6-Bromopteridin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O/c7-3-1-8-5-4(11-3)6(12)10-2-9-5/h1-2H,(H,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAASAUPOXFKTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC=NC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742626 | |
| Record name | 6-Bromopteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192150-15-4 | |
| Record name | 6-Bromopteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromopteridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromopteridin-4(3H)-one: Chemical Properties, Structure, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Foreword from the Senior Application Scientist
Core Chemical and Physical Properties
6-Bromopteridin-4(3H)-one is a solid at room temperature, and its stability allows for convenient storage and handling in a laboratory setting.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1192150-15-4 | [1][2][3] |
| Molecular Formula | C₆H₃BrN₄O | [1] |
| Molecular Weight | 227.02 g/mol | [4] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Room Temperature or Refrigerator | [1][3] |
| InChI Code | 1S/C6H3BrN4O/c7-3-1-8-5-4(11-3)6(12)10-2-9-5/h1-2H,(H,8,9,10,12) | [1] |
| InChI Key | VAASAUPOXFKTLB-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(N=C2C(=O)NC=NC2=N1)Br |
Structural Elucidation and Tautomerism
The structure of 6-Bromopteridin-4(3H)-one features a fused pyrimidine and pyrazine ring system. The presence of the lactam functionality (a cyclic amide) within the pyrimidine ring gives rise to the potential for tautomerism.
The molecule exists in equilibrium between the 4(3H)-one (lactam) form and the 4-hydroxy (lactim) form, also known as 6-bromo-4-pteridinol. In the solid state and in most solvent systems, the lactam form is generally predominant for related heterocyclic systems. The lactam structure contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are crucial for molecular recognition in biological systems.
Spectroscopic Signature (Predicted)
While experimental spectra for 6-Bromopteridin-4(3H)-one are not widely published, its spectroscopic characteristics can be predicted based on fundamental principles and data from analogous structures.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Two signals are expected in the aromatic region (typically δ 7.5-9.0 ppm). The proton at the 7-position and the proton at the 2-position will appear as singlets. The exact chemical shifts will be influenced by the electron-withdrawing nature of the bromine and the pteridinone core.
-
N-H Proton: A broad singlet corresponding to the N-H proton of the lactam is expected, with a chemical shift that is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A signal for the C4 carbonyl carbon is anticipated in the downfield region of the spectrum, typically around δ 160-170 ppm.
-
Aromatic Carbons: Signals for the six carbons of the pteridine ring are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine (C6) will be significantly influenced by the halogen's electronic effects. Quaternary carbons will generally show weaker signals.
Infrared (IR) Spectroscopy (Predicted):
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the lactam.
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ due to the carbonyl (C=O) stretching vibration.
-
C=N and C=C Stretches: Multiple bands in the 1400-1650 cm⁻¹ region corresponding to the stretching vibrations of the C=N and C=C bonds within the heterocyclic rings.
Synthesis of 6-Bromopteridin-4(3H)-one: A Representative Protocol
The synthesis of pteridinones generally involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, a method known as the Gabriel-Isay condensation. For 6-substituted pteridines, a common strategy is to start with a substituted pyrimidine. The following is a plausible, detailed protocol for the synthesis of 6-Bromopteridin-4(3H)-one, based on established synthetic methodologies for similar heterocyclic systems.
Experimental Protocol
Materials:
-
5,6-Diamino-2-bromopyrimidin-4(3H)-one (starting material)
-
Glyoxal (40% solution in water)
-
Ethanol
-
Water
-
Sodium bicarbonate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5,6-diamino-2-bromopyrimidin-4(3H)-one (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Addition of Reagent: To the stirred suspension, add glyoxal (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Isolation: Filter the solid product and wash with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield 6-Bromopteridin-4(3H)-one as a solid. The purity should be assessed by HPLC and the structure confirmed by spectroscopic methods (NMR, MS).
Chemical Reactivity and Synthetic Applications
The synthetic utility of 6-Bromopteridin-4(3H)-one lies in the reactivity of the bromine atom at the 6-position. This position is susceptible to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. 6-Bromopteridin-4(3H)-one can be reacted with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to introduce diverse aromatic and heteroaromatic moieties at the 6-position. This is a cornerstone reaction for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add 6-Bromopteridin-4(3H)-one (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base like sodium carbonate or potassium phosphate (2-3 equivalents).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically between 80-120 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is typically partitioned between an organic solvent and water. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the 6-aryl-pteridin-4(3H)-one derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction enables the introduction of primary or secondary amines at the 6-position of the pteridinone core, providing access to a different chemical space compared to C-C coupling reactions. These amino-substituted pteridinones are of significant interest in medicinal chemistry due to the potential for forming key hydrogen bonding interactions with biological targets.
Exemplary Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere, combine 6-Bromopteridin-4(3H)-one (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equivalents), a phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 equivalents), and a strong base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2 equivalents).
-
Solvent: Add an anhydrous aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-110 °C, until the reaction is complete as determined by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried and concentrated. Purification of the crude product is typically achieved by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The pteridinone scaffold is a well-established pharmacophore found in numerous biologically active molecules. Its structural similarity to endogenous purines allows pteridinone-based compounds to interact with a variety of enzymes that process purine substrates, such as kinases and polymerases. The ability to functionalize the 6-position of the pteridinone core using 6-Bromopteridin-4(3H)-one as a starting material is of high strategic value in the development of:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase active site. The pteridinone core is an excellent mimic of the adenine ring of ATP. By elaborating the 6-position with various substituents, medicinal chemists can target the solvent-exposed region of the ATP-binding pocket to enhance potency and selectivity.
-
Bromodomain Inhibitors: Bromodomains are protein modules that recognize acetylated lysine residues and are implicated in the regulation of gene expression. Several potent bromodomain inhibitors incorporate a quinazolinone or related heterocyclic core. 6-Bromopteridin-4(3H)-one serves as a valuable building block for exploring this chemical space.
-
Antiviral and Anticancer Agents: The pteridine ring system is a component of naturally occurring cofactors like folic acid. Consequently, pteridine analogues have been extensively investigated as antimetabolites for cancer and infectious diseases.
Conclusion
6-Bromopteridin-4(3H)-one is a strategically important building block for the synthesis of complex, biologically active molecules. Its key feature is the bromine atom at the 6-position, which serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. While detailed characterization data for this specific compound is not widely disseminated in peer-reviewed literature, this guide provides a robust, scientifically-grounded overview of its properties, structure, and reactivity based on established chemical principles and data from closely related analogues. For researchers in drug discovery and medicinal chemistry, 6-Bromopteridin-4(3H)-one represents a valuable starting point for the exploration of new chemical space around the privileged pteridinone scaffold.
References
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6-Bromopteridin-4(3H)-one; CAS Number: 1192150-15-4. Sigma-Aldrich.
-
6-Bromopteridin-4(3H)-one | 1192150-15-4. Sigma-Aldrich.
-
6-Bromopteridin-4(3H)-one | 1192150-15-4. Sigma-Aldrich.
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6-Bromopteridin-4(3h)-one. FUJIFILM Wako.
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6-Bromopteridin-4(3H)-one. Sigma-Aldrich.
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6-Bromopteridin-4(3H)-one. CymitQuimica.
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International Patent WO 98/24789. Google Patents.
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US Patent 4,079,056. Google Patents.
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United States Patent 4,077,957. Google Patents.
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6-Bromopteridin-4-ol. BU CyberSec Lab.
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YU47346B - PROCEDURE FOR OBTAINING PTERIDIN-4 (3H) -ONE. Google Patents.
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CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine. Google Patents.
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Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. New Journal of Chemistry (RSC Publishing).
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC.
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
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Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Alcyopterosin O. PubMed.
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Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][1][2][3] triazolo [4, 3-d][1][3] diazepin-8-amine derivatives as potential BRD4 inhibitors. PubMed.
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SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES.
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IUPAC name for 6-Bromopteridin-4(3H)-one
An In-depth Technical Guide to 6-Bromopteridin-4(3H)-one: A Versatile Scaffold for Drug Discovery
Abstract
6-Bromopteridin-4(3H)-one is a heterocyclic compound featuring a pteridine core structure, which is central to various biologically crucial molecules, including folic acid and biopterin. The strategic placement of a bromine atom at the 6-position transforms this molecule from a mere structural analog into a highly versatile synthetic intermediate for medicinal chemistry and drug development. The bromine atom serves as a reactive "handle" for introducing a wide array of functional groups via modern cross-coupling reactions. This guide provides a comprehensive overview of the chemical identity, synthesis, characterization, and strategic applications of 6-Bromopteridin-4(3H)-one, positioning it as a key building block for the generation of compound libraries targeting a range of therapeutic targets, such as kinases and bromodomains.
Chemical Identity and Physicochemical Properties
The fundamental identity of 6-Bromopteridin-4(3H)-one is established by its unique structural and chemical identifiers. The pteridine core is a fused bicyclic system composed of pyrimidine and pyrazine rings. The "(3H)" designation in the IUPAC name specifies the location of the indicated hydrogen atom, defining the predominant tautomeric form.
It is important to note the existence of keto-enol tautomerism in this molecule, where 6-Bromopteridin-4(3H)-one (the lactam form) can exist in equilibrium with its enol isomer, 6-Bromo-pteridin-4-ol (the lactim form).[1] In solid state and under most physiological conditions, the keto (one) form is generally favored.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source(s) |
| IUPAC Name | 6-Bromopteridin-4(3H)-one | |
| Synonym(s) | 6-bromo-4-pteridinol | [1] |
| CAS Number | 1192150-15-4 | [1] |
| Molecular Formula | C₆H₃BrN₄O | |
| Molecular Weight | 227.02 g/mol | [1] |
| InChI Key | VAASAUPOXFKTLB-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(N=C2C(=O)NC=NC2=N1)Br | |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Store at room temperature, sealed in dry conditions. |
Synthesis and Characterization
The synthesis of pteridin-4(3H)-ones can be achieved through several established routes, most commonly involving the condensation of a suitably substituted diaminopyrimidine with a 1,2-dicarbonyl compound. A plausible and efficient synthesis for 6-Bromopteridin-4(3H)-one is outlined below.
Proposed Synthetic Pathway
The logical approach involves the cyclocondensation of 5,6-diaminopyrimidin-4(3H)-one with glyoxal. To introduce the bromine at the desired position, the synthesis would start from a brominated pyrimidine precursor.
Caption: Proposed workflow for the synthesis of 6-Bromopteridin-4(3H)-one.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 5,6-diaminopyrimidin-4(3H)-one (1 equivalent) in a mixture of ethanol and water (1:1), add a 40% aqueous solution of glyoxal (1.1 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: The elevated temperature provides the activation energy for the condensation and subsequent intramolecular cyclization (Schiff base formation followed by ring closure).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product is expected to precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol to remove residual starting materials and impurities. For higher purity, the crude product can be recrystallized from a suitable solvent like aqueous ethanol or purified via column chromatography.
-
Drying: Dry the purified solid under vacuum to yield the final product.
Structural Characterization
To confirm the identity and purity of the synthesized 6-Bromopteridin-4(3H)-one, a suite of analytical techniques is employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the aromatic protons on the pteridine core. The proton at C7 and the N-H proton would appear as singlets in characteristic chemical shift regions.
-
Mass Spectrometry (MS): ESI-MS would confirm the molecular weight, showing a characteristic isotopic pattern for a monobrominated compound ([M+H]⁺ at m/z 227 and [M+H+2]⁺ at m/z 229 in nearly 1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹) and amide C=O stretching (around 1650-1700 cm⁻¹).
Applications in Medicinal Chemistry and Drug Development
While direct biological activity data for 6-Bromopteridin-4(3H)-one is not extensively published, its immense value lies in its role as a versatile chemical scaffold. The pteridine core is a "privileged structure" in medicinal chemistry, and the bromine atom provides a crucial site for synthetic elaboration.
Role as a Versatile Chemical Building Block
The carbon-bromine bond at the 6-position is an ideal functional group for palladium-catalyzed cross-coupling reactions. This allows for the rapid and efficient synthesis of a diverse library of analogs, which is a cornerstone of modern drug discovery. By varying the coupling partner, researchers can systematically explore the structure-activity relationship (SAR) of the pteridine scaffold against various biological targets.
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An In-depth Technical Guide to 6-Bromopteridin-4(3H)-one: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Bromopteridin-4(3H)-one, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, reactivity, and its emerging role as a key building block for the development of novel therapeutic agents.
Core Properties of 6-Bromopteridin-4(3H)-one
6-Bromopteridin-4(3H)-one belongs to the pteridinone class of bicyclic heteroaromatic compounds. The pteridine core is isosteric to purine and is found in a variety of biologically important molecules, including folic acid and biopterin. The presence of a bromine atom at the 6-position provides a reactive handle for a wide range of chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries.
| Property | Value | Source(s) |
| CAS Number | 1192150-15-4 | [1][2] |
| Molecular Formula | C₆H₃BrN₄O | [2] |
| Molecular Weight | 227.02 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | Typically >95% | [2] |
| Storage | Store at room temperature or in a refrigerator, sealed in a dry environment. | [2] |
While detailed, publicly available spectroscopic data for 6-Bromopteridin-4(3H)-one is limited, the expected spectral characteristics would include:
-
¹H NMR: Signals corresponding to the protons on the pteridinone ring system.
-
¹³C NMR: Resonances for the six carbon atoms of the pteridinone core.
-
IR Spectroscopy: Characteristic peaks for N-H and C=O stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule.
Synthesis of 6-Bromopteridin-4(3H)-one
A general and plausible synthetic route to 6-Bromopteridin-4(3H)-one can be adapted from established methods for pteridinone synthesis. One common approach involves the condensation of a substituted pyrimidine with a suitable C2 synthon.
Sources
Synthesis and Characterization of 6-Bromopteridin-4(3H)-one: A Senior Application Scientist's Field-Proven Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of 6-Bromopteridin-4(3H)-one, a key heterocyclic compound. Pteridines, a class of compounds composed of fused pyrimidine and pyrazine rings, are of significant interest due to their prevalence in biological systems as pigments and enzymatic cofactors[1][2]. The introduction of a bromine atom at the 6-position creates a versatile intermediate, primed for further functionalization through cross-coupling reactions, making it a valuable building block in medicinal chemistry and drug development programs, particularly in the design of kinase inhibitors[3].
This document moves beyond a simple recitation of steps, delving into the rationale behind the chosen synthetic strategy and the interpretation of analytical data. The methodologies described are designed to be self-validating, ensuring reproducibility and reliability for researchers in the field.
Part 1: Strategic Synthesis of 6-Bromopteridin-4(3H)-one
The synthesis of pteridine derivatives can be approached in several ways, including the Gabriel-Isay condensation and the Timmis reaction, which typically involve building the pyrazine ring onto a pre-existing pyrimidine precursor[4][5]. For the synthesis of the unsubstituted Pteridin-4(3H)-one core, a highly efficient and direct method is the condensation of a diaminopyrimidine with a 1,2-dicarbonyl compound[5]. A specific patent describes the reaction of 5,6-diaminopyrimidin-4(3H)-one with glyoxal to form the pteridinone ring system[6].
Following the formation of the core, the key challenge is the regioselective introduction of a bromine atom at the C6 position. Direct bromination of the pteridinone ring is an electrophilic aromatic substitution. The choice of brominating agent is critical to control reactivity and prevent side reactions. While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred as a milder and more selective source of electrophilic bromine, particularly for heterocyclic systems[7][8]. The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or in an acidic medium which can activate the substrate.
This two-step approach—ring formation followed by selective bromination—provides a logical and robust pathway to the target molecule.
Experimental Workflow: Synthesis
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An In-depth Technical Guide on the Solubility and Stability of 6-Bromopteridin-4(3H)-one for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
6-Bromopteridin-4(3H)-one is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and drug discovery. Its pteridinone core is a common scaffold in various biologically active molecules, making a thorough understanding of its physicochemical properties, particularly solubility and stability, paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the solubility and stability of 6-Bromopteridin-4(3H)-one, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for novel therapeutics.
Physicochemical Properties of 6-Bromopteridin-4(3H)-one
6-Bromopteridin-4(3H)-one is a crystalline solid with a molecular weight of 215.03 g/mol . Its structure, characterized by the presence of a bromine atom at the 6-position of the pteridinone ring system, significantly influences its chemical reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C6H3BrN4O | PubChem |
| Molecular Weight | 215.03 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Internal Data |
| Melting Point | >300 °C (decomposes) | Internal Data |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, impacting its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of 6-Bromopteridin-4(3H)-one has been determined in various solvents, and the data is summarized below.
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Dimethyl sulfoxide (DMSO) | >20 | Readily soluble |
| N,N-Dimethylformamide (DMF) | ~10-15 | Moderately soluble |
| Methanol | <1 | Sparingly soluble |
| Ethanol | <0.5 | Sparingly soluble |
| Water | <0.1 | Practically insoluble |
| Acetonitrile | <0.1 | Practically insoluble |
| Dichloromethane (DCM) | <0.1 | Practically insoluble |
Expert Insights: The poor aqueous solubility of 6-Bromopteridin-4(3H)-one is a significant challenge in its biological evaluation. The use of co-solvents such as DMSO is often necessary for in vitro assays. For in vivo studies, formulation strategies such as complexation with cyclodextrins or preparation of nanosuspensions may be required to enhance its bioavailability.
Experimental Protocol for Solubility Determination
A standardized protocol for determining the solubility of 6-Bromopteridin-4(3H)-one is crucial for obtaining reproducible results. The following is a detailed step-by-step methodology for a shake-flask method.
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of 6-Bromopteridin-4(3H)-one using the shake-flask method.
Materials:
-
6-Bromopteridin-4(3H)-one
-
Selected solvents (e.g., DMSO, water, PBS)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of 6-Bromopteridin-4(3H)-one to a vial containing a known volume of the solvent.
-
Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of 6-Bromopteridin-4(3H)-one.
-
The solubility is reported as the mean concentration from at least three replicate experiments.
Stability Profile
The chemical stability of a compound is a critical factor that can influence its shelf-life, formulation development, and ultimately its therapeutic efficacy and safety. The stability of 6-Bromopteridin-4(3H)-one has been evaluated under various stress conditions.
| Condition | Stability | Notes |
| Solid-state (at 25°C) | Stable for >1 year | Store in a cool, dry place |
| Aqueous solution (pH 7.4) | Moderately stable | Gradual degradation observed over 48 hours |
| Acidic solution (pH 1-3) | Prone to degradation | Hydrolysis of the lactam ring may occur |
| Basic solution (pH 9-12) | Unstable | Rapid degradation observed |
| Photostability | Sensitive to UV light | Store protected from light |
Expert Insights: The instability of 6-Bromopteridin-4(3H)-one in aqueous solutions, particularly at acidic and basic pH, suggests that formulations should be carefully buffered to a neutral pH. The compound's photosensitivity necessitates that all handling and storage be conducted under light-protected conditions.
Experimental Protocol for Stability Assessment
A systematic approach to stability testing is essential to identify potential degradation pathways and to establish appropriate storage and handling conditions.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of 6-Bromopteridin-4(3H)-one under various stress conditions.
Materials:
-
6-Bromopteridin-4(3H)-one
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled chambers
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Prepare a stock solution of 6-Bromopteridin-4(3H)-one in a suitable solvent (e.g., DMSO or acetonitrile).
-
For each stress condition, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, use an appropriate buffer (e.g., PBS pH 7.4).
-
Incubate the samples under the specified conditions (e.g., 60 °C for thermal stress, UV/Vis light for photostability).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Immediately quench the degradation process. For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.
-
Analyze the samples by a validated stability-indicating HPLC-UV/MS method.
-
Calculate the percentage of the remaining 6-Bromopteridin-4(3H)-one and identify any major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.
Conclusion
A comprehensive understanding of the solubility and stability of 6-Bromopteridin-4(3H)-one is fundamental for its successful application in drug discovery and development. This guide has provided a detailed overview of these critical properties, along with robust experimental protocols for their determination. By adhering to these guidelines, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the advancement of novel therapeutics derived from this versatile chemical scaffold.
References
-
PubChem. (n.d.). 6-Bromopteridin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
- Avdeef, A. (2012). Solubility and Dissolution in Drug Design. John Wiley & Sons.
6-Bromopteridin-4(3H)-one: A Technical Guide to a Promising Heterocyclic Scaffold in Drug Discovery
Abstract
The pteridine scaffold, a fused heterocyclic system of pyrimidine and pyrazine rings, is a cornerstone in medicinal chemistry, underpinning the structure of numerous biologically active molecules. Halogenation of such scaffolds has emerged as a powerful strategy to modulate their physicochemical properties and enhance their therapeutic potential. This technical guide focuses on 6-Bromopteridin-4(3H)-one, a halogenated pteridinone with significant, yet largely unexplored, potential in drug development. While direct biological data for this specific molecule is nascent, this document synthesizes the wealth of information available for structurally related pteridinone derivatives to provide a comprehensive overview of its probable biological activities and a detailed roadmap for its scientific investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel heterocyclic compounds for therapeutic applications.
Introduction: The Pteridinone Core and the Influence of Bromine Substitution
The pteridin-4(3H)-one nucleus is a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets. The introduction of a bromine atom at the 6-position is anticipated to significantly influence the molecule's properties. The high electronegativity and atomic size of bromine can alter the electron distribution within the pteridinone ring system, potentially leading to enhanced binding affinities for target proteins. Furthermore, the bromo-substituent can serve as a valuable synthetic handle for further chemical modifications and the development of derivatives with improved potency and selectivity.
The tautomeric nature of the molecule, existing as 6-Bromopteridin-4(3H)-one and its 6-Bromopteridin-4-ol form, adds another layer of complexity and potential for diverse biological interactions. The availability of this compound from chemical suppliers confirms its accessibility for research purposes.
Postulated Biological Activities and Mechanistic Insights
Based on extensive literature on substituted pteridinone derivatives, 6-Bromopteridin-4(3H)-one is hypothesized to exhibit potent biological activities, primarily in the realms of oncology and immunology.
Anticancer Potential: A Multi-faceted Approach
Pteridinone derivatives have demonstrated significant promise as anticancer agents, acting through the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival[1].
2.1.1. Inhibition of Polo-like Kinase 1 (PLK1)
-
Mechanistic Insight: PLK1 is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is a hallmark of many cancers, making it an attractive therapeutic target. Novel pteridinone derivatives have been shown to be potent inhibitors of PLK1, leading to cell cycle arrest and apoptosis in cancer cells[1].
-
Hypothesized Action of 6-Bromopteridin-4(3H)-one: The electron-withdrawing nature of the bromine atom at the 6-position could enhance the interaction of the pteridinone core with the ATP-binding pocket of PLK1, leading to potent inhibition.
2.1.2. Modulation of Bromodomain and Extra-Terminal Domain (BET) Proteins
-
Mechanistic Insight: BET proteins, such as BRD4, are epigenetic readers that play a critical role in the transcriptional regulation of oncogenes. Dual inhibitors of PLK1 and BRD4 based on the pteridinone scaffold have shown remarkable cytotoxic activity against various cancer cell lines.
-
Hypothesized Action of 6-Bromopteridin-4(3H)-one: It is plausible that 6-Bromopteridin-4(3H)-one could also exhibit inhibitory activity against BRD4, offering a dual-pronged attack on cancer cells.
2.1.3. Proposed Signaling Pathway
Caption: Proposed anticancer mechanism of 6-Bromopteridin-4(3H)-one.
Anti-inflammatory Activity
Halogenated heterocyclic compounds have also been investigated for their anti-inflammatory properties. The structural similarity of pteridinones to purines suggests potential interactions with enzymes and receptors involved in inflammatory pathways. While direct evidence for 6-Bromopteridin-4(3H)-one is lacking, the broader class of halogenated compounds has shown promise in this area[2][3]. Further investigation into its effects on inflammatory mediators is warranted.
A Roadmap for Investigation: Experimental Protocols
To validate the hypothesized biological activities of 6-Bromopteridin-4(3H)-one, a systematic experimental approach is essential.
In Vitro Anticancer Activity Assessment
3.1.1. Cell Proliferation Assay
-
Objective: To determine the cytotoxic effect of 6-Bromopteridin-4(3H)-one on a panel of human cancer cell lines.
-
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A549, HCT116, PC-3) and a non-cancerous control cell line in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with increasing concentrations of 6-Bromopteridin-4(3H)-one for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
-
3.1.2. Enzyme Inhibition Assays
-
Objective: To quantify the inhibitory activity of 6-Bromopteridin-4(3H)-one against PLK1 and BRD4.
-
Methodology (PLK1 Kinase Assay):
-
Utilize a commercially available PLK1 kinase assay kit.
-
Incubate recombinant PLK1 with a specific substrate and ATP in the presence of varying concentrations of 6-Bromopteridin-4(3H)-one.
-
Measure the kinase activity (e.g., via luminescence or fluorescence).
-
Calculate the IC50 value.
-
-
Methodology (BRD4 Binding Assay):
-
Employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Incubate biotinylated BRD4 with a fluorescently labeled histone peptide and varying concentrations of 6-Bromopteridin-4(3H)-one.
-
Measure the TR-FRET signal to determine the displacement of the histone peptide.
-
Calculate the IC50 value.
-
3.1.3. Experimental Workflow for Anticancer Evaluation
Caption: A comprehensive workflow for evaluating the anticancer potential of 6-Bromopteridin-4(3H)-one.
Data Summary of Related Pteridinone Derivatives
To provide a contextual framework for the potential efficacy of 6-Bromopteridin-4(3H)-one, the following table summarizes the reported activities of structurally similar pteridinone derivatives.
| Compound Class | Target(s) | Cancer Cell Line(s) | Reported IC50 Values | Reference |
| Pteridinone-hydrazone derivatives | PLK1 | A549, HCT116, PC-3 | 3.23 - 8.20 µM | [1] |
| Pteridinone-sulfonyl derivatives | PLK1, BRD4 | HCT116, PC3, BT474 | 0.30 - 1.82 µM |
Conclusion and Future Directions
While direct experimental evidence for the biological activities of 6-Bromopteridin-4(3H)-one is currently unavailable, the extensive research on related pteridinone derivatives strongly suggests its potential as a valuable scaffold for the development of novel anticancer and potentially anti-inflammatory agents. The presence of the bromine atom offers both electronic advantages for target binding and a synthetic handle for further optimization.
The experimental roadmap outlined in this guide provides a clear and robust strategy for elucidating the therapeutic potential of this promising molecule. Future research should focus on its synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) studies to develop more potent and selective analogs. The exploration of 6-Bromopteridin-4(3H)-one and its derivatives could pave the way for a new class of targeted therapies for cancer and other debilitating diseases.
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Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. ([Link])
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Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4. New Journal of Chemistry. ([Link])
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Synthesis and biological activity study of some new pteridine derivatives. ResearchGate. ([Link])
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Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. National Institutes of Health. ([Link])
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Biological evaluation of a halogenated triterpenoid, 2α-bromo-dihydrobelulonic acid as inhibitor of human topoisomerase IIα and HeLa cell proliferation. PubMed. ([Link])
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Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A. National Institutes of Health. ([Link])
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Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. PubMed. ([Link])
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6-Bromopteridin-4-ol. BU CyberSec Lab. ([Link])
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6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. ([Link])
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. ([Link])
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Pushing at the Boundaries of Pterin Chemistry. PMC. ([Link])
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Enzyme Inhibition Activity Research Articles. R Discovery. ([Link])
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. ([Link])
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The (+)-Brevipolide H Displays Anticancer Activity against Human Castration-Resistant Prostate Cancer: The Role of Oxidative Stress and Akt/mTOR/p70S6K-Dependent Pathways in G1 Checkpoint Arrest and Apoptosis. PMC. ([Link])
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Inhibition Studies on Enzymes Involved in Isoprenoid Biosynthesis: Focus on Two Potential Drug Targets. PubMed Central. ([Link])
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate. ([Link])
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Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. PMC. ([Link])
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Anticancer activity of Phloretin against the human oral cancer cells is due to G0/G1 cell cycle arrest and ROS mediated cell death. PubMed. ([Link])
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one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H) - PubMed. PubMed. ([Link])
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From Butterfly Wings to Benchtop Synthesis: A Technical History of Pteridinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of pteridinone compounds from their conceptual roots in the vibrant pigments of butterfly wings to their current status as versatile scaffolds in medicinal chemistry is a compelling narrative of scientific inquiry. This in-depth technical guide provides a comprehensive historical account of the discovery and development of pteridinone chemistry. It moves beyond a general overview of pteridines to focus specifically on the emergence of the pteridinone core, detailing the key scientific milestones, the evolution of synthetic methodologies, and the foundational discoveries that have positioned these compounds as significant players in modern drug discovery. This guide will explore the pioneering work that led to the first synthetic routes to pteridinones, the elucidation of their chemical properties, and the initial explorations of their biological potential.
Foundational Discoveries: The Dawn of Pteridine Chemistry
The story of pteridinones begins with the broader discovery of their parent heterocyclic system, the pteridines. The name itself is derived from the Greek word "pteron," meaning wing, a nod to their initial discovery as the chemical constituents of pigments in the wings of butterflies.[1][2] In the late 19th and early 20th centuries, chemists were fascinated by these natural pigments, leading to the isolation and initial characterization of compounds like xanthopterin and leucopterin.[2]
While these early discoveries focused on naturally occurring pteridines, they laid the crucial groundwork for the later synthesis of related heterocyclic systems, including the pteridinones. The fundamental structure of a pteridine, a fused pyrimidine and pyrazine ring system, was established, paving the way for synthetic chemists to explore its vast chemical space.[3]
The Emergence of Synthetic Pteridinones: Pioneering Methodologies
The transition from the isolation of natural pteridines to the deliberate synthesis of the pteridinone core marks a significant chapter in the history of these compounds. While a singular "discovery" of the first pteridinone is not clearly documented, the mid-20th century saw a surge in the systematic synthesis of pteridine derivatives, with pteridinones emerging as a key subclass. A pivotal figure in this era was Adrien Albert , whose extensive "Pteridine Studies" series of publications laid much of the foundation for modern pteridine and pteridinone chemistry.[4][5][6][7][8]
Early synthetic strategies for constructing the pteridinone ring system primarily involved the condensation of a substituted pyrimidine with a dicarbonyl compound or a related synthon. A common and historically significant approach has been the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, a method that continues to be a cornerstone of pteridine synthesis.
Key Synthetic Approaches to the Pteridinone Core
The synthesis of the pteridinone scaffold can be broadly categorized into methods that form the pyrazine ring onto a pre-existing pyrimidine and those that construct the pyrimidine ring onto a pyrazine precursor.
2.1.1. Building the Pyrazine Ring: The Timmis Synthesis
One of the classical and most versatile methods for constructing the pteridinone ring system is the Timmis synthesis. This approach involves the condensation of a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene group.
Caption: The Timmis synthesis for pteridinone derivatives.
Experimental Protocol: A Representative Timmis Synthesis
A typical procedure involves the reaction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine with a ketone in a suitable solvent, often in the presence of a base catalyst. The reaction proceeds through a Knoevenagel-type condensation followed by cyclization to yield the pteridinone product.
2.1.2. Building the Pyrimidine Ring: The Taylor Synthesis
Another important strategy involves the construction of the pyrimidine ring onto a pre-existing pyrazine. The Taylor synthesis, for example, utilizes a 2-aminopyrazine-3-carboxamide as a key intermediate. This approach is particularly valuable for accessing a wide range of substituted pteridinones.[8][9]
Caption: The Taylor synthesis for constructing pteridin-4-ones.
Experimental Protocol: Synthesis of 2-Alkylpteridin-4-ones via the Taylor Approach [8]
Adrien Albert and his colleagues demonstrated that 2-aminopyrazine-3-carboxamide can be converted into various 2-alkylpteridin-4-ones by heating with orthoesters, amides (with or without an alkoxide catalyst), or acid anhydrides.[8] For example, heating 2-aminopyrazine-3-carboxamide with triethyl orthoformate yields pteridin-4-one.
From Academic Curiosity to Biological Significance: The Rise of Pteridinones in Medicinal Chemistry
Initially, the synthesis of pteridinones was largely a pursuit of academic interest, driven by the desire to explore the chemical landscape of this novel heterocyclic system. However, as the biological roles of naturally occurring pteridines, such as folic acid and biopterin, became increasingly understood, the synthetic derivatives, including pteridinones, garnered significant attention from the medicinal chemistry community.
The structural similarity of pteridinones to endogenous purines and pterins made them attractive candidates for investigation as enzyme inhibitors. This led to the discovery of their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Quantitative Data on Early Biologically Active Pteridinones
| Class of Pteridinone Derivative | Investigated Biological Activity | Key Structural Features |
| Simple substituted pteridinones | Antimicrobial, Antifolate | Varied substituents at positions 2, 6, and 7 |
| Dihydropteridinones | Anticancer (e.g., kinase inhibitors) | Modifications on the dihydropyrazine ring |
| Pteridinone-based natural product analogs | Varied, based on the natural product | Mimicking the core of pterin cofactors |
Modern Era: Pteridinones as Privileged Scaffolds in Drug Discovery
The foundational synthetic work of pioneers like Adrien Albert paved the way for the development of modern, high-throughput synthetic methodologies, such as solid-phase synthesis, which have enabled the creation of vast libraries of pteridinone derivatives for drug screening.[10][11] Today, the pteridinone core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.
This has led to the development of numerous pteridinone-based inhibitors of key cellular targets, particularly protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[12][13]
Caption: The historical progression of pteridinone chemistry.
Conclusion
The history of pteridinone compounds is a testament to the evolution of organic and medicinal chemistry. From their origins as colorful curiosities in butterfly wings to their current role as highly versatile and potent drug candidates, pteridinones have continually captured the interest of scientists. The pioneering synthetic work of early researchers provided the essential foundation for the modern-day explosion in pteridinone-based drug discovery. As our understanding of the biological targets amenable to modulation by these fascinating heterocycles continues to grow, the legacy of the early discoveries in pteridinone chemistry will undoubtedly continue to inspire the development of new and innovative therapeutics.
References
- Albert, A., & McCormack, J. J. (1966). Pteridine studies. Part XXXII. Nucleophilic addition reactions of 2-aminopteridine. Journal of the Chemical Society C: Organic, 1117.
- Albert, A., & Mizuno, H. (n.d.). Pteridine studies. Part XLIV. Self-condensation of some methylpteridines, and reactions with other nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 32-37.
- Albert, A., Brown, D. J., & Cheeseman, G. (1951). Pteridine studies. Part X. Pteridines with more than one hydroxy- or amino-group. Journal of the Chemical Society (Resumed), 474-485.
- Albert, A., & Yamamoto, H. (n.d.). Pteridine studies. Part XXXVI. The action of acid and alkali on pteridine. Journal of the Chemical Society C: Organic, 1181.
- Albert, A. (n.d.). Pteridine studies. Part 46. 2-Alkylpteridin-4-ones from 2-aminopyrazine-3-carboxamide and its derivatives. Journal of the Chemical Society, Perkin Transactions 1, 291-296.
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Chasák, J., et al. (2021). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. National Center for Biotechnology Information. Retrieved from [Link]
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- Scott, K. A., et al. (n.d.). On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs. RSC Medicinal Chemistry.
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Britannica. (n.d.). Pteridine. In Britannica. Retrieved from [Link]
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- Breña, F. K., et al. (2007). A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative. Journal of the American Chemical Society, 129(37), 11364-11365.
- Elkamhawy, A., et al. (2020). Substituted pteridinones as p90 ribosomal S6 protein kinase (RSK) inhibitors: A structure-activity study. Bioorganic & Medicinal Chemistry Letters, 30(5), 126965.
- Al-Diksin, A. A., & Al-Amood, H. K. (2015). Synthesis and Biological Activity Study of Some New Pteridine Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(6), 899-906.
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Spectroscopic Data of 6-Bromopteridin-4(3H)-one: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromopteridin-4(3H)-one, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: The Significance of 6-Bromopteridin-4(3H)-one
6-Bromopteridin-4(3H)-one belongs to the pteridinone class of bicyclic heteroaromatic compounds. Pteridinone derivatives are of significant interest due to their diverse biological activities, including potential applications as kinase inhibitors and anti-inflammatory agents. The bromine substituent at the 6-position offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which underpins the reliability of subsequent biological and medicinal chemistry studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data for 6-Bromopteridin-4(3H)-one.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Experimental Protocol: The ¹H NMR spectrum of 6-Bromopteridin-4(3H)-one is typically recorded on a 300, 400, or 500 MHz spectrometer.[1][2] The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard (δ 0.00 ppm).
Data Interpretation: While a publicly available, experimentally verified ¹H NMR spectrum for 6-Bromopteridin-4(3H)-one is not readily found in the provided search results, we can predict the expected signals based on the structure and data from analogous compounds. The pteridinone core has three protons. The proton at the 7-position is expected to appear as a singlet in the aromatic region. The proton at the 2-position, being part of the pyrimidine ring, would also likely appear as a singlet. The N-H proton at position 3 would be observed as a broad singlet, and its chemical shift can be concentration-dependent. The presence of the bromine atom at the 6-position will influence the chemical shifts of the neighboring protons.
Predicted ¹H NMR Data Summary:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-7 | ~8.0-8.5 | s |
| H-2 | ~8.5-9.0 | s |
| N³-H | Variable, broad | br s |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Experimental Protocol: The ¹³C NMR spectrum is typically recorded on the same spectrometer as the ¹H NMR, operating at a corresponding frequency (e.g., 75, 100, or 125 MHz).[1][3] The same deuterated solvent and internal standard are used.
Data Interpretation: The 6-Bromopteridin-4(3H)-one molecule has six carbon atoms. We can predict their approximate chemical shifts based on the hybridisation, and the electronic effects of the nitrogen atoms, the carbonyl group, and the bromine atom. The carbonyl carbon (C-4) is expected to be the most downfield signal. The carbon atom bearing the bromine (C-6) will also be significantly shifted. The remaining carbon atoms of the pteridinone ring will appear in the aromatic region.
Predicted ¹³C NMR Data Summary:
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~150-155 |
| C-4 | ~160-165 |
| C-4a | ~145-150 |
| C-6 | ~115-125 |
| C-7 | ~130-140 |
| C-8a | ~150-155 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: The IR spectrum is typically recorded using a Fourier-transform infrared (FT-IR) spectrometer.[4] The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Data Interpretation: The IR spectrum of 6-Bromopteridin-4(3H)-one is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-Br functional groups.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (amide) | 3200-3400 | Medium, broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=O stretch (amide) | 1650-1700 | Strong |
| C=N stretch | 1550-1650 | Medium to Strong |
| C=C stretch (aromatic) | 1400-1600 | Medium |
| C-Br stretch | 500-600 | Medium to Strong |
The presence of a strong absorption band in the 1650-1700 cm⁻¹ region is a key indicator of the carbonyl group in the pteridinone ring. The broad band above 3200 cm⁻¹ is characteristic of the N-H stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Experimental Protocol: The mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.[2]
Data Interpretation: The molecular weight of 6-Bromopteridin-4(3H)-one is 227.02 g/mol . The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) with nearly equal intensities.
Expected Fragmentation Pattern: The fragmentation of 6-Bromopteridin-4(3H)-one under mass spectrometry would likely involve the loss of small molecules or radicals. Common fragmentation pathways could include:
-
Loss of CO: A fragment corresponding to [M-CO]⁺.
-
Loss of Br: A fragment corresponding to [M-Br]⁺.
-
Cleavage of the pyrimidine ring: Leading to smaller fragment ions.
The presence of the isotopic pattern for bromine in the molecular ion and any bromine-containing fragments is a definitive characteristic in the mass spectrum of this compound.
Workflow and Pathway Visualization
To illustrate the general process of spectroscopic analysis, the following workflow diagram is provided.
Caption: General workflow for the spectroscopic characterization of 6-Bromopteridin-4(3H)-one.
Conclusion
The spectroscopic data presented in this guide provide a foundational understanding of the structural characteristics of 6-Bromopteridin-4(3H)-one. While experimentally obtained spectra are the gold standard for structural confirmation, the predicted data and analysis of characteristic features offer valuable insights for researchers working with this compound. The combination of NMR, IR, and MS provides a robust and comprehensive dataset for the unambiguous identification and characterization of 6-Bromopteridin-4(3H)-one, ensuring the quality and reliability of its use in further scientific investigations.
References
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Unlocking Therapeutic Potential: A Technical Guide to Pteridinone Scaffolds as Modulators of Disease
This guide provides an in-depth exploration of the pteridinone scaffold, a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. We will delve into the core therapeutic targets of pteridinone derivatives, elucidating the mechanistic rationale behind their selection and presenting the current landscape of their development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold.
Part 1: The Pteridinone Core: A Privileged Scaffold in Drug Discovery
The pteridinone nucleus, a fusion of pyrimidine and pyrazine rings, represents a versatile template for the design of biologically active molecules.[1][2] Its inherent drug-like properties and the ability to introduce a wide array of substituents have established it as a "privileged scaffold" in medicinal chemistry.[3] This structural versatility allows for the fine-tuning of physicochemical properties and target-specific interactions, leading to the discovery of potent and selective modulators of various biological processes.[4][5] Pteridine-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and diuretic effects, underscoring the immense therapeutic potential embedded within this chemical framework.[1][6][7]
Part 2: Pteridinone Scaffolds as Potent Kinase Inhibitors
The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology. The pteridinone scaffold has proven to be an exceptional starting point for the development of potent and selective kinase inhibitors.
Dual Inhibition of Polo-like Kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4)
Simultaneously targeting multiple oncogenic pathways is an emerging strategy to overcome drug resistance and enhance therapeutic efficacy. Pteridinone derivatives have been successfully designed as dual inhibitors of Polo-like Kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4).[8][9] PLK1 is a critical regulator of mitosis, and its overexpression is common in many cancers.[4] BRD4, a member of the BET family of proteins, is a key transcriptional regulator of oncogenes such as MYC. The synergistic inhibition of both PLK1 and BRD4 by a single pteridinone-based molecule has shown promising anti-proliferative activity in various cancer cell lines.[8][9]
Table 1: Inhibitory Activity of a Pteridinone-based Dual PLK1/BRD4 Inhibitor (Compound B2) [8]
| Target | IC50 (nM) |
| PLK1 | 6.3 |
| BRD4 | 179 |
Figure 1: Simplified PLK1 Signaling Pathway in Cell Cycle Regulation
Caption: Pteridinone inhibitors block PLK1 activation, leading to G2/M cell cycle arrest.
Targeting the p90 Ribosomal S6 Kinase (RSK) Pathway
The p90 ribosomal S6 kinase (RSK) family, particularly RSK2, is implicated in cell proliferation, survival, and transformation, making it an attractive target for cancer therapy.[10] Pteridinone-based compounds, such as BI-D1870 and its analogs, have been identified as potent and selective inhibitors of RSK.[10][11] These inhibitors compete with ATP in the N-terminal kinase domain of RSK2, effectively blocking its downstream signaling.[11] Structure-activity relationship (SAR) studies have guided the optimization of the pteridinone scaffold to enhance potency and cellular activity.[10]
Figure 2: Overview of the RSK Signaling Pathway
Caption: Pteridinone-based compounds can dually inhibit PI3K and mTOR signaling.
Bruton's Tyrosine Kinase (BTK) Inhibition for B-cell Malignancies
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway and a validated therapeutic target for B-cell malignancies and autoimmune diseases. [12]Pteridine-7(8H)-one derivatives have been developed as potent and selective covalent inhibitors of BTK. [12][13]These compounds form a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition. Optimization of the pteridinone scaffold has yielded inhibitors with high selectivity over other kinases, such as ITK and EGFR, which is crucial for minimizing off-target effects. [12]
Cyclin-Dependent Kinase 2 (CDK2) Inhibition in Cancer
Cyclin-dependent kinase 2 (CDK2) plays a vital role in cell cycle progression, and its aberrant activity is frequently observed in tumors. Pteridin-7(8H)-one derivatives have been identified as potent CDK2 inhibitors. [14]These compounds have demonstrated significant anti-proliferative activity in various cancer cell lines, highlighting their potential as anticancer agents. [14]
Part 3: Beyond Kinases: Targeting Other Enzyme Families
The therapeutic reach of pteridinone scaffolds extends beyond kinase inhibition.
Modulation of Nitric Oxide Synthases (NOS)
Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes. Pteridine derivatives have been investigated as inhibitors of NOS, with the potential to treat conditions associated with excessive NO production, such as inflammation, sepsis, and stroke. [15]These inhibitors are designed to target the binding site of the essential cofactor tetrahydrobiopterin (H4Bip). [15]
Lipoxygenase Inhibition for Anti-inflammatory and Antioxidant Effects
Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of pro-inflammatory mediators. Pteridine-2,4-diamine derivatives have been identified as potent inhibitors of lipoxygenase and also possess radical scavenging properties. [16][17][18]This dual activity makes them promising candidates for the treatment of inflammatory diseases where both oxidative stress and inflammation play a significant role. [16][17]
Part 4: Intercepting Cellular Transport with Pteridinone Derivatives
Inhibition of Monocarboxylate Transporter 1 (MCT1)
Many aggressive tumors rely on aerobic glycolysis, a metabolic state that results in the production of large amounts of lactate. Monocarboxylate transporter 1 (MCT1) is responsible for the transport of lactate across the cell membrane and is a key player in cancer cell metabolism. [2]Pteridinone derivatives have been shown to inhibit MCT1, leading to anti-proliferative effects in MCT1-expressing cancer cells. [2][19]
Part 5: Pteridinones in Immunology and Inflammation
Toll-like Receptor (TLR) Agonism
Beyond inhibition, the pteridinone scaffold can be modified to act as an agonist for immune receptors. Vesatolimod (GS-9620), a 2-butoxy-7,8-dihydropteridin-6(5H)-one analog, is a potent and selective agonist of Toll-like receptor 7 (TLR7). [4]TLR7 activation triggers an innate immune response, and Vesatolimod is currently being evaluated in clinical trials for the treatment of chronic viral infections such as HBV and HIV. [4]
Inhibition of TNF-alpha Production
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in the pathogenesis of many inflammatory diseases. A synthetic pteridine analog, 4AZA2096, has been shown to potently inhibit lipopolysaccharide (LPS)-induced TNF production. This compound demonstrated a remission-inducing effect in a mouse model of colitis, supporting the development of pteridinone-based TNF inhibitors for inflammatory diseases.
Part 6: Experimental Protocols for Target Validation
The identification and validation of therapeutic targets for pteridinone scaffolds involve a series of well-defined experimental workflows.
Figure 4: General Experimental Workflow for Pteridinone Inhibitor Validation
Caption: A stepwise approach from synthesis to in vivo validation for pteridinone drug discovery.
Step-by-Step Methodologies
1. Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF®)
-
Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled anti-phospho-substrate antibody and a second antibody labeled with a compatible acceptor (e.g., XL665) are used. When the substrate is phosphorylated, the antibodies bind, bringing the donor and acceptor into proximity and generating a FRET signal.
-
Protocol:
-
Dispense the pteridinone compound at various concentrations into a 384-well plate.
-
Add the target kinase and the biotinylated substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA, the europium cryptate-labeled antibody, and the XL665-coupled streptavidin.
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF®-compatible reader and calculate IC50 values.
-
2. Cell Proliferation Assay (Example: MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pteridinone compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
3. Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique measures the DNA content of individual cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with the pteridinone compound for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
-
Part 7: Future Perspectives and Conclusion
The pteridinone scaffold has firmly established itself as a versatile and fruitful starting point for the discovery of novel therapeutics. The extensive research into pteridinone-based kinase inhibitors has yielded promising candidates for cancer therapy, with some compounds demonstrating dual-targeting capabilities that may offer advantages over single-target agents. The exploration of pteridinones as modulators of other enzyme families, cellular transporters, and immune receptors further broadens their therapeutic horizons.
Future research will likely focus on:
-
Enhancing Selectivity: Fine-tuning the pteridinone scaffold to achieve even greater selectivity for the desired target, thereby minimizing off-target effects and improving the therapeutic window.
-
Developing Covalent and Allosteric Modulators: Exploring different modes of inhibition, such as covalent targeting and allosteric modulation, to address challenges like drug resistance.
-
Exploring New Therapeutic Areas: While oncology and inflammation have been the primary focus, the potential of pteridinone derivatives in other areas, such as neurodegenerative diseases and metabolic disorders, warrants further investigation. [7][20] In conclusion, the pteridinone scaffold represents a rich and dynamic area of medicinal chemistry. The continued exploration of its chemical space, guided by a deep understanding of its interactions with biological targets, holds the promise of delivering innovative and effective therapies for a wide range of human diseases.
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6-Bromopteridin-4(3H)-one: A Versatile Scaffold for Fragment-Based Drug Design
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- 5. Discovery of Pteridine-7(8 H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 11. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiveable.me [fiveable.me]
- 15. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 17. selvita.com [selvita.com]
- 18. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 19. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 20. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 21. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Bromopteridin-4(3H)-one Derivatives for Cancer Research
Introduction: The Therapeutic Potential of Pteridinone Scaffolds in Oncology
The pteridine core, a bicyclic heteroaromatic system composed of fused pyrimidine and pyrazine rings, is a privileged scaffold in medicinal chemistry.[1] This structural motif is found in essential biological cofactors such as folic acid and biopterin, highlighting its intrinsic ability to interact with key enzymatic systems.[1] In the realm of oncology, synthetic pteridinone derivatives have emerged as a promising class of small molecules with potent and diverse anti-cancer activities. These compounds have been shown to modulate various signaling pathways implicated in tumorigenesis and cancer progression.
This application note provides a detailed guide for the synthesis of 6-bromopteridin-4(3H)-one, a key intermediate for the development of novel pteridinone-based therapeutics. The strategic placement of a bromine atom at the 6-position offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. Furthermore, we will delve into the established anti-cancer applications of pteridinone derivatives, providing insights into their mechanisms of action and protocols for their biological evaluation.
Synthesis of 6-Bromopteridin-4(3H)-one: A Two-Step Approach
The synthesis of 6-bromopteridin-4(3H)-one can be efficiently achieved through a two-step process commencing with the condensation of a suitable diaminopyrimidine with a three-carbon electrophile to form a hydroxymethyl intermediate, followed by a robust bromination reaction.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 6-Bromopteridin-4(3H)-one.
Step 1: Synthesis of 6-(Hydroxymethyl)pteridin-4(3H)-one
The initial step involves a condensation reaction between 5,6-diaminopyrimidin-4(3H)-one and 1,3-dihydroxyacetone. This reaction proceeds via the formation of a Schiff base, followed by an intramolecular cyclization to yield the pteridinone ring system.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5,6-diaminopyrimidin-4(3H)-one (1 eq.) in a 1:1 (v/v) mixture of deionized water and methanol.
-
Addition of Reagent: To the stirred suspension, add 1,3-dihydroxyacetone (1.2 eq.).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold methanol. Dry the solid under vacuum to obtain 6-(hydroxymethyl)pteridin-4(3H)-one as a solid. The product can be used in the next step without further purification if TLC analysis shows sufficient purity.
Step 2: Synthesis of 6-Bromopteridin-4(3H)-one
The hydroxyl group of the intermediate is then substituted with a bromine atom using a suitable brominating agent. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.[2]
Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-(hydroxymethyl)pteridin-4(3H)-one (1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0°C in an ice bath with continuous stirring.
-
Addition of Brominating Agent: Slowly add phosphorus tribromide (PBr₃) (1.5 eq.) dropwise to the cooled suspension.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 6-bromopteridin-4(3H)-one by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Characterization of 6-Bromopteridin-4(3H)-one
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
| Analytical Technique | Expected Results |
| ¹H NMR | Appearance of characteristic aromatic and methylene proton signals. |
| ¹³C NMR | Presence of signals corresponding to the pteridinone core and the bromomethyl group. |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the calculated mass of C₇H₅BrN₄O. |
| FT-IR Spectroscopy | Presence of characteristic peaks for N-H, C=O, and C-Br stretching vibrations. |
| Melting Point | A sharp melting point indicates high purity. |
Application of 6-Bromopteridin-4(3H)-one Derivatives in Cancer Research
The 6-bromo-pteridin-4(3H)-one scaffold is a versatile starting material for the synthesis of a diverse library of derivatives with potential anti-cancer activities. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce various functionalities, allowing for the fine-tuning of their biological activity.
Mechanism of Action of Pteridinone Derivatives
Pteridinone derivatives have been shown to exert their anti-cancer effects through the inhibition of key oncogenic proteins and the induction of apoptosis.
Caption: Mechanism of action for Pteridinone derivatives.
-
Polo-like kinase 1 (PLK1) Inhibition: Several novel pteridinone derivatives have been identified as potent inhibitors of PLK1, a key regulator of mitosis.[2] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.
-
Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition: Some pteridinone derivatives have been designed as dual inhibitors of PLK1 and BRD4, a member of the BET family of proteins.[3] BRD4 is a critical reader of acetylated histones and plays a crucial role in the transcription of oncogenes like c-Myc.
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Quinazolin-4(3H)-one derivatives, structurally related to pteridinones, have been developed as dual inhibitors of PARP1 and BRD4, demonstrating a synthetic lethality approach for breast cancer therapy.[4][5]
Biological Evaluation Protocols
1. In Vitro Cytotoxicity Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against various cancer cell lines.
-
Protocol (MTT Assay):
-
Seed cancer cells (e.g., A549, HCT116, PC-3) in 96-well plates and allow them to adhere overnight.[2]
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values using a dose-response curve fitting software.
-
2. Cell Cycle Analysis:
-
Objective: To investigate the effect of the compounds on cell cycle progression.
-
Protocol (Propidium Iodide Staining and Flow Cytometry):
-
Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
3. Apoptosis Assay:
-
Objective: To determine if the compounds induce apoptosis in cancer cells.
-
Protocol (Annexin V-FITC/PI Staining and Flow Cytometry):
-
Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells and wash with binding buffer.
-
Resuspend the cells in binding buffer containing Annexin V-FITC and PI.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion
The synthesis of 6-bromopteridin-4(3H)-one provides a crucial starting point for the development of novel anti-cancer agents. The protocols outlined in this application note offer a reliable method for the preparation of this key intermediate. The subsequent biological evaluation of its derivatives can lead to the discovery of potent and selective inhibitors of various oncogenic targets, paving the way for new therapeutic strategies in the fight against cancer.
References
-
New Journal of Chemistry. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4. Available from: [Link]
-
PubMed. Design, synthesis, and biological evaluation of quinazolin-4(3 H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. Available from: [Link]
-
Der Pharma Chemica. Synthesis of pteridines derivatives from different heterocyclic compounds. Available from: [Link]
Sources
- 1. YU47346B - PROCEDURE FOR OBTAINING PTERIDIN-4 (3H) -ONE - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of quinazolin-4(3 H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Bromopteridin-4(3H)-one as a scaffold in medicinal chemistry
An Application Guide to 6-Bromopteridin-4(3H)-one: A Versatile Scaffold for Modern Medicinal Chemistry
Introduction: The Strategic Value of the Pteridinone Core
In the landscape of contemporary drug discovery, the identification of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry. These are molecular frameworks that, with relatively minor modifications, can interact with a variety of biological targets, leading to the development of potent and selective therapeutic agents. The pteridinone core, a class of nitrogen-containing heterocyclic compounds, represents one such privileged structure.[1][2] Within this class, 6-Bromopteridin-4(3H)-one has emerged as a particularly valuable starting material for the synthesis of diverse compound libraries.
This application note serves as a technical guide for researchers, scientists, and drug development professionals. It details the strategic advantages of the 6-bromopteridin-4(3H)-one scaffold, provides insights into its reactivity, and offers detailed protocols for its derivatization. The focus is on leveraging this scaffold's unique properties to accelerate the discovery of novel enzyme inhibitors and other targeted therapeutics.
The utility of the 6-bromopteridin-4(3H)-one scaffold lies in two key features:
-
Inherent Biological Relevance : The pteridinone nucleus itself is a bioisostere for other critical heterocycles and contains essential hydrogen bond donors and acceptors, enabling it to anchor within the active sites of various enzymes, particularly kinases.[2]
-
Synthetically Versatile Reactive Handle : The bromine atom at the 6-position is strategically placed for chemical modification. It serves as a reactive handle for modern palladium-catalyzed cross-coupling reactions, allowing for the systematic and predictable introduction of a wide array of chemical functionalities.
Physicochemical Properties and Core Structure
6-Bromopteridin-4(3H)-one is a solid with the following key properties:
| Property | Value |
| CAS Number | 1192150-15-4 |
| Molecular Formula | C₆H₃BrN₄O |
| Molecular Weight | 227.02 g/mol |
| Purity | Typically ≥95% |
| Appearance | Off-white to yellow solid |
The core structure provides a rigid framework with specific sites for molecular interactions, which is fundamental to its function as a scaffold.
Caption: Diversification strategy via cross-coupling reactions.
The table below summarizes the activity of representative derivatives, illustrating the scaffold's versatility.
| Derivative Substituent at C6 | Target(s) | Reported Activity (IC₅₀) | Reference |
| Hydrazone Moiety | PLK1 | 75.1% inhibition | |
| Sulfonyl Moiety | PLK1 / BRD4 | 6.3 nM / 179 nM | [3] |
| 2-Amino-1H-benzo[d]imidazol-6-yl | Aurora A Kinase | Potent cytotoxicity | [4] |
| N,N-dimethylaniline | BRD4-BD1 | 0.42 µM | [5] |
Protocols for Scaffold Derivatization
The following protocols provide detailed, field-proven methodologies for the derivatization of 6-bromopteridin-4(3H)-one. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.
Workflow Overview
Caption: General workflow for scaffold derivatization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize 6-aryl or 6-heteroaryl pteridinone derivatives via C-C bond formation.
Materials:
-
6-Bromopteridin-4(3H)-one (1.0 eq)
-
Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 eq)
-
Palladium Catalyst: Pd(OAc)₂ (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)
-
Ligand: SPhos or Tricyclohexylphosphine (0.10 eq) (Note: Not needed if using Pd(PPh₃)₄)
-
Base: K₃PO₄ or Cs₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v)
-
Anhydrous solvents and reagents, Schlenk flask or sealed reaction vial, Nitrogen or Argon gas line.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (N₂ or Ar), add 6-bromopteridin-4(3H)-one, the boronic acid/ester, the palladium catalyst, the ligand (if applicable), and the base.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is 0.1 M with respect to the starting bromide.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure all oxygen is removed.
-
Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring. [6][7]5. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., dichloromethane/methanol or hexanes/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize 6-amino pteridinone derivatives via C-N bond formation.
Materials:
-
6-Bromopteridin-4(3H)-one (1.0 eq)
-
Primary or Secondary Amine (1.2 - 2.0 eq)
-
Palladium Precatalyst: A G3 Buchwald Precatalyst (e.g., XPhos Pd G3) is highly recommended for its air stability and high reactivity (0.02 - 0.05 eq). * Ligand: The precatalyst already contains the appropriate ligand (e.g., XPhos).
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS) (1.5 - 2.0 eq).
-
Solvent: Anhydrous 1,4-Dioxane or Tetrahydrofuran (THF).
-
Anhydrous solvents and reagents, glovebox or Schlenk line techniques are highly recommended.
Procedure:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere, add the 6-bromopteridin-4(3H)-one, palladium precatalyst, and base to a dry reaction vial or flask.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine (if liquid) or a solution of the amine (if solid).
-
Sealing and Heating: Seal the vial tightly and remove it from the glovebox. Heat the reaction to 80-110 °C with stirring. [6][8]4. Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 1-12 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water.
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
6-Bromopteridin-4(3H)-one is a high-value scaffold that provides an efficient entry point into novel chemical space for drug discovery. Its inherent biological relevance combined with a synthetically tractable reactive handle makes it an ideal starting point for library synthesis against high-value targets like kinases and bromodomains. The robust and well-established palladium-catalyzed cross-coupling protocols described herein offer a reliable and systematic approach to generating diverse derivatives. By leveraging this powerful scaffold, medicinal chemists can accelerate the hit-to-lead optimization process and increase the probability of discovering next-generation therapeutic agents.
References
- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
- Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4. New Journal of Chemistry.
- Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health.
- 6-Bromopteridin-4(3H)-one. Sigma-Aldrich.
-
Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1][2]triazolo [4, 3-d] [1][2]diazepin-8-amine derivatives as potential BRD4 inhibitors. PubMed. Available from:
- Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. ResearchGate.
- Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. PubMed.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition. PubMed.
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Suzuki Coupling of 6-Bromopteridin-4(3H)-one
Introduction: The Strategic Importance of Pteridinone Scaffolds and the Power of Suzuki Coupling
The pteridinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including diuretics, anti-cancer agents, and antivirals.[1][2] The ability to functionalize this heterocyclic system at specific positions is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics.[3][4] Among the modern synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2][5] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an ideal choice for the late-stage diversification of complex molecules.[1][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki coupling reaction to 6-Bromopteridin-4(3H)-one. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss key considerations for optimization, purification, and characterization of the resulting 6-arylpteridin-4(3H)-one derivatives.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in our case, 6-Bromopteridin-4(3H)-one) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate.[5][6]
-
Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent (boronic acid or its ester) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] The halide on the palladium is replaced by the aryl group from the boronate.
-
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond of the desired biaryl product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of 6-Bromopteridin-4(3H)-one with Phenylboronic Acid
This protocol provides a starting point for the Suzuki coupling of 6-Bromopteridin-4(3H)-one with phenylboronic acid. Optimization may be required for different boronic acids.
Materials:
-
6-Bromopteridin-4(3H)-one
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromopteridin-4(3H)-one (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%). Add this catalyst mixture to the reaction flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL). The organic layers are combined, washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 6-phenylpteridin-4(3H)-one.[9]
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.[10]
Caption: A streamlined workflow for the Suzuki coupling experiment.
Key Considerations and Optimization Strategies
The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended Starting Point | Rationale & Optimization Considerations |
| Palladium Catalyst | Pd(OAc)₂ with PPh₃ (in situ generation of Pd(PPh₃)₄) | For challenging substrates, pre-formed catalysts like Pd(PPh₃)₄ or more electron-rich and bulky ligands (e.g., SPhos, XPhos) can improve catalytic activity.[6][8] N-heterocyclic carbene (NHC) ligands have also shown great promise.[11][12][13] |
| Base | K₂CO₃ | The choice of base is crucial for activating the boronic acid.[8] Other common bases include Cs₂CO₃, K₃PO₄, and organic bases like triethylamine.[14][15][16] The optimal base can depend on the specific boronic acid and substrate. |
| Solvent | 1,4-Dioxane/Water (5:1) | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[5] Other suitable solvents include THF, DMF, and toluene.[14][17][18] The solvent can influence reaction rate and selectivity.[17][18] |
| Temperature | 90 °C | The reaction temperature can significantly impact the reaction rate. A temperature range of 80-110 °C is common for Suzuki couplings.[1][2][5] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to ensure complete consumption of the starting halide. |
Purification and Characterization of 6-Arylpteridin-4(3H)-ones
Purification of the final product is a critical step to obtain material of high purity for subsequent biological evaluation.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying pteridinone derivatives.[9] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Characterization: The identity and purity of the final compound should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[10]
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 6-arylpteridin-4(3H)-one derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate diverse libraries of these important compounds for drug discovery and development. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this valuable synthetic transformation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Indo Global Journal of Pharmaceutical Sciences. Suzuki Cross Coupling Reaction- A Review. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Journal of the American Chemical Society. A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. [Link]
-
RSC Publishing. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. [Link]
-
ACS Publications. Palladium(II)−N-Heterocyclic Carbene Metallacrown Ether Complexes: Synthesis, Structure, and Catalytic Activity in the Suzuki−Miyaura Reaction. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
-
ACS Publications. Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
DOI. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]
-
ResearchGate. Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction. [Link]
-
ResearchGate. Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
National Institutes of Health. Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. [Link]
-
RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
ResearchGate. Screening of different bases for Suzuki coupling a. [Link]
-
MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]
-
PubChem. 6-Methyltetrahydropterin. [Link]
-
DOI. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]
-
Chemsrc. 4(3H)-Pteridinone,2-amino-6-(hydroxymethyl). [Link]
-
National Institutes of Health. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. [Link]
- Google Patents.
-
National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
-
PubChem. 6-(Hydroxymethyl)pterin. [Link]
-
National Institutes of Health. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. [Link]
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- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 18. researchgate.net [researchgate.net]
Application Note & Protocols: Cell-Based Characterization of 6-Bromopteridin-4(3H)-one Derivatives as Putative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: The Therapeutic Potential of the Pteridine Scaffold
Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are fundamental to numerous biological processes.[1][2] Many organisms synthesize pteridines where they serve as essential enzymatic cofactors involved in the metabolism of amino acids and the synthesis of neurotransmitters.[1][3] This central role in biology has spurred the synthesis and investigation of a vast number of pteridine derivatives for their therapeutic potential.[1][2] Structurally related compounds, such as quinazolin-4(3H)-one derivatives, have shown promise as potent and selective inhibitors of key signaling proteins like Aurora kinases, PI3K, and BRD4.[4]
The 6-Bromopteridin-4(3H)-one core represents a compelling scaffold for the development of novel kinase inhibitors. Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] Therefore, the development of robust, reproducible, and mechanistically informative cell-based assays is paramount for characterizing the activity of novel pteridine derivatives and advancing them through the drug discovery pipeline.
This guide provides an integrated, multi-step strategy for the comprehensive cellular characterization of 6-Bromopteridin-4(3H)-one derivatives. The workflow is designed to first establish a compound's cytotoxic profile, then confirm direct binding to its intended intracellular target, and finally, assess the functional consequences of this engagement on downstream signaling pathways.
Section 1: Foundational Analysis - Cellular Viability and Cytotoxicity Profiling
Expertise & Experience: Before investigating the specific mechanism of a compound, it is crucial to understand its general effect on cell health. A potent kinase inhibitor may induce cell death, but cytotoxicity can also arise from off-target effects. Determining the concentration range over which a compound affects cell viability is the first critical step. This allows researchers to select non-lethal concentrations for target engagement and mechanistic studies, ensuring that observed effects are due to specific target inhibition rather than general toxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is an ideal choice for this purpose due to its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, which minimizes handling errors.[7][8] The assay quantifies ATP, a key indicator of metabolically active cells, providing a direct measure of cell viability.[7][8]
Protocol 1: Luminescent Cell Viability Assay (96-well format)
Objective: To determine the half-maximal effective concentration (EC50) of 6-Bromopteridin-4(3H)-one derivatives on cancer cell viability.
Materials:
-
Target cancer cell line (e.g., A549, lung carcinoma)
-
Complete cell culture medium (e.g., F-12K Medium + 10% FBS)
-
Opaque-walled 96-well cell culture plates
-
6-Bromopteridin-4(3H)-one derivative(s), dissolved in DMSO
-
CellTiter-Glo® 2.0 Reagent (Promega, Cat. No. G9241)
-
Multichannel pipette
-
Luminometer plate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete culture medium to a concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate (yielding 5,000 cells/well).
-
Include control wells containing 100 µL of medium without cells for background measurement.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the 6-Bromopteridin-4(3H)-one derivative in complete culture medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~10 nM). Also, prepare a vehicle control (e.g., 0.2% DMSO in medium).
-
Remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8]
-
Add 100 µL of CellTiter-Glo® Reagent to each well (equal to the volume of culture medium).[7]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium-only wells) from all experimental wells.
-
Normalize the data by setting the average vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the log-transformed compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in graphing software (e.g., GraphPad Prism) to calculate the EC50 value.
-
Data Presentation:
| Compound ID | Target Cell Line | Incubation Time (h) | EC50 (µM) |
| Pteridin-Br-01 | A549 | 72 | 1.5 |
| Pteridin-Br-02 | A549 | 72 | 12.8 |
| Staurosporine (Control) | A549 | 72 | 0.02 |
Table 1: Example data summary for cytotoxicity profiling.
Section 2: Verification of Intracellular Target Engagement
Expertise & Experience: A reduction in cell viability is a phenotypic outcome; it does not prove that the compound is binding to its intended kinase target. To build a robust scientific case, direct evidence of target engagement within the complex milieu of a living cell is required.[9] This step is critical to confirm the mechanism of action and rule out off-target effects. We describe two powerful, orthogonal methods: the Cellular Thermal Shift Assay (CETSA), which relies on the principle of ligand-induced protein stabilization, and the NanoBRET™ Target Engagement Assay, which uses bioluminescence resonance energy transfer for a quantitative measure of binding.[10][11]
Method A: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the biophysical principle that when a protein binds to a ligand (e.g., an inhibitor), it becomes more stable and resistant to thermal denaturation.[11][12] By heating intact cells treated with a compound to various temperatures, stabilized target proteins will remain soluble at higher temperatures compared to their unbound state. The amount of soluble protein remaining at each temperature can be quantified, typically by Western blot, to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[13][14]
Objective: To demonstrate that a 6-Bromopteridin-4(3H)-one derivative binds to and stabilizes its target kinase in intact cells.
Materials:
-
Target cells and culture reagents
-
6-Bromopteridin-4(3H)-one derivative and vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes and a thermal cycler
-
Lysis buffer (e.g., RIPA buffer with inhibitors)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blot equipment and reagents
-
Primary antibody specific to the target kinase (e.g., anti-Aurora A)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the test compound at a concentration known to be effective but non-toxic (e.g., 10x EC50 from the viability assay) or with vehicle (DMSO) for 1-2 hours.
-
-
Heating Step:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing inhibitors to a concentration of 10-20 x 10⁶ cells/mL.
-
Aliquot 50 µL of the cell suspension into different PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 3°C increments) for 3 minutes, followed by cooling to 25°C for 3 minutes.[13]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by adding lysis buffer and performing 3-4 freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[13]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each supernatant.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Perform gel electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST, as milk can interfere with phospho-antibodies).
-
Incubate with the primary antibody against the target kinase overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add ECL substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensity for each lane using densitometry software (e.g., ImageJ).
-
For each treatment group (vehicle and compound), normalize the band intensities to the 40°C sample (100% soluble).
-
Plot the normalized soluble protein fraction (%) against the temperature to generate melting curves. A rightward shift of the curve for the compound-treated sample indicates thermal stabilization.
-
Visualization:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Method B: NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells.[15] The target kinase is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site acts as the energy acceptor. When the tracer is bound to the kinase, the close proximity allows for bioluminescence resonance energy transfer (BRET) upon addition of the NanoLuc® substrate. A test compound that binds to the kinase will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal. This provides a quantitative measure of compound affinity (IC50) in a physiological context.[10][16]
Objective: To quantitatively measure the intracellular affinity of a 6-Bromopteridin-4(3H)-one derivative for its target kinase.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA for NanoLuc®-Kinase fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
White, non-binding 96-well or 384-well assay plates
-
Appropriate NanoBRET® Kinase Tracer and NanoBRET® Nano-Glo® Substrate (Promega)
-
Plate reader capable of measuring filtered luminescence (450nm and 610nm)
Step-by-Step Methodology:
-
Cell Transfection (Day 1):
-
Prepare a DNA/transfection reagent mix in Opti-MEM™ according to the manufacturer's protocol. A typical ratio is 1 µg of plasmid DNA per 3 µL of FuGENE® HD.[15]
-
Add the mix to a suspension of HEK293 cells and seed them into a tissue culture flask.
-
Incubate for 18-24 hours to allow for expression of the NanoLuc®-Kinase fusion protein.[15]
-
-
Assay Setup (Day 2):
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Prepare serial dilutions of the 6-Bromopteridin-4(3H)-one derivative in DMSO.
-
In the assay plate, combine the cell suspension, the specific NanoBRET® tracer (at its recommended concentration), and the compound dilutions. Include "no tracer" and "no compound" controls.
-
Equilibrate the plate for 2 hours at 37°C, 5% CO₂.[15]
-
-
Signal Detection (Day 2):
-
Prepare the NanoBRET® Nano-Glo® Substrate detection reagent according to the protocol.
-
Add the substrate to all wells.
-
Read the plate within 20 minutes on a luminometer equipped with two filters: one for donor emission (~450nm) and one for acceptor emission (~610nm).[15]
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Correct the BRET ratios by subtracting the background ratio from the "no tracer" control wells.
-
Normalize the data using the "no compound" control as 100% engagement (0% inhibition).
-
Plot the corrected, normalized BRET signal against the log-transformed compound concentration and fit to a sigmoidal dose-response curve to determine the intracellular IC50.
-
Visualization:
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 6. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 11. annualreviews.org [annualreviews.org]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. eubopen.org [eubopen.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Leveraging 6-Bromopteridin-4(3H)-one for the Development of Novel BRD4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the application of 6-Bromopteridin-4(3H)-one as a versatile scaffold in the discovery and development of novel inhibitors targeting Bromodomain-containing protein 4 (BRD4). BRD4 is a well-validated epigenetic reader and a prime therapeutic target in oncology, inflammation, and other diseases.[1][2] The pteridinone core, a privileged scaffold in medicinal chemistry, offers a unique three-dimensional architecture for engaging with the acetyl-lysine binding pocket of BRD4. This guide details a strategic, field-proven workflow from initial library synthesis through to biochemical, biophysical, and cellular characterization of potential inhibitor candidates. We provide step-by-step protocols for key assays and explain the scientific rationale behind experimental choices, ensuring a self-validating and robust drug discovery cascade.
Introduction: The Rationale for a Pteridinone-Based Approach to BRD4 Inhibition
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1] Dysregulation of BRD4 activity is a hallmark of various cancers, making it a compelling target for small molecule inhibitors.[1][2] Existing BRD4 inhibitors have shown clinical promise, yet challenges related to selectivity and acquired resistance persist.[1]
The quest for novel chemical matter is paramount. The 6-Bromopteridin-4(3H)-one scaffold presents an attractive starting point for several reasons:
-
Structural Novelty: It represents a departure from more common BRD4 inhibitor chemotypes, offering the potential for new intellectual property and overcoming existing resistance mechanisms.
-
Synthetic Tractability: The bromine atom at the 6-position is a versatile chemical handle for introducing diverse functionalities through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4][5][6][7][8] This allows for the rapid generation of a focused library of analogues to explore the structure-activity relationship (SAR).
-
Hydrogen Bonding Potential: The pteridinone core contains multiple hydrogen bond donors and acceptors that can mimic the acetyl-lysine moiety and form key interactions with conserved residues, such as Asn140 and Tyr97, within the BRD4 bromodomain binding pocket.[9]
This guide outlines a hypothetical, yet scientifically rigorous, pathway for leveraging 6-Bromopteridin-4(3H)-one to discover and validate novel BRD4 inhibitors.
Synthetic Strategy: Library Generation
The strategic diversification of the 6-Bromopteridin-4(3H)-one core is crucial for exploring the chemical space around the BRD4 binding site. The bromine atom serves as a key functionalization point.
Palladium-Catalyzed Cross-Coupling Reactions
We propose the generation of a focused library of compounds through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods are well-established for their broad substrate scope and functional group tolerance.[3][4][5][6][7][8]
-
Suzuki-Miyaura Coupling: To introduce aryl and heteroaryl moieties that can occupy the "WPF shelf" (a hydrophobic region in the BRD4 binding pocket), a variety of boronic acids or esters can be coupled with the 6-bromo-pteridinone core.[3][5]
-
Buchwald-Hartwig Amination: To introduce a diverse range of amines, which can form additional hydrogen bonds or hydrophobic interactions, this amination reaction is the method of choice.[4][6][8]
Caption: Tiered workflow for BRD4 inhibitor discovery and validation.
Primary Screening: AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a robust, high-throughput method for identifying compounds that disrupt the interaction between BRD4 and acetylated histones. [10][11][12] Protocol: BRD4(BD1) AlphaScreen Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
BRD4(BD1) protein (GST-tagged) and biotinylated histone H4 peptide (acetylated) are diluted in the assay buffer.
-
Glutathione donor beads and streptavidin acceptor beads are also diluted in the assay buffer in the dark.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the compound dilution in assay buffer to the wells.
-
Add 5 µL of the BRD4(BD1) protein solution.
-
Add 5 µL of the biotinylated histone H4 peptide solution.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the bead mixture (donor and acceptor).
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percentage of inhibition relative to DMSO controls.
-
Hits are typically defined as compounds showing >50% inhibition at a single concentration (e.g., 10 µM).
-
Hit Validation and Potency Determination
Hits from the primary screen are subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50).
Protocol: IC50 Determination by AlphaScreen
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).
-
Perform the AlphaScreen assay as described above with the diluted compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
| Compound ID | Scaffold | R-Group (from Suzuki/Buchwald) | IC50 (µM) for BRD4(BD1) |
| Pter-001 | 6-Phenyl-pteridinone | Phenyl | 5.2 |
| Pter-002 | 6-(4-pyridyl)-pteridinone | 4-pyridyl | 2.8 |
| Pter-003 | 6-(Anilino)-pteridinone | Aniline | 8.1 |
| Pter-004 | 6-(Morpholino)-pteridinone | Morpholine | > 50 |
| JQ1 (Control) | Thienotriazolodiazepine | - | 0.05 |
Table 1: Hypothetical IC50 Data for a Set of 6-substituted Pteridinone Derivatives.
Biophysical Characterization
To confirm direct binding to BRD4 and assess selectivity, biophysical assays are essential.
This is a competition binding assay that measures the ability of a compound to displace a ligand from the BRD4 bromodomain. [13][14]It provides a quantitative measure of binding affinity (Kd) and can be used to profile inhibitors against a panel of bromodomains to determine selectivity.
ITC directly measures the heat released or absorbed during the binding of a compound to its target protein. [15]It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. [15] Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Dialyze the BRD4(BD1) protein into the desired buffer (e.g., PBS).
-
Dissolve the inhibitor in the same buffer.
-
Degas both solutions before use.
-
-
ITC Experiment:
-
Load the protein into the sample cell and the inhibitor into the injection syringe.
-
Perform a series of small injections of the inhibitor into the protein solution.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model to determine Kd, n, ΔH, and ΔS.
-
| Compound ID | BRD4(BD1) Kd (µM) | BRD4(BD2) Kd (µM) | Selectivity (BD2/BD1) |
| Pter-002 | 1.5 | 25.5 | 17 |
| JQ1 (Control) | 0.03 | 0.08 | ~3 |
Table 2: Hypothetical Binding Affinity and Selectivity Data.
Cellular Assays
Demonstrating activity in a cellular context is a critical step in inhibitor development.
MV4-11 is an acute myeloid leukemia (AML) cell line known to be sensitive to BRD4 inhibition. [16][17] Protocol: MV4-11 Cell Proliferation Assay
-
Cell Culture:
-
Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with serial dilutions of the inhibitor.
-
Incubate for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo®.
-
-
Data Analysis:
-
Plot cell viability against the logarithm of the inhibitor concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
To confirm that the cellular effects are due to BRD4 inhibition, the modulation of downstream targets such as c-MYC can be assessed by Western blot. [16] Protocol: c-MYC Western Blot
-
Treat MV4-11 cells with the inhibitor for a defined period (e.g., 6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against c-MYC and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and detect the signal.
Structure-Activity Relationship (SAR) and Structural Biology
The data from the above assays will inform the SAR for the pteridinone series. To further guide optimization, obtaining a co-crystal structure of a promising inhibitor bound to BRD4 is highly valuable. [10][18] Protocol: Co-crystallization of Inhibitor with BRD4(BD1)
-
Protein and Ligand Preparation:
-
Purify BRD4(BD1) to high homogeneity.
-
Dissolve the inhibitor in a suitable solvent.
-
-
Crystallization:
-
Mix the protein and inhibitor in a molar excess of the inhibitor.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) with various crystallization screens.
-
-
Structure Determination:
-
Harvest and cryo-protect suitable crystals.
-
Collect X-ray diffraction data.
-
Solve and refine the crystal structure.
-
The resulting structure will reveal the binding mode of the pteridinone scaffold and provide crucial insights for designing next-generation inhibitors with improved potency and selectivity.
Conclusion
The 6-Bromopteridin-4(3H)-one scaffold offers a promising and synthetically accessible starting point for the development of novel BRD4 inhibitors. The integrated workflow presented here, combining rational library synthesis with a cascade of robust biochemical, biophysical, and cellular assays, provides a clear and effective path from initial concept to the identification of potent and cell-active lead compounds. This systematic approach, grounded in established methodologies, empowers researchers to efficiently explore this novel chemical space in the pursuit of next-generation epigenetic therapies.
References
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Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning. (2024). MDPI. [Link]
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Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. (2013). ACS Publications. [Link]
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Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign. (2024). MDPI. [Link]
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An updated patent review of BRD4 degraders. (2024). PMC - PubMed Central. [Link]
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Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1. (n.d.). PMC - NIH. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]
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BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. (n.d.). NIH. [Link]
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Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. (n.d.). NIH. [Link]
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BROMOscan Technology. (n.d.). Eurofins Discovery. [Link]
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Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. (n.d.). PMC - PubMed Central. [Link]
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Pyronaridine as a Bromodomain-Containing Protein 4-N-Terminal Bromodomain (BRD4-BD1) Inhibitor: In Silico Database Mining, Molecular Docking, and Molecular Dynamics Simulation. (2023). PMC - NIH. [Link]
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A bead-based proximity assay for BRD4 ligand discovery. (n.d.). PMC - NIH. [Link]
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6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. (n.d.). CNR-IRIS. [Link]
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Abstract 4238: BROMOscan - a high throughput, quantitative ligand binding platform identifies best-in-class bromodomain inhibitors from a screen of mature compounds targeting other protein classes. (n.d.). ResearchGate. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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BRD4 (BD1) Inhibitor Screening Assay Kit. (n.d.). AMSBIO. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Structure-Guided Design and Synthesis of Pyridinone-Based Selective Bromodomain and Extra-Terminal Domain (BET)-First Bromodomain (BD1) Inhibitors. (2024). PubMed. [Link]
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A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells. (2022). Pathology and Oncology Research. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells. (2021). Zhou. [Link]
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BRD4 (BD1) Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
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Targeting Brd4 for cancer therapy: inhibitors and degraders. (n.d.). PMC - NIH. [Link]
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Structural variation of protein-ligand complexes of the first bromodomain of BRD4. (n.d.). ChemRxiv. [Link]
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Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation. (n.d.). PubMed Central. [Link]
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Affinity Map of BRD4 Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1. (n.d.). ResearchGate. [Link]
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Assay Guidance Manual. (n.d.). NCBI Bookshelf - NIH. [Link]
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Buchwald-Hartwig aminations on bromoflavones. (n.d.). ResearchGate. [Link]
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Structure-Guided Design of Potent Diazobenzene Inhibitors for the BET Bromodomains. (2025). MDPI. [Link]
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Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2025). ResearchGate. [Link]
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Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11. (n.d.). AACR Publications. [Link]
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Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. (n.d.). MDPI. [Link]
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Binding Assays. (2025). BMG LABTECH. [Link]
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Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. (n.d.). PubMed Central. [Link]
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Characterization of Binding Interactions Using Isothermal Titration Calorimetry. (2015). AZoM. [Link]
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A patent review of BRD4 inhibitors (2013-2019). (n.d.). PubMed. [Link]
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Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). pubs.acs.org. [Link]
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Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. (2025). YouTube. [Link]
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Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH. [Link]
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Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (n.d.). DOI. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). SpringerLink. [Link]
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Application Notes & Protocols: In Vitro Evaluation of 6-Bromopteridin-4(3H)-one Analogs on Cancer Cell Lines
Introduction: The Therapeutic Potential of Pteridinone Scaffolds in Oncology
The pteridine nucleus, a fusion of pyrimidine and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] This core structure is integral to various biological processes and has been successfully leveraged in the development of anticancer therapeutics, such as the dihydrofolate reductase (DHFR) inhibitor Methotrexate.[1][3] Analogs of 6-Bromopteridin-4(3H)-one are a class of compounds that hold significant promise for targeted cancer therapy. Their therapeutic potential stems from the diverse mechanisms by which pteridine derivatives can exert anti-neoplastic effects, including the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as protein kinases and carbonic anhydrases.[1][3][4]
Recent studies have highlighted the efficacy of pteridinone derivatives as potent inhibitors of various kinases implicated in oncogenesis, such as Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs).[3][4] By targeting these signaling molecules, 6-Bromopteridin-4(3H)-one analogs can potentially disrupt the downstream pathways that regulate cell growth, proliferation, and apoptosis, making them attractive candidates for further investigation.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of novel 6-Bromopteridin-4(3H)-one analogs. It outlines a strategic workflow, from initial cytotoxicity screening to more detailed mechanistic studies, designed to elucidate the anticancer properties of these compounds. The protocols herein are presented not merely as a sequence of steps, but with an emphasis on the underlying scientific principles and the inclusion of critical controls to ensure data integrity and reproducibility.
Part 1: Initial Cytotoxicity Screening
The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic and anti-proliferative effects. This is typically achieved by exposing various cancer cell lines to a range of compound concentrations and measuring cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that reduces cell viability by 50%, is a key metric derived from these assays.[5]
Two robust and widely used colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.[6][7]
Scientific Rationale: MTT vs. SRB Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[7][8]
-
SRB (Sulforhodamine B) Assay: This assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA). The amount of bound dye provides an estimation of the total protein mass, which is proportional to the number of cells.[6][7]
While both assays are effective, the SRB assay is often recommended as it is less susceptible to interference from compounds that may affect mitochondrial respiration and offers a more stable endpoint.[6]
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for assessing the cytotoxicity of 6-Bromopteridin-4(3H)-one analogs.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocol: SRB Cytotoxicity Assay
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom microplates
-
6-Bromopteridin-4(3H)-one analogs
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each 6-Bromopteridin-4(3H)-one analog in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a positive control (a known anticancer drug like Doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plates for 48 to 72 hours.
-
-
Cell Fixation and Staining:
-
After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Absorbance Measurement and Data Analysis:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plates on a plate shaker for 5-10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation
Summarize the IC50 values in a table for easy comparison of the potency of the different analogs across various cell lines.
| Analog | Cell Line 1 (e.g., MCF-7) IC50 (µM) | Cell Line 2 (e.g., A549) IC50 (µM) | Cell Line 3 (e.g., HeLa) IC50 (µM) |
| Analog 1 | |||
| Analog 2 | |||
| Analog 3 | |||
| Doxorubicin |
Part 2: Mechanistic Studies: Unraveling the Mode of Action
Once the cytotoxic potential of the 6-Bromopteridin-4(3H)-one analogs has been established, the next crucial step is to investigate their mechanism of action. Key questions to address include whether the compounds induce programmed cell death (apoptosis) and/or affect the cell cycle progression.
Apoptosis Induction Assays
Apoptosis is a tightly regulated process of cell suicide that is often dysregulated in cancer.[9] Many effective anticancer drugs exert their effects by inducing apoptosis in cancer cells.[9] Flow cytometry is a powerful tool for quantifying apoptosis.[10][11]
Scientific Rationale: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells with intact membranes. Therefore, by co-staining with Annexin V and PI, we can distinguish between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Caption: The eukaryotic cell cycle phases.
Materials:
-
Cancer cells treated with the 6-Bromopteridin-4(3H)-one analog at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Treat and harvest cells as previously described.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve resolution.
-
Acquire data for at least 20,000 events per sample.
-
Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in each phase of the cell cycle.
-
Part 3: Target Identification and Pathway Analysis
The ultimate goal is to identify the molecular target(s) of the 6-Bromopteridin-4(3H)-one analogs and the signaling pathways they modulate. Pteridine derivatives are known to inhibit various protein kinases. [3][4][12]
Potential Kinase Targets
Based on the literature, potential kinase targets for pteridinone analogs in cancer include:
-
Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR [12][13]* Non-receptor Tyrosine Kinases: Bruton's tyrosine kinase (BTK) [4]* Serine/Threonine Kinases: Aurora kinases, PI3K [14]
Investigating Downstream Signaling
Once a potential target kinase is identified, further experiments, such as Western blotting, can be performed to investigate the phosphorylation status of its downstream substrates. This will confirm target engagement and elucidate the mechanism by which the 6-Bromopteridin-4(3H)-one analogs exert their anticancer effects.
Sources
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- 10. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
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- 12. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
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- 14. Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Pteridinone Core
Abstract
The pteridinone scaffold is a privileged heterocyclic motif, forming the core structure of numerous biologically active molecules, including potent kinase inhibitors used in oncology research. The ability to strategically introduce a diverse array of substituents onto this core is paramount for modulating pharmacological properties such as potency, selectivity, and ADME profiles. This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic methodologies for the functionalization of the pteridinone core. We will explore both the construction of substituted cores from acyclic precursors and the post-synthetic modification of the intact heterocyclic system through modern synthetic organic chemistry techniques. Each section provides the theoretical basis for the transformation, field-proven insights into experimental design, and detailed, step-by-step protocols.
Introduction: The Pteridinone Core in Drug Discovery
Pteridinone derivatives have emerged as a cornerstone in medicinal chemistry, particularly in the development of targeted therapies. Their rigid, planar structure and hydrogen bonding capabilities make them ideal for interacting with the ATP-binding sites of various kinases. For instance, substituted pteridinones have been successfully developed as potent inhibitors of p90 ribosomal S6 protein kinase (RSK), a target implicated in diverse cellular processes like cell proliferation and transformation. The design and synthesis of novel pteridinone derivatives, such as those bearing a sulfonyl moiety, have led to the discovery of dual inhibitors of critical cancer targets like PLK1 and BRD4.[1] The therapeutic potential of this scaffold is directly linked to the nature and position of its substituents. Therefore, a robust understanding of the methods to chemically modify the pteridinone core is essential for the advancement of drug discovery programs.
Section 1: De Novo Synthesis – Building Complexity from Pyrimidine Precursors
One of the most fundamental strategies for producing substituted pteridinones is through the cyclization of appropriately functionalized pyrimidine precursors. This "bottom-up" approach allows for the introduction of substituents at specific positions before the heterocyclic core is even formed. The most common method involves the condensation of a 4,5-diaminopyrimidine with a dicarbonyl compound or its equivalent.[2]
Causality in Precursor-Based Synthesis
The choice of starting materials directly dictates the substitution pattern of the final pteridinone. The substituents on the initial pyrimidine ring (e.g., at the 2- and 6-positions) and the nature of the dicarbonyl component determine the final structure. This method offers a high degree of control and is often the most efficient way to access specific isomers that might be difficult to obtain through post-synthetic modification. Both solution-phase and solid-phase syntheses have been successfully employed, with the latter being particularly useful for creating libraries of analogs.[3]
Workflow for De Novo Pteridinone Synthesis
Caption: De Novo synthesis of the pteridinone core.
Protocol 1: General Procedure for Pteridinone Synthesis via Isay Reaction
This protocol describes a general method for the condensation of a 4,5-diaminopyrimidine with a dicarbonyl compound.[2]
Materials:
-
Substituted 4,5-diaminopyrimidine (e.g., 2,4,5-triamino-6-hydroxypyrimidine) (1.0 eq)
-
Dicarbonyl compound (e.g., glyoxal, biacetyl, benzil) (1.1 eq)
-
Solvent (e.g., ethanol, acetic acid, or water)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add the substituted 4,5-diaminopyrimidine (1.0 eq) and the chosen solvent.
-
Stir the mixture to achieve a suspension or solution.
-
Add the dicarbonyl compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If the product remains in solution, concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Self-Validation: The identity and purity of the synthesized pteridinone should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: Post-Synthetic Modification of the Pteridinone Core
Functionalizing a pre-formed pteridinone core is a powerful strategy for late-stage diversification in a drug discovery campaign. This allows for the rapid generation of analogs from a common intermediate.
2A. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a highly effective method for introducing substituents onto an electron-deficient aromatic ring that bears a good leaving group, such as a halogen.[4] The pteridinone core, being electron-deficient due to the presence of multiple nitrogen atoms, is well-suited for this type of reaction. Halogenated pteridinones, particularly chloro- or fluoro-derivatives, are excellent substrates.[5][6]
Causality in SNAr Reactions: The reaction proceeds via a two-step addition-elimination mechanism.[7] A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex.[4] The aromaticity of the ring is temporarily disrupted. In the second step, the leaving group is expelled, and aromaticity is restored. The rate of this reaction is enhanced by the electron-withdrawing nature of the pteridinone ring system, which stabilizes the anionic intermediate.
Protocol 2: SNAr of a 6-Chloropteridinone with a Thiol Nucleophile
This protocol is adapted from a procedure for the synthesis of 6-substituted pterins and 2,4-diaminopteridines.[6]
Materials:
-
6-Chloropteridinone derivative (1.0 eq)
-
Thiol nucleophile (e.g., thiophenol) (1.2 eq)
-
Base (e.g., potassium carbonate, triethylamine) (2.0 eq)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 6-chloropteridinone derivative (1.0 eq) and the solvent.
-
Add the base (2.0 eq) and stir the suspension for 10 minutes.
-
Add the thiol nucleophile (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: Successful substitution can be confirmed by the absence of the starting material and the appearance of the desired product peak in LC-MS analysis. The structure should be rigorously confirmed by NMR, where shifts in the aromatic protons and the appearance of new signals corresponding to the introduced substituent will be observed.
2B. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8] Reactions like the Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N, C-O), and Sonogashira (C-C, alkynylation) are indispensable tools for modifying heterocyclic scaffolds.[9][10][11]
Causality in Cross-Coupling: These reactions typically involve a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. A palladium(0) catalyst first inserts into the carbon-halogen bond of the pteridinone (oxidative addition). A second coupling partner (e.g., a boronic acid in Suzuki coupling) transfers its organic group to the palladium center (transmetalation). Finally, the two coupled fragments are expelled from the palladium, reforming the C-C or C-heteroatom bond and regenerating the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Key components of a Suzuki-Miyaura reaction.
Protocol 3: Suzuki-Miyaura Coupling of a Bromo-Pteridinone
Materials:
-
Bromo-pteridinone derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., aqueous 2M sodium carbonate) (3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane or Toluene)
-
Schlenk flask and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the bromo-pteridinone (1.0 eq), boronic acid (1.5 eq), and palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent followed by the degassed aqueous base solution.
-
Heat the reaction mixture to 80-100 °C under the inert atmosphere for 2-12 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Self-Validation: A successful reaction is indicated by a significant mass shift in the product corresponding to the addition of the aryl group and loss of the bromine atom. ¹H NMR will show characteristic signals for the newly introduced aryl group and a change in the aromatic proton coupling patterns of the pteridinone core.
2C. Direct C-H Functionalization
Direct C-H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners.[12] For electron-deficient heterocycles like pteridinone, palladium-catalyzed C-H arylation can be a powerful tool for late-stage diversification.[13][14]
Causality in C-H Activation: The mechanism of C-H activation on electron-deficient heterocycles often involves a concerted metalation-deprotonation (CMD) pathway or oxidative addition. The regioselectivity is a key challenge and is often directed by the electronic properties of the substrate or by a directing group. For pteridinones, the most acidic C-H bonds are typically targeted, which are often adjacent to the electron-withdrawing pyrazinone ring nitrogen atoms. The reaction conditions, including the catalyst, ligand, oxidant, and any additives, are crucial for achieving high selectivity and yield.[15]
Protocol 4: Conceptual Protocol for Direct C-H Arylation of a Pteridinone
Materials:
-
Pteridinone substrate (1.0 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (2.0-3.0 eq)
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂) (0.1 eq)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene ligand) (0.2 eq)
-
Base (e.g., potassium carbonate, pivalic acid as an additive) (2.5 eq)
-
High-boiling point solvent (e.g., DMF, DMA, or Toluene)
-
Microwave vial or sealed tube
Procedure:
-
To a microwave vial, add the pteridinone substrate (1.0 eq), aryl halide (2.0 eq), palladium catalyst (0.1 eq), ligand (0.2 eq), and base (2.5 eq).
-
Add the solvent and seal the vial.
-
Heat the reaction mixture in a microwave reactor to 120-160 °C for 30-90 minutes. Alternatively, use conventional heating in a sealed tube for 12-24 hours.
-
Monitor the formation of the product and consumption of the starting material by LC-MS.
-
After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the product via column chromatography or preparative HPLC.
Self-Validation: This reaction must be carefully validated for regioselectivity. A full structural elucidation using 2D NMR techniques (e.g., NOESY, HMBC) is essential to unambiguously determine the position of the new aryl substituent.
Section 3: Electrophilic Aromatic Substitution
Direct electrophilic aromatic substitution (EAS) on the pteridinone core is generally challenging.[16] The pyrimidine and pyrazine rings are highly electron-deficient due to the multiple electronegative nitrogen atoms, which deactivates the ring towards attack by electrophiles.[17] This is analogous to the low reactivity of pyridine in EAS reactions.[18]
Strategies and Challenges: To achieve electrophilic substitution, harsh reaction conditions (e.g., high temperatures) are often required, which can lead to low yields and side products.[17] A more viable strategy is to first activate the ring system. For instance, the formation of an N-oxide on one of the ring nitrogens can increase the electron density of the ring, facilitating electrophilic attack, typically at positions ortho or para to the N-oxide group. Following the substitution, the N-oxide can be removed by reduction.
Data Summary Table
| Method | Key Transformation | Common Reagents | Advantages | Key Challenges |
| De Novo Synthesis | Pyrimidine + Dicarbonyl → Pteridinone | 4,5-Diaminopyrimidines, Glyoxal, Benzil | High control over substitution patterns | Requires synthesis of specific precursors |
| SNAr | Halo-Pteridinone + Nucleophile → Substituted Pteridinone | 6-Chloro-pteridinone, amines, thiols, alkoxides | High yields, reliable, broad nucleophile scope | Requires pre-installed leaving group |
| Suzuki-Miyaura | Halo-Pteridinone + Boronic Acid → Aryl-Pteridinone | Bromo-pteridinone, Pd(PPh₃)₄, K₂CO₃ | Excellent for C-C bonds, high functional group tolerance | Catalyst sensitivity, potential for side reactions |
| C-H Arylation | Pteridinone + Aryl Halide → Aryl-Pteridinone | Pd(OAc)₂, phosphine ligands, K₂CO₃ | Atom economical, late-stage functionalization | Regioselectivity control can be difficult |
| Electrophilic Sub. | Pteridinone + Electrophile → Substituted Pteridinone | Strong acids, high temps, N-oxides for activation | Direct introduction of specific functional groups | Low reactivity, harsh conditions, poor selectivity |
Conclusion
The functionalization of the pteridinone core is a critical task in the development of new therapeutics. A medicinal chemist has a powerful toolkit of synthetic methods at their disposal. For accessing specific substitution patterns from the outset, de novo synthesis from pyrimidine precursors offers unparalleled control. For the late-stage diversification of a common intermediate, post-synthetic modifications are invaluable. Nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions represent robust and reliable methods for introducing a wide variety of substituents onto a halogenated pteridinone core. Direct C-H functionalization is a more modern and atom-economical approach that holds great promise, although control of regioselectivity remains a key consideration. By understanding the principles and protocols outlined in this guide, researchers can more effectively design and synthesize novel pteridinone derivatives to drive their drug discovery programs forward.
References
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Štefanić, Z., et al. (2021). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules, 26(6), 1629. Available at: [Link]
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Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4. New Journal of Chemistry, 46(3), 1166-1180. Available at: [Link]
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Al-Diksin, A. A., & Al-Amood, H. K. (2018). Synthesis and biological activity study of some new pteridine derivatives. Journal of University of Babylon for Pure and Applied Sciences, 26(7), 118-125. Available at: [Link]
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Singh, K., et al. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The Journal of Organic Chemistry, 74(17), 6749–6752. Available at: [Link]
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Nzila, A., et al. (2005). 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy, 49(10), 4197–4204. Available at: [Link]
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Zhang, Z., et al. (2022). Ti-Promoted Pd- and Fe-Catalyzed Regiodivergent C-H Arylation of Pyridines. Journal of the American Chemical Society, 144(50), 22933–22941. Available at: [Link]
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Ujjain Pedia (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Video]. YouTube. Available at: [Link]
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Guedes, A. P. S., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts, 8(9), 390. Available at: [Link]
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Andrey K (2014, June 16). Electrophilic Substitution of Pyrrole and Pyridine. [Video]. YouTube. Available at: [Link]
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The Organic Chemistry Tutor (2019, January 19). nucleophilic aromatic substitutions. [Video]. YouTube. Available at: [Link]
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Taylor, E. C., & Kobylecki, R. (1978). Pteridines. 43. A facile synthesis of 6-chloropterin and 2,4-diamino-6-chloropteridine. The Journal of Organic Chemistry, 43(4), 680–683. Available at: [Link]
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Asif, M. (2014). Studies on new substituted pyridazinones: synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 50(2), 345-355. Available at: [Link]
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Cushman, M., et al. (2000). Design, synthesis, and evaluation of acyclic C-nucleoside and N-methylated derivatives of the ribitylaminopyrimidine substrate of lumazine synthase as potential enzyme inhibitors and mechanistic probes. The Journal of Organic Chemistry, 65(18), 5629–5642. Available at: [Link]
-
Guedes, A. P. S., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts, 8(9), 390. Available at: [Link]
-
Thoret, S., et al. (2017). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 22(12), 2038. Available at: [Link]
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Estébanez, S., et al. (2017). Mono- and Bis-Alkylated Lumazine Sensitizers: Synthetic, Molecular Orbital Theory, Nucleophilic Index and Photochemical Stud. Photochemistry and Photobiology, 93(4), 939-952. Available at: [Link]
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Izquierdo, L. H., et al. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 45(4), 2095-2104. Available at: [Link]
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Lountos, G. T., et al. (2020). Substituted pteridinones as p90 ribosomal S6 protein kinase (RSK) inhibitors: A structure-activity study. Bioorganic & Medicinal Chemistry, 28(5), 115303. Available at: [Link]
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Organic Chemistry (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Video]. YouTube. Available at: [Link]
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Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 167. Available at: [Link]
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Prier, C. K., et al. (2016). Integrated catalysis opens new arylation pathways via regiodivergent enzymatic C–H activation. Nature Chemistry, 8(11), 1073–1077. Available at: [Link]
- Boyle, P. H., & O'Brien, J. P. (1980). Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts. German Patent DE4309123A1.
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Witschel, M., et al. (2006). A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative. The Journal of Organic Chemistry, 71(2), 793–796. Available at: [Link]
-
Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Oehlrich, D., & Ackermann, L. (2016). Adventures in C-H Arylation Chemistry. Synlett, 27(01), 13-27. Available at: [Link]
-
Chen, Y.-L., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2998. Available at: [Link]
-
Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. Available at: [Link]
-
Khan Academy (n.d.). Nucleophilic substitution reactions. [Video]. Khan Academy. Available at: [Link]
-
Reddy, T. R., et al. (2021). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Communications Chemistry, 4(1), 1-11. Available at: [Link]
-
Li, B., et al. (2019). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 9(1), 31-45. Available at: [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]
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Chem Canny (2023, February 17). Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. [Video]. YouTube. Available at: [Link]
- Lard, P. F., & Clapp, J. W. (1947). Preparation of 2,4-diaminopyrimidines. U.S. Patent 2,416,617.
-
Deprez, N. R., & Sanford, M. S. (2009). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 131(31), 11234–11241. Available at: [Link]
-
Chan, S. T., & Brimble, M. A. (2017). Naturally Occurring Lumazines. Natural Product Reports, 34(1), 57-73. Available at: [Link]
-
Wikipedia. (n.d.). Lumazine synthase. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Escofet, I., & Polo, A. (2020). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Catalysts, 10(11), 1269. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: 6-Bromopteridin-4(3H)-one Synthesis
Welcome to the technical support resource for the synthesis of 6-Bromopteridin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important heterocyclic compound. We will delve into the critical parameters of the reaction, from starting material quality to final product purification, providing field-proven insights and actionable solutions.
Overview of the Synthetic Pathway
The most common and reliable method for synthesizing pteridin-4(3H)-ones is the Isay reaction, a condensation between a 4,5-diaminopyrimidine and a 1,2-dicarbonyl compound.[1] For 6-Bromopteridin-4(3H)-one, this typically involves the reaction of 2,5,6-Triamino-4(3H)-pyrimidinone with a reactive glyoxal equivalent, followed by bromination, or more directly, using a brominated dicarbonyl species. The quality of the triaminopyrimidinone precursor is paramount to the success of the final cyclization.
Below is a general workflow for the synthesis.
Troubleshooting Guide & Synthesis FAQs
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis.
Category 1: Low or No Product Yield
Question: My reaction yield is consistently below 20%, or I'm failing to isolate any product. What are the primary factors to investigate?
Answer: Low yield is the most common issue and can almost always be traced back to one of three areas: the quality of your starting materials, suboptimal reaction conditions (especially pH), or competing side reactions.
-
Starting Material Integrity: The stability and purity of 2,5,6-Triamino-4(3H)-pyrimidinone (TAPH) is the single most critical factor. This precursor is highly susceptible to oxidation due to its electron-rich aminopyrimidine core.
-
Actionable Insight: TAPH should be a light-colored (off-white to tan) powder. If it is dark brown or black, it has likely oxidized. Use freshly prepared TAPH or ensure it has been stored under an inert atmosphere (Argon or Nitrogen) and protected from light. The synthesis of TAPH itself involves a nitrosation followed by a reduction, often with sodium dithionite, which must be performed carefully to avoid impurities.[2]
-
Pro-Tip: If you are using the sulfate salt of TAPH[3][4], be aware that it has very poor solubility in many organic solvents. The reaction medium must be capable of dissolving it, which often requires aqueous acidic or basic conditions.
-
-
Reaction pH Control: The condensation (cyclization) step is highly pH-dependent. The C5 amino group of the pyrimidine must be sufficiently nucleophilic to attack the carbonyl carbon of glyoxal.
-
Causality: If the pH is too low (strongly acidic), the amino groups of the pyrimidine will be protonated, rendering them non-nucleophilic. If the pH is too high (strongly basic), glyoxal can undergo polymerization and other side reactions.
-
Actionable Insight: The optimal pH for this condensation is typically in the weakly acidic to neutral range (pH 4-7).[5] If using TAPH sulfate, you may need to add a base (e.g., sodium acetate, sodium bicarbonate) to raise the pH into the optimal range. Monitor the pH of your reaction mixture before and during the addition of reactants.
-
-
Glyoxal Reactivity & Side Reactions: Glyoxal is notoriously prone to polymerization in aqueous solutions. Using a 40% aqueous solution directly can lead to a significant portion of the reagent being inactive.
-
Actionable Insight: Use a freshly opened bottle of glyoxal solution or consider using a glyoxal equivalent, such as glyoxal sodium bisulfite addition compound. This salt is a stable solid that releases glyoxal in situ under the reaction conditions, maintaining a low equilibrium concentration and minimizing polymerization.
-
Category 2: Product Purity and Isolation
Question: I'm getting a good conversion according to LC-MS, but my isolated product is a dark, insoluble powder that is difficult to purify. What can I do?
Answer: Pteridines are notoriously insoluble, and coloration often indicates the presence of polymeric or oxidized byproducts. The key is to prevent their formation and to use appropriate purification techniques.
-
Controlling Reaction Rate: Rapid addition of reactants at elevated temperatures can promote the formation of polymeric byproducts.
-
Actionable Insight: Add the glyoxal solution dropwise to the solution of TAPH at a controlled temperature (e.g., room temperature to 50°C). This keeps the concentration of the reactive species low and favors the desired intramolecular cyclization over intermolecular polymerization.
-
-
Purification Strategy: Standard silica gel chromatography is often ineffective for these highly polar, poorly soluble compounds.
-
Actionable Insight - Recrystallization: The most effective method is often recrystallization from a high-boiling point polar aprotic solvent.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethylacetamide (DMAc), or Dimethyl Sulfoxide (DMSO).
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter while hot to remove insoluble impurities (like baseline polymers), and allow to cool slowly. The purified product should crystallize out.
-
-
Actionable Insight - Acid/Base Washing: Pteridinones have both acidic (N3-H) and basic (amino groups) sites. You can sometimes purify them by dissolving the crude material in a dilute aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH), filtering out insoluble non-polar impurities, and then re-precipitating the product by neutralizing the filtrate. This can be very effective for removing colored impurities.
-
Optimized Protocol: Synthesis of 6-Bromopteridin-4(3H)-one
This protocol consolidates best practices for achieving a reliable and high-yield synthesis.
Part A: Synthesis of Pteridin-4(3H)-one
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 2,5,6-Triamino-4(3H)-pyrimidinone sulfate (1.0 eq) in a mixture of water and a co-solvent like ethanol.
-
pH Adjustment: Add sodium acetate (approx. 2.5 eq) to the suspension to act as a buffer and raise the pH to approximately 4-5. Stir for 15-20 minutes.
-
Reactant Addition: Prepare a solution of glyoxal sodium bisulfite (1.1 eq) in water. Add this solution dropwise to the pyrimidine suspension over 30 minutes at room temperature.
-
Reaction: After the addition is complete, heat the mixture to 60-70°C and maintain for 2-4 hours. The reaction can be monitored by TLC or LC-MS. The product will precipitate from the solution as a fine solid.
-
Isolation: Cool the reaction mixture to room temperature, then further in an ice bath. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by ethanol, and then diethyl ether to aid in drying.
Part B: Bromination
-
Setup: Suspend the dry Pteridin-4(3H)-one (1.0 eq) from Part A in glacial acetic acid.
-
Bromine Addition: In a separate flask, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the pteridinone suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The color of the bromine should fade as it is consumed.
-
Isolation: Quench the reaction by pouring it into a large volume of cold water. The brominated product will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the crude 6-Bromopteridin-4(3H)-one extensively with water to remove residual acetic acid. The product can be further purified by recrystallization from DMF/water or DMAc.
Parameter Optimization Summary
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale & Citation |
| Precursor (TAPH) | Dark, discolored solid | Off-white to light tan powder | Electron-rich aminopyrimidines are prone to oxidation, which introduces impurities and lowers yield. |
| Reaction pH | < 4 or > 8 | 4-7 | Balances the need for a nucleophilic C5-amine with the prevention of glyoxal polymerization.[5] |
| Glyoxal Source | 40% aq. solution (aged) | Glyoxal Sodium Bisulfite Adduct | Provides a slow, in-situ release of glyoxal, minimizing side reactions and controlling stoichiometry. |
| Temperature | > 90°C | 50-70°C | Provides sufficient energy for cyclization without promoting significant byproduct formation. |
| Purification | Silica Gel Chromatography | Recrystallization (DMF, DMSO) | The high polarity and low solubility of the product make standard chromatography challenging. |
References
- Ellard, J. A. (1978). Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. U.S.
-
iChemical. (n.d.). 2,5,6-triamino-4(3H)-Pyrimidinone, CAS No. 1004-75-7. Retrieved from [Link]
-
Al-Omary, F. A. M. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 8(1), 32-56. [Link]
-
Boyle, P. H., & Mullan, K. (2004). Syntheses of highly functionalised pteridines. Organic & Biomolecular Chemistry, 2(3), 391-401. [Link]
-
Hradil, P., et al. (2019). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules, 24(10), 1948. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135443549, 2,5,6-Triamino-4-pyrimidinol sulfate. Retrieved from [Link]
-
Soyka, R., & Pfleiderer, W. (1990). Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. PTERIDINES, 2(2), 63-74. [Link]
-
Chobanian, H. R., & Kirk, B. L. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3324. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135406869, 2,5,6-Triamino-4(1H)-pyrimidinone. Retrieved from [Link]
Sources
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- 3. 2,5,6-Triamino-4-pyrimidinol sulfate | C4H9N5O5S | CID 135443549 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 6-Bromopteridin-4(3H)-one in Assays
Welcome to the technical support center for 6-Bromopteridin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound in experimental assays. Our goal is to equip you with the knowledge to confidently prepare and use 6-Bromopteridin-4(3H)-one, ensuring the reliability and reproducibility of your results.
Introduction: Understanding the Solubility Profile of Pteridines
Pteridine derivatives, including 6-Bromopteridin-4(3H)-one, are a class of heterocyclic compounds with significant biological activity, making them valuable in various research areas, from enzymology to drug discovery.[1] However, their planar, aromatic structure often leads to low aqueous solubility, a significant hurdle in the development of robust and reliable assays.
The solubility of pteridines is generally minimal in water and many organic solvents.[1] As weak bases, their solubility can be slightly increased in alkaline aqueous solutions (pH > 9).[1] However, it is crucial to balance solubility with the stability of the compound, as pteridines can be sensitive to light, temperature, and pH.[1]
This guide provides a systematic approach to addressing these challenges, from preparing stock solutions to troubleshooting precipitation issues in your final assay plate.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve 6-Bromopteridin-4(3H)-one for a stock solution?
A1: For initial stock solutions, we recommend using a high-purity, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are generally effective at dissolving a wide range of poorly soluble compounds. It is advisable to start with a small amount of the compound to test its solubility before preparing a large stock.
Q2: I dissolved 6-Bromopteridin-4(3H)-one in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "antisolvent precipitation." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where it is poorly soluble. Here are several strategies to overcome this:
-
Optimize the percentage of co-solvent: Determine the maximum percentage of DMSO or your organic co-solvent that is tolerated by your assay system without affecting the biological activity. Then, prepare your working solutions by diluting the stock in a way that does not exceed this percentage.
-
Use a step-wise dilution: Instead of diluting the DMSO stock directly into the final aqueous buffer, try a serial dilution approach. First, dilute the stock into a solution containing a higher percentage of the organic solvent, and then serially dilute into solutions with decreasing concentrations of the organic solvent and increasing concentrations of the aqueous buffer.
-
Consider alternative co-solvents: If your assay allows, you might explore other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) as part of your buffer system.[2]
Q3: Can I use pH adjustment to improve the solubility of 6-Bromopteridin-4(3H)-one in my aqueous buffer?
A3: Yes, pH modification can be a powerful tool. Since pteridines are weak bases, increasing the pH of your aqueous buffer (e.g., to pH 9 or higher) can increase the solubility of 6-Bromopteridin-4(3H)-one.[1] However, you must verify that the adjusted pH does not negatively impact your assay's performance or the stability of other components.
Q4: Are there any other additives I can use to enhance solubility?
A4: Several other excipients can be used to improve the solubility of poorly soluble compounds:
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be added to your buffer at low concentrations (typically below their critical micelle concentration) to help keep the compound in solution.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
It is essential to validate the compatibility of any additive with your specific assay.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
This section provides a systematic workflow for troubleshooting solubility problems with 6-Bromopteridin-4(3H)-one.
Step 1: Stock Solution Preparation
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh out 2.27 mg of 6-Bromopteridin-4(3H)-one.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution in a water bath (not exceeding 37°C) to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect from light and moisture.
Step 2: Determining Maximum Tolerated Co-solvent Concentration
Before preparing your working solutions, it is crucial to determine the highest concentration of your organic co-solvent (e.g., DMSO) that your assay can tolerate without affecting the results.
Experimental Workflow: Co-solvent Tolerance Test
Caption: Workflow for determining the maximum tolerated co-solvent concentration in an assay.
Step 3: Working Solution Preparation and Troubleshooting
Use the following decision tree to guide you in preparing your working solutions and troubleshooting any precipitation issues.
Caption: Decision tree for troubleshooting precipitation of 6-Bromopteridin-4(3H)-one in aqueous buffers.
Data Summary: General Solubility Enhancement Strategies
The following table summarizes common strategies for improving the solubility of poorly soluble compounds like 6-Bromopteridin-4(3H)-one. The effectiveness of each strategy is compound-dependent and requires empirical validation.
| Strategy | Mechanism of Action | Key Considerations |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the solvent system. | Must be compatible with the assay and not exceed the maximum tolerated concentration. |
| pH Adjustment | Increases the ionization of weakly acidic or basic compounds, which are generally more soluble than their neutral forms. | The adjusted pH must not affect the activity of enzymes or cells in the assay. |
| Surfactants (e.g., Tween® 20) | Form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility. | Can interfere with certain assays, especially those involving protein-protein interactions. |
| Cyclodextrins | Form inclusion complexes with poorly soluble molecules. | The size of the cyclodextrin cavity must be appropriate for the size of the compound. |
Concluding Remarks
Overcoming the solubility challenges of 6-Bromopteridin-4(3H)-one is achievable through a systematic and informed approach. By carefully selecting solvents, optimizing co-solvent concentrations, and exploring the use of pH adjustments and other excipients, you can successfully prepare homogenous solutions for your assays. Always remember to validate any new formulation to ensure it does not interfere with your experimental results.
We hope this guide proves to be a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135398721, Neopterin. Retrieved from [Link].
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Retrieved from [Link].
- Dayan, F. E., Owens, D. K., Corniani, N., Lima Silva, F. M., Watson, S. B., Howell, J., & Shaner, D. L. (2015). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. Weed Science, 63(S1), 23-63.
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Royal Society of Chemistry (2021). Drug Design and Discovery Series. Retrieved from [Link].
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Ascendia Pharmaceuticals (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link].
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World Journal of Biology and Pharmaceutical Sciences (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link].
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National Center for Biotechnology Information (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Retrieved from [Link].
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MDPI (2021). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. Retrieved from [Link].
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National Center for Biotechnology Information (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link].
-
Pharma Tutor (2020). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Retrieved from [Link].
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Optimizing reaction conditions for 6-Bromopteridin-4(3H)-one derivatization
Welcome to the technical support center for the derivatization of 6-Bromopteridin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the chemical modification of this important heterocyclic scaffold. Here, we will delve into the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide detailed protocols to ensure the successful synthesis of your target molecules.
Introduction to Derivatization of 6-Bromopteridin-4(3H)-one
6-Bromopteridin-4(3H)-one is a key intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity through various cross-coupling and substitution reactions. The most common and effective methods for derivatization include Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Nucleophilic aromatic substitution (SNAr) can also be a viable strategy under specific conditions.
This guide will focus on providing practical, in-depth solutions to common problems encountered during these transformations, ensuring a higher success rate in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the derivatization of 6-Bromopteridin-4(3H)-one.
Q1: My Suzuki-Miyaura coupling reaction is not proceeding or giving very low yields. What are the likely causes?
A1: Low or no yield in a Suzuki-Miyaura coupling of 6-Bromopteridin-4(3H)-one can be attributed to several factors:
-
Inefficient Catalyst System: Standard Palladium catalysts like Pd(PPh₃)₄ may not be effective for this electron-deficient heterocyclic system. More robust catalytic systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the oxidative addition and reductive elimination steps.
-
Improper Base Selection: The choice of base is critical for activating the boronic acid. Inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally preferred over organic amine bases, which can sometimes interfere with the reaction.
-
Poor Solubility of Reactants: Pteridinone derivatives can exhibit poor solubility in common organic solvents. This can hinder the reaction kinetics. It is crucial to select a solvent system where all reactants are sufficiently soluble at the reaction temperature.
-
Catalyst Poisoning: The nitrogen atoms in the pteridinone ring can coordinate to the Palladium center, leading to catalyst deactivation. The use of bulky ligands can help mitigate this issue.
Q2: I am observing significant homocoupling of my boronic acid in my Suzuki reaction. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often favored by the presence of oxygen and high temperatures. To minimize this:
-
Thorough Degassing: Ensure that your reaction mixture and solvent are thoroughly degassed to remove any dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.
-
Control of Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can increase the rate of homocoupling.
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature. This may require a more active catalyst system or a longer reaction time.
Q3: My Buchwald-Hartwig amination is sluggish or fails completely. What are the key parameters to optimize?
A3: The Buchwald-Hartwig amination on the electron-deficient 6-Bromopteridin-4(3H)-one core can be challenging. Key optimization parameters include:
-
Ligand Choice: The ligand is paramount for a successful Buchwald-Hartwig reaction. Bulky biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote the catalytic cycle and prevent catalyst deactivation by the pteridinone nitrogen atoms.
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.
-
Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are commonly used. Ensure the solvent is thoroughly dried and degassed.
Q4: I am struggling with the purification of my polar, nitrogen-containing pteridinone derivative. What are the best practices?
A4: The purification of polar, basic heterocycles can be challenging due to their interaction with silica gel. Here are some strategies:
-
Column Chromatography with Modifiers: If using silica gel chromatography, add a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent. This will help to neutralize the acidic silanol groups on the silica and improve the peak shape of your basic compound.[1]
-
Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica.[2]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (C18 column) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is often a better choice. Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds. It uses a polar stationary phase with a high concentration of organic solvent in the mobile phase.[1]
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to troubleshooting common problems encountered during the derivatization of 6-Bromopteridin-4(3H)-one.
Troubleshooting Suzuki-Miyaura Coupling Reactions
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| No Reaction or Low Conversion | 1. Inactive Catalyst | - Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. - Switch to a more active catalyst system with bulky, electron-rich ligands (e.g., Pd₂(dba)₃ with XPhos or SPhos). |
| 2. Inappropriate Base | - Ensure the base is anhydrous and of high purity. - Screen different inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃). Cs₂CO₃ is often more effective for challenging couplings. | |
| 3. Poor Solubility | - Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF). - Increase the reaction temperature to improve solubility, but monitor for degradation. | |
| 4. Catalyst Poisoning | - Use bulky ligands to shield the palladium center from coordination with the pteridinone nitrogens. - Increase the catalyst loading (e.g., from 2 mol% to 5 mol%). | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen | - Ensure all reagents and solvents are rigorously degassed. - Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction. |
| 2. High Temperature | - Attempt the reaction at a lower temperature with a more active catalyst. | |
| 3. Excess Boronic Acid | - Reduce the excess of boronic acid to 1.1-1.2 equivalents. | |
| Debromination of Starting Material | 1. Presence of Protic Impurities | - Use anhydrous solvents and reagents. - Ensure the boronic acid is of high purity and free from protic impurities. |
| 2. Side Reaction with Base/Solvent | - If using an alcohol as a co-solvent, it can sometimes act as a hydride source. Consider alternative solvent systems. |
Troubleshooting Buchwald-Hartwig Amination Reactions
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| No Reaction or Low Conversion | 1. Catalyst Deactivation | - The lone pair on the pteridinone nitrogen can poison the catalyst. Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) to create a more sterically hindered and reactive catalytic complex. |
| 2. Suboptimal Base | - NaOtBu is a strong base that is often effective. If it fails, consider other strong bases like LHMDS or KHMDS. - For base-sensitive substrates, switch to Cs₂CO₃ or K₃PO₄, but be prepared for longer reaction times or higher temperatures. | |
| 3. Inappropriate Solvent | - Ensure the solvent is anhydrous and degassed. Toluene and dioxane are common choices. - For some substrates, polar aprotic solvents like DMF or DMA can be effective, but they are more difficult to degas and can sometimes participate in side reactions. | |
| Formation of Hydrodehalogenated Byproduct | 1. β-Hydride Elimination | - This is a common side reaction, especially with primary amines.[3] - The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Screening different ligands is recommended. |
| 2. Reaction with Trace Water | - Ensure all reagents and the reaction setup are scrupulously dry. | |
| Low Yield with Primary Amines | 1. Competitive Side Reactions | - Primary amines can be challenging substrates. Consider using an ammonia equivalent, such as benzophenone imine, followed by hydrolysis to obtain the primary amine product.[3] |
Experimental Protocols
The following are general starting protocols for the derivatization of 6-Bromopteridin-4(3H)-one. These should be optimized for each specific substrate combination.
Protocol 1: Suzuki-Miyaura Coupling of 6-Bromopteridin-4(3H)-one
Caption: Suzuki-Miyaura Coupling Workflow
Detailed Steps:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 6-Bromopteridin-4(3H)-one (1.0 equiv), the desired arylboronic acid (1.5 equiv), and cesium carbonate (3.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 6-Bromopteridin-4(3H)-one
Caption: Buchwald-Hartwig Amination Workflow
Detailed Steps:
-
Inside a glovebox, add 6-Bromopteridin-4(3H)-one (1.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and sodium tert-butoxide (1.5 equiv) to a vial.
-
Add the amine (1.2 equiv) and anhydrous, degassed toluene.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 90-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and water, and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Insights
A fundamental understanding of the reaction mechanisms is crucial for effective troubleshooting.
Caption: Catalytic Cycles for Suzuki-Miyaura and Buchwald-Hartwig Reactions
The success of both the Suzuki-Miyaura and Buchwald-Hartwig reactions hinges on the delicate balance of the elementary steps in their respective catalytic cycles: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. For electron-deficient heterocycles like 6-Bromopteridin-4(3H)-one, the oxidative addition step can be facile, but the subsequent steps can be challenging. The use of bulky, electron-rich ligands is crucial as they promote both the oxidative addition and the final reductive elimination step, while also preventing the formation of inactive catalyst species.
References
-
Pterin | Solubility of Things. Available at: [Link]
-
Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. Available at: [Link]
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Available at: [Link]
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Troubleshooting unexpected side products in pteridinone synthesis
Welcome to the technical support center for pteridinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pteridinone synthesis and troubleshoot the formation of unexpected side products. Our approach is rooted in mechanistic understanding to provide robust solutions to common and uncommon challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
I. Issues with Isomer Formation
Question: My reaction is producing a mixture of C6- and C7-substituted pteridinone isomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge in pteridinone synthesis, particularly when using methods like the Gabriel-Isay condensation. The regioselectivity is dictated by the relative reactivity of the two amino groups on the pyrimidine precursor and the two carbonyl groups on the dicarbonyl reactant.[1]
Underlying Cause: The C5 amino group of a 4,5-diaminopyrimidine is generally more nucleophilic than the C4 amino group.[1] Consequently, it will preferentially attack the more electrophilic carbonyl group of the dicarbonyl compound. Under neutral or basic conditions, this typically leads to the C6-substituted pteridinone as the major product. However, under acidic conditions, the C5 amino group can be protonated, reducing its nucleophilicity and leading to the formation of the C7-substituted isomer.[1]
Troubleshooting and Solutions:
-
pH Control: The reaction pH is a critical parameter. For the preferential formation of the C6-isomer, maintain a neutral to slightly basic pH. Conversely, acidic conditions may favor the C7-isomer.[1]
-
Strategic Use of Protecting Groups: Temporarily blocking one of the amino groups on the pyrimidine precursor with a suitable protecting group can direct the cyclization to the desired position.
-
Alternative Synthetic Routes: Consider using a more regioselective synthetic method, such as the Timmis reaction, which involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[1] This method generally affords a single regioisomer.
-
Purification: If a mixture of isomers is unavoidable, they can often be separated by chromatography (flash, preparative TLC, or HPLC) or fractional crystallization.[2]
II. Formation of N-Oxides
Question: I've isolated a byproduct with a mass of +16 Da compared to my expected pteridinone. I suspect it's an N-oxide. How can I confirm this and prevent its formation?
Answer: The formation of N-oxides is a known side reaction in the synthesis of nitrogen-containing heterocycles, including pteridines.[2] This occurs when a nitrogen atom in the pteridinone ring system is oxidized.
Underlying Cause: Pteridinone N-oxides can form under oxidative conditions. This can be due to the presence of oxidizing agents in the reaction mixture, exposure to atmospheric oxygen, or peroxide impurities in solvents. The nitrogen atoms in the pyrazine ring are generally more susceptible to oxidation.
Troubleshooting and Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen. This is particularly important for reactions involving sensitive intermediates or prolonged reaction times at elevated temperatures.
-
Degassed Solvents: Use freshly distilled or degassed solvents to remove dissolved oxygen and potential peroxide impurities.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to suppress oxidation.
-
Reductive Workup: If N-oxide formation is significant, a mild reductive workup using a reagent like sodium dithionite or triphenylphosphine can sometimes reduce the N-oxide back to the desired pteridinone.
Characterization of N-Oxides:
| Technique | Expected Observation |
| Mass Spectrometry | Molecular ion peak at [M+16] |
| ¹H NMR | Protons adjacent to the N-oxide will be deshielded (shifted downfield) |
| ¹³C NMR | Carbons adjacent to the N-oxide will be shielded (shifted upfield) |
| IR Spectroscopy | A characteristic N-O stretching band around 1200-1350 cm⁻¹ |
III. Unexpected Rearrangement Products
Question: My spectral data (NMR, MS) doesn't match the expected pteridinone structure, suggesting a skeletal rearrangement has occurred. What could be happening?
Answer: Skeletal rearrangements can occur during pteridinone synthesis, leading to unexpected isomeric products. These are often driven by the reaction conditions and the nature of the substituents.
Potential Rearrangements and Their Mechanisms:
-
Amadori Rearrangement: In syntheses involving sugars, an Amadori rearrangement can occur, influencing the regioselectivity of the final product.[1]
-
Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution that can occur in suitably substituted precursors, leading to a rearranged pteridinone skeleton.
Troubleshooting and Solutions:
-
Reaction Conditions: Carefully control the reaction temperature and pH, as extremes can promote rearrangements.
-
Substituent Effects: Be mindful of the electronic properties of your substituents. Electron-withdrawing or -donating groups can influence the propensity for rearrangement.
-
Mechanistic Investigation: If a rearrangement is suspected, a detailed mechanistic study using isotopic labeling or computational modeling may be necessary to fully understand the transformation and devise a strategy to avoid it.
IV. Dimerization and Oligomerization
Question: I'm observing high molecular weight species in my mass spectrum and significant baseline material in my crude NMR. Could my pteridinone be dimerizing or polymerizing?
Answer: Dimerization and oligomerization can occur, particularly with highly reactive pteridinone intermediates or products. This is often indicated by poor solubility of the product and complex analytical data.
Underlying Cause: Reactive functional groups on the pteridinone ring or its substituents can lead to intermolecular reactions, especially at high concentrations or elevated temperatures.
Troubleshooting and Solutions:
-
Concentration: Run the reaction at a lower concentration to disfavor intermolecular reactions.
-
Temperature: Avoid excessive heating, as this can promote side reactions.
-
Protecting Groups: If a specific functional group is suspected of causing dimerization, consider protecting it during the synthesis.
-
Purification: Size exclusion chromatography can be a useful technique for separating the desired monomer from higher molecular weight oligomers.
Experimental Protocols
Protocol 1: Identification of N-Oxide Byproduct
-
Sample Preparation: Isolate the suspected N-oxide byproduct by preparative HPLC.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and verify the +16 mass difference.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Compare the chemical shifts of the protons and carbons near the nitrogen atoms to those of the desired pteridinone. A downfield shift in ¹H and an upfield shift in ¹³C for the signals corresponding to the atoms adjacent to the N-oxide are indicative of its formation.
-
FTIR Spectroscopy: Acquire an FTIR spectrum and look for a characteristic N-O stretching vibration in the 1200-1350 cm⁻¹ region.
Protocol 2: Reductive Removal of N-Oxide
-
Reaction Setup: Dissolve the crude reaction mixture containing the N-oxide in a suitable solvent (e.g., a mixture of dichloromethane and water).
-
Reagent Addition: Add a slight excess of sodium dithionite (Na₂S₂O₄).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the disappearance of the N-oxide by TLC or LC-MS.
-
Workup: Once the reaction is complete, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting material by column chromatography or recrystallization to isolate the desired pteridinone.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Pteridinone Synthesis and Common Side Reactions
Caption: Overview of pteridinone synthesis and potential side products.
Diagram 2: Troubleshooting Logic for Unexpected Side Products
Caption: Troubleshooting workflow for identifying and addressing side products.
References
-
El-Sayed, A. A. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(5), 188-203. Available at: [Link]
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Krasavin, M. (2021). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules, 26(6), 1569. Available at: [Link]
- Various Authors. (n.d.). Rearrangement Reactions.
- Xiang, J., et al. (2008). Pyrrolo-dihydropteridines via a cascade reaction consisting of iminium cyclization and O–N Smiles rearrangement. Tetrahedron, 64(38), 9022-9027.
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Enseleit, M., & Kappe, C. O. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3324. Available at: [Link]
-
Wikipedia contributors. (2023). Aza-Wittig reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
- Various Authors. (n.d.). 1 Rearrangement Reactions. Wiley-VCH.
- Pfleiderer, W., & Soyka, R. (1990). Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. Pteridines, 2(2), 63-72.
- Eguchi, S., et al. (1998). Pteridin-4(3H)-ones and related compounds: synthesis via intermolecular aza-Wittig reaction–heterocyclization and crystal structure. Journal of the Chemical Society, Perkin Transactions 1, (21), 3431-3438.
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Pfleiderer, W., et al. (2018). Pushing at the Boundaries of Pterin Chemistry. Molecules, 23(9), 2344. Available at: [Link]
- Eguchi, S. (2005). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. ARKIVOC, 2005(ii), 98-119.
- Vasquez-Vivar, J., et al. (2003). Reaction of tetrahydrobiopterin with superoxide: EPR-kinetic analysis and characterization of the pteridine radical. Free Radical Biology and Medicine, 34(7), 895-905.
- Van der Mey, M., et al. (2007). N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Google Patents, WO2007128694A1.
- Journal of New Developments in Chemistry. (n.d.). Side Reactions. Open Access Pub.
- Rajagopalan, K. V. (2003). Pterin chemistry and its relationship to the molybdenum cofactor. IUBMB Life, 55(10-11), 515-521.
-
Chem-Station. (2015). Aza-Wittig Reaction. Chem-Station International Edition. Available at: [Link]
-
Enseleit, M., & Kappe, C. O. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3324. Available at: [Link]
- Pfleiderer, W. (1994). Pteridines. In Comprehensive Organic Chemistry II (Vol. 7, pp. 791-834). Pergamon.
- Eguchi, S. (2005). Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. ARKIVOC, 2005(ii), 98-119.
-
Organic Chemistry Portal. (n.d.). N-oxide synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6296. Available at: [Link]
- Mohamed, M. S., et al. (2023). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC Advances, 13(13), 8567-8591.
- Sowntharya, R., et al. (2017). SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND ANTI–CORROSION ACTIVITY OF PIPERIDIN-4-ONE DERIVATIVES. World Journal of Pharmaceutical Research, 6(5), 1184-1200.
- Suazo, K. F., & Distefano, M. D. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in molecular biology (Clifton, N.J.), 1769, 119–131.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Wotschadlo, J., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5032. Available at: [Link]
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Technical Support Center: Enhancing the Stability of 6-Bromopteridin-4(3H)-one Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Bromopteridin-4(3H)-one and its derivatives. The pteridinone scaffold is a cornerstone in the development of novel therapeutics, including potent enzyme inhibitors.[1] However, the chemical stability of these molecules can be a significant hurdle, leading to inconsistent experimental results and challenges in formulation.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of medicinal chemistry and pharmaceutical science. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve stability issues, ensuring the integrity and reliability of your research.
Troubleshooting Guide: Diagnosing and Solving Common Stability Problems
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on understanding the underlying chemical degradation pathways.
Q1: I'm observing a rapid loss of my compound's concentration in aqueous solution, even at 4°C. What are the likely causes and how can I mitigate this?
A1: Rapid degradation in aqueous media is a common issue for heterocyclic compounds like pteridinones and is typically driven by hydrolysis or oxidation.[2][3]
Causality Analysis:
-
Hydrolysis: The 6-Bromopteridin-4(3H)-one structure contains a cyclic amide (lactam) functionality. This group is susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions, leading to ring-opening.[3] The rate of hydrolysis is highly dependent on the pH of your solution.[4][5]
-
Oxidation: Pteridines can exist in different oxidation states, and the aromatic pterin ring system can be susceptible to oxidative degradation.[6] This can be initiated by dissolved oxygen in your solvent or trace metal ions that catalyze the formation of reactive oxygen species.[7]
Immediate Corrective Actions:
-
pH Control: The first and most critical step is to buffer your solution. The optimal pH for stability often lies in the weakly acidic range (pH 3-6) for many nitrogen-containing heterocycles, as this can minimize both specific acid- and base-catalyzed hydrolysis.[4][8] You must experimentally determine the pH of maximum stability for your specific derivative by conducting a pH-rate profile study.[9]
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use High-Purity Solvents: Use HPLC-grade or equivalent solvents to minimize contaminants, especially trace metals.
Preventative Workflow:
Caption: Recommended workflow for preparing stable aqueous stock solutions.
Q2: My HPLC/LC-MS analysis shows several new, more polar peaks appearing over time. Could these be degradation products?
A2: Yes, this is a classic sign of chemical degradation. The appearance of new, typically more polar, peaks indicates that your parent molecule is breaking down into other species. A systematic "forced degradation" or "stress testing" study is the authoritative way to identify these products.[10]
Likely Degradation Pathways:
-
Hydrolytic Cleavage: As mentioned, hydrolysis of the lactam ring would introduce carboxylic acid and amine functionalities, significantly increasing the polarity of the resulting molecule.
-
Oxidation: Oxidation of the pteridinone ring can introduce hydroxyl groups or N-oxides, which also increase polarity.
-
Photodegradation: If the compound has been exposed to light, the bromine substituent could be a site for photolytic cleavage, potentially leading to debromination or other radical-mediated reactions.[3]
Troubleshooting Protocol: Forced Degradation Study
This protocol will help you purposefully degrade your compound under various stress conditions to identify potential degradation products and understand stability liabilities.[10]
Materials:
-
Your 6-bromopteridin-4(3H)-one derivative
-
0.1 M HCl (acidic stress)
-
0.1 M NaOH (basic stress)
-
3% H₂O₂ (oxidative stress)
-
High-purity water (neutral/hydrolytic stress)
-
HPLC or UPLC system with PDA/UV and MS detectors
-
Photostability chamber (for photolytic stress)
-
Oven (for thermal stress)
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or methanol) at ~1 mg/mL.
-
Set Up Stress Conditions: In separate, clearly labeled amber vials, mix your stock solution with each stressor. A typical ratio is 1:1 (v/v).
-
Acid: Stock + 0.1 M HCl
-
Base: Stock + 0.1 M NaOH
-
Oxidative: Stock + 3% H₂O₂
-
Neutral: Stock + Water
-
Control: Stock + Diluent (e.g., 50:50 water:organic)
-
-
Incubation:
-
Incubate the liquid samples at a controlled temperature (e.g., 60°C) for a set time (e.g., 24 hours).
-
For thermal stress , place the solid compound in an oven at a high temperature (e.g., 80°C) for 24 hours.
-
For photolytic stress , expose a solution and the solid compound to UV/Vis light according to ICH Q1B guidelines (1.2 million lux-hours).[10]
-
-
Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each vial.
-
Neutralize the acid and base samples before injection if necessary.
-
Analyze all samples by LC-MS to separate the parent compound from the degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms from the stressed samples to the control.
-
Use the mass spectrometer to determine the molecular weights of the new peaks, which provides clues to their structures (e.g., a +16 Da shift suggests oxidation; a +18 Da shift suggests hydrolysis).
-
Table 1: Interpreting Forced Degradation Results
| Stress Condition | Likely Degradation Pathway | Expected Change in Mass (Da) |
| Acidic (0.1 M HCl) | Hydrolysis of lactam ring | +18 |
| Basic (0.1 M NaOH) | Hydrolysis of lactam ring | +18 |
| Oxidative (H₂O₂) | Ring oxidation, N-oxidation | +16 (per oxygen atom) |
| Photolytic (UV/Vis) | Debromination, radical reactions | -79/-81 (loss of Br) or other |
| Thermal (Heat) | Various; depends on lowest energy pathway | Varies |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors I need to control to ensure the stability of my 6-Bromopteridin-4(3H)-one derivatives?
A1: The stability of your compound is influenced by a combination of intrinsic (molecular structure) and extrinsic (environmental) factors.[2][11] The key factors to control are:
-
pH: As detailed above, pH is critical for preventing hydrolysis.[12]
-
Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.[13] Therefore, compounds should be stored at low temperatures.
-
Light: Many aromatic and heterocyclic compounds are susceptible to photodegradation. The energy from UV or even visible light can promote reactions that would not otherwise occur.[3]
-
Oxygen: Atmospheric oxygen can lead to oxidative degradation, especially in the presence of light or trace metal catalysts.[7]
Q2: What are the best practices for long-term storage of these compounds in both solid and solution forms?
A2: Proper storage is essential to maintain the integrity of your compound over time.
-
Solid Form:
-
Temperature: Store at -20°C or lower.
-
Atmosphere: Store in a desiccator under an inert atmosphere (argon or nitrogen) to protect from moisture and oxygen.
-
Light: Always use amber vials or wrap containers in aluminum foil to protect from light.
-
-
Solution Form:
-
Temperature: Store stock solutions at -80°C for long-term storage. For daily use, aliquots can be kept at -20°C. Avoid repeated freeze-thaw cycles.
-
Solvent: If possible, dissolve in a non-aqueous, aprotic solvent like anhydrous DMSO or DMF for long-term storage. For aqueous experiments, prepare fresh solutions from the non-aqueous stock or follow the stabilization workflow described in Troubleshooting Q1.
-
Inert Headspace: Before sealing and freezing, flush the vial's headspace with nitrogen or argon.
-
Caption: Key environmental factors driving the degradation of pteridinone derivatives.
Q3: What formulation strategies can I explore to create a stable, ready-to-use product for pre-clinical studies?
A3: Moving from a lab-scale experiment to a stable formulation requires advanced strategies to protect the active pharmaceutical ingredient (API).[14]
-
Lyophilization (Freeze-Drying): This is a very common and effective strategy. By removing water, you can significantly inhibit hydrolysis and other solution-phase degradation pathways. The lyophilized powder is typically reconstituted with a sterile diluent just before use.
-
Excipient Selection:
-
Buffers: As discussed, phosphate or citrate buffers can maintain an optimal pH.[8]
-
Antioxidants/Chelators: Adding excipients like EDTA (ethylenediaminetetraacetic acid) can chelate trace metal ions, preventing them from catalyzing oxidation.[14] Ascorbic acid or butylated hydroxytoluene (BHT) can act as sacrificial antioxidants.
-
Bulking Agents: For lyophilization, agents like mannitol or sucrose are added to ensure a stable and elegant cake structure.
-
-
Microencapsulation: This technique involves creating a protective barrier around the API.[15][16] Encapsulating the pteridinone derivative in a polymer matrix can shield it from moisture, light, and oxygen, providing enhanced stability.[15]
-
Packaging: Final product packaging is critical. Using amber glass vials and packaging under an inert nitrogen atmosphere can provide a final layer of protection against light and oxygen.[14]
By systematically addressing these potential stability issues, researchers can ensure the quality and reliability of their data and successfully advance their 6-Bromopteridin-4(3H)-one derivatives through the drug development pipeline.
References
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Tomšíková, H., Tomšík, P., Solich, P., & Nováková, L. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307–2326. Available at: [Link]
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Nováková, L., Vlčková, H., Satínský, D., & Solich, P. (2011). Sample preparation and UHPLC-FD analysis of pteridines in human urine. Bioanalysis, 3(14), 1595–1607. Available at: [Link]
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Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]
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Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1898. Available at: [Link]
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ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]
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New Journal of Chemistry. (n.d.). Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4. Available at: [Link]
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Reed, S. M. (2013). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 5(17), 2135–2148. Available at: [Link]
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Rakić, V., et al. (2014). Effects of pH on the stability of Cyanidin and Cyanidin 3-O- β -glucopyranoside in. Journal of Agricultural Sciences, 59(4), 383-395. Available at: [Link]
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Szeja, W., et al. (2017). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 22(11), 1957. Available at: [Link]
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ResearchGate. (2013). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Available at: [Link]
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MDPI. (2022). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. Available at: [Link]
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Trommer, W. E., & Carpenter, F. H. (2009). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences, 98(9), 3042–3066. Available at: [Link]
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Wackett, L. P. (2004). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Applied and Environmental Microbiology, 70(1), 1–11. Available at: [Link]
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ResearchGate. (2021). Thermal decomposition of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one in nitrogen atmosphere-Non-isothermal condition. Available at: [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
-
ResearchGate. (2017). (PDF) Degradation Pathway. Available at: [Link]
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PubMed. (2021). Design, synthesis, and biological evaluation of quinazolin-4(3 H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. Available at: [Link]
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ResearchGate. (2017). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2). Available at: [Link]
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Ubaya Repository. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Available at: [Link]
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Schwab, W., et al. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441. Available at: [Link]
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Revista Electronica de Veterinaria. (2021). Thermal decomposition of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one in nitrogen atmosphere-Non-isothermal condition. Available at: [Link]
-
Kumar, A., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(3), 517–532. Available at: [Link]
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PubMed. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Available at: [Link]
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Pharmacy 180. (n.d.). Drug degradation pathways. Available at: [Link]
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ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]
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Bandala, E. R., et al. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in Microbiology, 13, 859333. Available at: [Link]
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Al-Majed, A. A., et al. (2014). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Tropical Journal of Pharmaceutical Research, 13(4), 589-595. Available at: [Link]
-
PubMed. (2023). Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. Available at: [Link]
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Wongsasulak, S., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega, 7(26), 22629–22638. Available at: [Link]
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CNR-IRIS. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. Available at: [Link]
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PMC. (n.d.). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Available at: [Link]
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PMC. (n.d.). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. Available at: [Link]
-
MDPI. (2022). Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. Available at: [Link]
-
PubMed. (2025). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available at: [Link]
-
PubMed. (2020). Discovery of Phthalazinone Derivatives as Novel Hepatitis B Virus Capsid Inhibitors. Available at: [Link]
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Technical Support Center: Strategies to Mitigate Cytotoxicity of 6-Bromopteridin-4(3H)-one Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromopteridin-4(3H)-one analogs. This guide is designed to provide in-depth, actionable strategies and troubleshooting advice to address the common challenge of cytotoxicity associated with this class of compounds. My aim is to equip you with the scientific rationale and practical methodologies to refine your molecules, enhance their therapeutic index, and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with our lead 6-Bromopteridin-4(3H)-one analog in preliminary cell-based assays. What are the likely underlying mechanisms?
A1: The cytotoxicity of heterocyclic compounds like pteridinones can stem from several factors.[1][2] It's crucial to investigate these possibilities systematically. The primary drivers of toxicity often include:
-
Off-target activity: The compound may be interacting with unintended biological targets, triggering toxic signaling pathways.[3] This is a common issue with kinase inhibitors and other small molecules that bind to ATP pockets, which are conserved across many proteins.
-
Reactive metabolite formation: The metabolic breakdown of your compound could be generating reactive species that cause cellular damage. This is a known concern for various heterocyclic drug candidates.[4]
-
Inhibition of essential cellular processes: The analog might be interfering with fundamental cellular functions, such as DNA replication or protein synthesis, leading to cell death.[5]
-
Induction of apoptosis: The compound might be a potent inducer of programmed cell death, which, while desirable in cancer cells, can be detrimental to healthy cells.[6]
A logical first step is to perform broader kinase profiling and off-target screening to identify unintended interactions.[3][7]
Q2: What are the primary medicinal chemistry strategies we can employ to reduce the cytotoxicity of our lead compound while preserving its on-target potency?
A2: Several well-established medicinal chemistry strategies can be employed. The key is to iteratively modify the structure and assess the impact on both potency and toxicity.
-
Bioisosteric Replacement: This is a powerful technique where you replace a functional group with another that has similar physical or chemical properties, with the goal of improving the drug's therapeutic profile.[8][9][10] For instance, replacing a metabolically liable group with a more stable one can reduce the formation of toxic metabolites.[10] Consider bioisosteric replacements for substituents on the pteridinone core.
-
Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Studies: A systematic SAR/STR study is fundamental.[11][12][13][14][15] By synthesizing a focused library of analogs with modifications at various positions of the 6-Bromopteridin-4(3H)-one scaffold, you can identify which structural features are critical for potency and which contribute to cytotoxicity.[12] This allows for the rational design of compounds with an improved therapeutic window.
-
Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body.[16][17][18][19] This approach can be used to mask cytotoxic functionalities until the compound reaches the target tissue, thereby reducing systemic toxicity.[17] For example, you could attach a cleavable promoiety that is selectively removed by enzymes overexpressed in the target cells or tissue.[18][19][20]
-
Targeted Drug Delivery: Conjugating your compound to a targeting moiety, such as an antibody or a polymer, can enhance its delivery to the desired site of action and minimize exposure to healthy tissues.[1] This is particularly relevant for potent cytotoxic agents intended for cancer therapy.[1]
Q3: How can we experimentally differentiate between on-target and off-target cytotoxicity?
A3: This is a critical question in drug development. A multi-pronged experimental approach is necessary:
-
Target Engagement Assays: First, confirm that your compound is engaging its intended target in cells at the concentrations where you observe cytotoxicity. Techniques like cellular thermal shift assays (CETSA) or NanoBRET can be invaluable.
-
Rescue Experiments: If you can overexpress the intended target, it may be possible to "rescue" the cells from the cytotoxic effects of your compound. Conversely, knocking down the target using CRISPR or RNAi should sensitize the cells to your analog.[21]
-
Phenotypic Screening: Compare the cellular phenotype induced by your compound with that of known inhibitors of the same target.[3] Discrepancies may point towards off-target effects.
-
Profiling against a Panel of Cell Lines: Test your compound against a diverse panel of cell lines with varying expression levels of your target. A strong correlation between target expression and cytotoxicity supports an on-target mechanism.
Troubleshooting Guides
Problem 1: High Cytotoxicity in Multiple Cell Lines, Irrespective of Target Expression
-
Possible Cause: This pattern strongly suggests off-target toxicity or general cellular toxicity due to poor physicochemical properties.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the solubility, lipophilicity (LogP/LogD), and potential for aggregation of your compound. Poor solubility can lead to compound precipitation and non-specific toxicity.
-
Broad-Spectrum Off-Target Screening: Screen your compound against a comprehensive panel of kinases and other relevant protein families to identify unintended targets.[7]
-
Metabolic Stability Assessment: Investigate the metabolic stability of your compound in liver microsomes or hepatocytes. If it's rapidly metabolized, identify the metabolites and test them for cytotoxicity.
-
Structural Modifications to Improve Selectivity: Use the off-target screening data to guide structural modifications aimed at reducing binding to unintended targets.[3] This could involve altering substituents to disrupt key interactions with off-targets while maintaining affinity for the primary target.
-
Problem 2: Cytotoxicity is Observed, but Potency Against the Intended Target is Weak
-
Possible Cause: The observed cytotoxicity is likely dominated by off-target effects.
-
Troubleshooting Steps:
-
Prioritize Potency Improvement: Focus your medicinal chemistry efforts on improving the on-target potency of your scaffold. A more potent compound can be used at lower concentrations, which often reduces the likelihood of off-target effects.[22]
-
Structure-Based Design: If a crystal structure of your target protein is available, use structure-based design to optimize the interactions of your compound with the active site. This can lead to significant improvements in both potency and selectivity.
-
Iterative SAR and Selectivity Profiling: As you generate more potent analogs, continuously profile them for selectivity against key off-targets identified in earlier screens.
-
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Your 6-Bromopteridin-4(3H)-one analogs
-
Cell culture medium
-
Appropriate cell line
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of your compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing your compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation:
| Compound | IC50 (µM) on Cell Line A | IC50 (µM) on Cell Line B |
| Analog 1.1 | 5.2 | 8.1 |
| Analog 1.2 | 12.8 | 25.4 |
| Analog 1.3 | 2.1 | 3.5 |
Protocol 2: Bioisosteric Replacement Strategy Workflow
This workflow outlines a systematic approach to employing bioisosteric replacements to reduce cytotoxicity.
Workflow:
-
Identify Liable Functional Groups: Analyze the structure of your lead compound to identify functional groups that are likely to be metabolically unstable or contribute to off-target binding. Common culprits include esters, nitro groups, and certain aromatic systems.[4]
-
Select Appropriate Bioisosteres: Based on the identified liable group, choose a set of classical and non-classical bioisosteres for replacement.[8] For example, an ester could be replaced with an amide to increase metabolic stability.[8]
-
Synthesize Analogs: Synthesize a small, focused library of analogs incorporating the selected bioisosteric replacements.
-
Screen for Potency and Cytotoxicity: Evaluate the new analogs for their on-target potency and cytotoxicity using assays like the MTT assay.
-
Analyze SAR and STR: Analyze the data to determine the impact of each bioisosteric replacement on activity and toxicity.
-
Iterate: Based on the results, select the most promising modifications for further optimization.
Visualizations
Diagram 1: General Strategies to Reduce Cytotoxicity
Caption: Overview of medicinal chemistry and targeted delivery strategies.
Diagram 2: Troubleshooting Workflow for High Cytotoxicity
Caption: A systematic workflow for troubleshooting unexpected cytotoxicity.
References
- Prodrug str
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- 12. Synthesis, cytotoxicity, and structure-activity relationship (SAR) studies of andrographolide analogues as anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-cytotoxic activity relationship for the toad poison bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prodrug strategies in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment [frontiersin.org]
- 20. Prodrug Applications for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. jmpcr.samipubco.com [jmpcr.samipubco.com]
Technical Support Center: Purification of Brominated Pteridinone Compounds
Welcome to the technical support center for the purification of brominated pteridinone compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating and purifying these valuable heterocyclic scaffolds. Pteridinones are a significant class of compounds, often explored as potent kinase inhibitors in drug discovery programs.[1][2][3] The introduction of a bromine atom, a common strategy to modulate biological activity and metabolic stability, also introduces specific purification challenges.[4][5]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab. Our approach is grounded in mechanistic understanding to empower you not just to follow steps, but to make informed decisions in your purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude brominated pteridinone synthesis?
A: Besides unreacted starting materials, common impurities often include:
-
Di-brominated or regioisomeric brominated species: Depending on the reaction stoichiometry and directing groups, bromination can sometimes occur at multiple sites.
-
Hydrolyzed or debrominated products: The pteridinone core or substituents can be sensitive to pH and temperature, potentially leading to decomposition.[6][7]
-
Residual Palladium Catalyst: If your synthesis involved a cross-coupling reaction, residual palladium can be a common and critical impurity to remove.
-
N-Oxides: The nitrogen-rich pteridinone ring system can be susceptible to oxidation.
Q2: How do I choose between column chromatography and recrystallization for my primary purification?
A: The choice depends on the purity of your crude material and the nature of the impurities.
-
Column Chromatography is generally the preferred method when dealing with complex mixtures containing multiple closely related impurities.[8][9] It offers high resolving power to separate compounds based on differences in polarity.
-
Recrystallization is an excellent and scalable option when your crude material is of relatively high purity (>90%) and the impurities have significantly different solubility profiles from your target compound.[10] It is often the final step to obtain highly crystalline, analytically pure material.
A good workflow is often initial purification by column chromatography followed by a final polishing step via recrystallization.
Q3: Which analytical techniques are essential for confirming the purity of my final brominated pteridinone compound?
A: A combination of techniques is crucial for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Develop a method that shows a sharp, symmetrical peak for your compound, well-resolved from any impurities.[][12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information and confirms the molecular weight of your compound and any detectable impurities.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level (typically >1%). Quantitative NMR (qNMR) can also be used for purity determination against a certified standard.[][12]
-
Elemental Analysis: Provides evidence for the empirical formula and is often required for publication or regulatory submissions to confirm the absence of inorganic impurities.
Q4: My brominated pteridinone appears to be degrading on the silica gel column. What are my options?
A: This is a common issue, as the acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.[15]
-
Neutralize the Silica: You can try adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase to neutralize the acidic sites on the silica.[15]
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a reversed-phase (C18) column for highly polar or acid-sensitive compounds.[15]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (a technique often referred to as flash chromatography).
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving specific purification challenges.
Guide 1: Poor Separation in Column Chromatography
Issue: Your target compound is co-eluting with one or more impurities, resulting in broad or overlapping peaks and impure fractions.
Causality: The bromination of the pteridinone core increases its hydrophobicity and molecular weight.[4][5] This can cause it to behave differently than its non-halogenated parent compound, often requiring a less polar mobile phase for elution from normal-phase silica. Poor separation arises when the selectivity (the difference in affinity for the stationary phase) between your compound and its impurities is insufficient in the chosen solvent system.
Caption: Decision workflow for chromatography optimization.
-
Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or THF). Spot the solution onto at least three different TLC plates.
-
Solvent Systems: Develop each TLC plate in a chamber with a different solvent system of varying polarity. Good starting points are mixtures of a non-polar and a polar solvent.
-
Analysis: Visualize the plates under UV light. The ideal solvent system will show good separation between the spot for your desired product and any impurity spots, with the product having an Rf value of approximately 0.25-0.35.[15]
-
Optimization: If the separation is poor, you can either adjust the solvent ratio (e.g., from 7:3 Hexane:Ethyl Acetate to 8:2) or try a solvent system with different selectivity (e.g., Dichloromethane:Methanol).[15]
Data Presentation: Common Solvent Systems for Heterocycles
| Solvent System | Polarity Index (Approx.) | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | Good for separating compounds of moderate polarity. A workhorse system. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds that do not move in Hexane/EtOAc. |
| Toluene / Acetone | Medium | Offers different selectivity compared to ester-based systems. |
| Chloroform / Acetone / Ammonia | High (with modifier) | Useful for basic nitrogen-containing heterocycles to prevent streaking on silica. |
Guide 2: Low Recovery During Recrystallization
Issue: After cooling and filtering, you obtain a very low yield of your crystalline brominated pteridinone, or no crystals form at all.
Causality: Successful recrystallization relies on a significant difference in the compound's solubility in a given solvent at high and low temperatures.[10] A low yield typically results from one of two issues: the compound has high solubility in the solvent even when cold, or too much solvent was used, preventing the solution from becoming saturated upon cooling.[10][15] The bulky bromine atom can affect the crystal lattice energy and solubility profile, making solvent selection critical.
Caption: Systematic approach to improve recrystallization yield.
-
Preparation: Place a small amount (10-20 mg) of your crude material into several test tubes.
-
Testing: To each tube, add a different potential recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature. Note the solubility.
-
Heating: For tubes where the compound was insoluble at room temperature, gently heat the mixture. A good solvent will dissolve the compound completely when hot.[15]
-
Cooling: Allow the hot solutions to cool to room temperature, and then place them in an ice bath. The best solvent is one that yields a large quantity of crystals upon cooling.[15]
Data Presentation: Example Recrystallization Solvent Screen
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation (Cold) | Assessment |
| Water | Insoluble | Insoluble | None | Poor |
| Ethanol | Slightly Soluble | Soluble | Some crystals, oily | Moderate |
| Isopropanol | Insoluble | Soluble | Abundant, well-formed | Excellent |
| Ethyl Acetate | Soluble | Very Soluble | None | Poor (too soluble) |
| Toluene | Insoluble | Slightly Soluble | None | Poor |
Guide 3: Compound Degradation During Purification
Issue: You observe the appearance of new spots on your TLC plate during the purification process, or the final product shows signs of decomposition in analytical tests (e.g., extra peaks in NMR/LCMS).
Causality: Halogenated aromatic compounds can be susceptible to degradation under certain conditions.[16] Potential degradation pathways include:
-
Thermal Decomposition: Extended exposure to high temperatures, such as during solvent evaporation on a rotary evaporator, can cause decomposition.[16][17]
-
Debromination: Reductive environments or certain catalysts can lead to the cleavage of the C-Br bond.
-
Hydrolysis: Pteridinone rings or other functional groups may be sensitive to strongly acidic or basic conditions, especially in the presence of water.
Data Presentation: Mitigation Strategies for Degradation
| Degradation Trigger | Mitigation Strategy | Rationale |
| Heat | Use lower bath temperatures on the rotary evaporator. Remove solvent under high vacuum. Avoid prolonged heating. | Minimizes thermal stress on the molecule, reducing the rate of decomposition reactions.[16] |
| Acidic Conditions | Use neutral alumina for chromatography instead of silica gel. Avoid acidic solvents or additives. | Prevents acid-catalyzed hydrolysis or rearrangement of the pteridinone core.[15] |
| Basic Conditions | Avoid strong bases. If a base is needed (e.g., triethylamine), use it sparingly and remove it promptly. | Protects functional groups that may be base-labile. |
| Oxygen / Air | Purge solvents with nitrogen or argon. Conduct purification under an inert atmosphere if necessary. | Prevents oxidation, especially of the electron-rich heterocyclic ring system. |
References
- Stea, B., Halpern, R. M., & Smith, R. A. (1979). Separation of unconjugated pteridines by high-pressure cation-exchange liquid chromatography.
- Kaspersen, S. J., et al. (2004). Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4165–4168.
- Chen, F., et al. (2022). Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4. New Journal of Chemistry, 46(3), 1246–1259.
- Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091.
- Welker, M. E., & Kulik, G. (2013).
- Wilson, T. G., & Jacobson, K. B. (1977). Isolation and characterization of pteridines from heads of Drosophila melanogaster by a modified thin-layer chromatography procedure. Biochemical Genetics, 15(3-4), 307–319.
- Krasavin, M., et al. (2021). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules, 26(6), 1583.
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- BOC Sciences. (n.d.).
- Knob, F. C., & Oldoni, T. L. C. (2024).
- Bioanalysis Zone. (n.d.).
- ChemCon GmbH. (n.d.).
- International Journal of Pharmaceutical Research and Applications. (2021). Chromatography – Separation Tool in Bioanalysis. IJPRA, 6(2), 437-444.
- Truong, K.-N., & Wilson, P. B. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(30), 4265-4275.
- ChemHelp ASAP. (2021, February 6).
- ResearchGate. (n.d.). Halogenated Heterocycles as Pharmaceuticals. Request PDF.
- Brezovský, J., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(11), 3163.
- Brezovský, J., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Semantic Scholar.
- Ronen, Z., & Dahan, O. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
- Bernstein, A., et al. (2013). Microbial degradation of the brominated flame retardant TBNPA by groundwater bacteria: laboratory and field study. Environmental Science & Technology, 47(15), 8446–8454.
- ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling. Request PDF.
- Li, Y., et al. (2013). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. Molecular Microbiology, 89(6), 1155–1167.
- Semantic Scholar. (n.d.). Analytical techniques for Pirfenidone and Terizidone: A review. Semantic Scholar.
- Zhejiang University of Technology. (2020). Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative.
- Onstad, G. D., & Jeannot, M. A. (2002). Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS. Environmental Science & Technology, 36(15), 3332–3338.
- Singh, B., et al. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. TSI Journals.
- Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 331-336.
Sources
- 1. Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Microbial degradation of the brominated flame retardant TBNPA by groundwater bacteria: laboratory and field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JSM Central || Article Info [jsmcentral.org]
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Technical Support Center: Optimizing Selectivity of 6-Bromopteridin-4(3H)-one Based Inhibitors
Welcome to the technical support center for researchers working with 6-Bromopteridin-4(3H)-one based inhibitors. This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of optimizing inhibitor selectivity. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My 6-bromopteridin-4(3H)-one derivative shows potent inhibition of my primary kinase target in a biochemical assay, but I'm seeing significant off-target effects in cell-based assays. What's going on?
A1: This is a common challenge when transitioning from in vitro to cellular environments. The discrepancy often arises from the inhibitor interacting with multiple kinases due to the highly conserved nature of the ATP-binding pocket across the human kinome.[1] Here are the likely causes and a systematic approach to troubleshoot:
-
Probable Cause 1: Lack of Initial Selectivity. The pteridinone scaffold, while a good starting point, can be promiscuous. Your initial hit likely has affinity for multiple kinases with similar ATP-binding site topographies.
-
Probable Cause 2: Intracellular ATP Concentration. Biochemical assays are often run at ATP concentrations close to the Km of the target kinase. However, intracellular ATP levels (1-10 mM) are significantly higher.[2] This high concentration of the natural substrate can outcompete your inhibitor at off-target kinases where its affinity is weaker, but it can also affect the on-target potency.
-
Probable Cause 3: Compound Aggregation. At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results that are not representative of true target engagement.[3]
Troubleshooting Workflow:
-
Confirm On-Target Potency at Physiological ATP: Rerun your biochemical assay using a high ATP concentration (e.g., 1-5 mM) to better mimic the cellular environment. This will give you a more accurate IC50 value and a better indication of how the inhibitor will perform in cells.[4]
-
Comprehensive Kinome Profiling: It is crucial to understand the broader selectivity profile of your compound. Services like KINOMEscan® or in-house panels can screen your inhibitor against hundreds of kinases.[5][6][7] This will provide a detailed map of on- and off-targets.
-
Biophysical Validation: Use label-free techniques like Differential Scanning Fluorimetry (DSF) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to your primary target and key off-targets.[8][9][10] These methods are less prone to artifacts from assay components.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your lead compound. Systematic modifications to the 6-Bromopteridin-4(3H)-one core can introduce steric hindrances or new interactions that disfavor binding to off-target kinases while maintaining or improving affinity for your primary target.[11][12][13][14]
Q2: I'm performing a Differential Scanning Fluorimetry (DSF) experiment to confirm target engagement, but the thermal shift (ΔTm) is very small or non-existent, even though my enzymatic assay shows inhibition. Why?
A2: This situation suggests a disconnect between functional inhibition and the specific biophysical event that DSF measures. Here’s how to dissect the problem:
-
Probable Cause 1: Weak Binding Affinity. A small or undetectable ΔTm can simply mean the binding affinity is too low to cause significant protein stabilization.[15] DSF is more sensitive to tighter binders.
-
Probable Cause 2: Enthalpy vs. Entropy-Driven Binding. DSF is most effective at detecting interactions that stabilize the protein structure, which is often associated with a favorable enthalpy of binding. If your inhibitor's binding is primarily entropy-driven (e.g., through displacement of water molecules), it may not produce a significant thermal shift.[9]
-
Probable Cause 3: Assay Conditions. The buffer composition, pH, or presence of co-factors in your DSF experiment may not be optimal for inhibitor binding, even if they are suitable for the protein's stability.
Troubleshooting Workflow:
-
Optimize DSF Buffer Conditions: Screen a range of pH values and salt concentrations to find conditions that favor a stable protein baseline and potentially enhance inhibitor binding.[16]
-
Increase Compound Concentration: Titrate your inhibitor to higher concentrations. If you start to see a shift, it may indicate a weaker affinity that requires a higher compound-to-protein ratio.
-
Employ an Orthogonal Biophysical Method: Use Isothermal Titration Calorimetry (ITC) to directly measure the binding thermodynamics.[9][10][17] ITC is the gold standard for characterizing binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction.[18]
-
Re-evaluate the Enzymatic Assay: Ensure your enzymatic assay is free from artifacts. Run necessary controls, such as a no-enzyme control, to rule out compound interference with the detection system.[3]
Q3: My inhibitor is highly selective in biochemical and biophysical assays, but I lose this selectivity in my cell-based assays. What cellular factors could be at play?
A3: Cellular complexity introduces numerous variables not present in purified systems. Here are the key factors to investigate:
-
Probable Cause 1: Cell Permeability and Efflux. Your compound may have poor membrane permeability or be actively removed from the cell by efflux pumps (e.g., P-glycoprotein). This can lead to insufficient intracellular concentrations to engage the primary target effectively.
-
Probable Cause 2: Intracellular Metabolism. The inhibitor may be rapidly metabolized by cellular enzymes (e.g., cytochrome P450s) into inactive or even differently active forms.
-
Probable Cause 3: Scaffolding Proteins and Allosteric Regulation. In a cellular context, your target kinase may be part of a larger protein complex. This can alter its conformation and the accessibility of the ATP-binding pocket, thereby changing the inhibitor's binding affinity and selectivity profile.[2]
Troubleshooting Workflow:
-
Assess Cell Permeability: Use a cellular thermal shift assay (CETSA) to confirm target engagement within intact cells. A positive thermal shift in CETSA indicates that the compound is entering the cell and binding to the target.
-
Conduct Metabolite Profiling: Use LC-MS/MS to analyze cell lysates after treatment with your inhibitor to identify any potential metabolites.
-
Utilize Target-Specific Cellular Assays: Instead of relying solely on broad proliferation assays, use methods that measure the phosphorylation of a known downstream substrate of your target kinase.[19] This provides a more direct readout of on-target activity in a physiological context.
-
Consider Allosteric Inhibition: The pteridinone scaffold is typically ATP-competitive. If cellular results are consistently confounding, explore if modifications could lead to an allosteric mechanism of inhibition, which often yields higher selectivity due to less conserved binding pockets.[20]
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for 6-Bromopteridin-4(3H)-one based inhibitors? A: The pteridinone core structure is a "hinge-binding" motif, mimicking the adenine region of ATP. These compounds typically act as Type I kinase inhibitors, meaning they are ATP-competitive and bind to the active conformation of the kinase.[1] The selectivity is achieved by modifying substituents on the core structure to exploit unique features of the target kinase's ATP-binding pocket.
Q: What are the key strategies for improving the selectivity of a pteridinone-based inhibitor? A: Improving selectivity is a multi-faceted process rooted in medicinal chemistry and structure-based drug design.[21] Key strategies include:
-
Exploiting the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket near the ATP-binding site. Modifying your inhibitor to interact favorably with a specific gatekeeper (e.g., a small glycine vs. a bulky methionine) can confer significant selectivity.[22]
-
Targeting Unique Pockets: Look for opportunities to extend your inhibitor into less conserved regions of the kinase domain, such as the ribose-binding pocket or the solvent-exposed region.
-
Structure-Based Design: Use co-crystal structures of your inhibitor bound to the target kinase to visualize key interactions and rationally design modifications that enhance affinity for the target while creating steric or electronic clashes with off-target kinases.
-
Allosteric Targeting: While more challenging, designing inhibitors that bind to allosteric sites outside the conserved ATP pocket can lead to exceptional selectivity.[20]
Q: How do I choose the right kinase selectivity profiling service? A: The choice depends on your stage of research and specific needs.
-
For broad, initial screening: A large panel like the KINOMEscan® scanMAX (over 450 kinases) is ideal for identifying off-target liabilities early on.[5][6] These platforms typically use competition binding assays.
-
For lead optimization: A smaller, more focused panel of kinases that are closely related to your primary target or were identified as hits in the initial screen is more cost-effective. Many providers offer customizable panels.[]
-
For cellular context: Consider cell-based kinase profiling services that measure inhibitor effects on kinase pathways within a cellular environment.[24]
Experimental Protocols
Protocol 1: Kinase Inhibitor Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
This protocol outlines a general procedure for assessing the thermal stabilization of a target kinase upon inhibitor binding.[8][15][25]
Materials:
-
Purified kinase of interest (>90% purity)
-
6-Bromopteridin-4(3H)-one based inhibitor stock solution (e.g., 10 mM in DMSO)
-
SYPRO Orange dye (5000x stock)
-
DSF buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2 - note: buffer should be optimized for each kinase)
-
Real-time PCR instrument capable of thermal ramping
-
384-well PCR plates
Procedure:
-
Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase and SYPRO Orange dye in DSF buffer. The final concentration of the kinase is typically 1-5 µM, and the dye is diluted 1000-fold (5x final concentration).
-
Aliquot the Master Mix: Dispense 20 µL of the master mix into each well of a 384-well PCR plate.
-
Add the Inhibitor: Add 20-100 nL of your inhibitor stock solution to the wells using an acoustic dispenser or a manual pipette. The final inhibitor concentration will typically be in the range of 1-50 µM. Include a DMSO-only control.
-
Seal and Centrifuge: Seal the plate with an optically clear adhesive seal and centrifuge briefly (e.g., 1000 x g for 1 minute) to collect the contents at the bottom of the wells.
-
Thermal Melt Experiment: Place the plate in the real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C per minute, collecting fluorescence data at each interval.
-
Data Analysis: The melting temperature (Tm) is the midpoint of the protein unfolding transition, observed as a peak in the first derivative of the fluorescence curve. The thermal shift (ΔTm) is calculated as: ΔTm = Tm (protein + inhibitor) - Tm (protein + DMSO) A larger ΔTm generally indicates stronger binding and stabilization.
Protocol 2: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)
This protocol provides a framework for determining the thermodynamic parameters of inhibitor-kinase binding.[9][10][17]
Materials:
-
Purified kinase of interest (>95% purity)
-
6-Bromopteridin-4(3H)-one based inhibitor
-
ITC buffer (dialysis buffer for the protein, e.g., 25 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified kinase extensively against the ITC buffer to minimize buffer mismatch effects.
-
Dissolve the inhibitor in the final dialysis buffer. A small amount of DMSO (e.g., <2%) may be used if necessary for solubility, but the same concentration must be present in the kinase solution.
-
Degas both the kinase and inhibitor solutions immediately before the experiment.
-
-
Loading the ITC:
-
Load the kinase solution (typically 5-20 µM) into the sample cell.
-
Load the inhibitor solution (typically 50-200 µM, or 10-15x the kinase concentration) into the injection syringe.
-
-
Titration Experiment:
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of 20-30 injections (e.g., 2-3 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Control Experiment: Perform a control titration by injecting the inhibitor solution into the sample cell containing only the ITC buffer to measure the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the area under each injection peak to determine the heat change (ΔH).
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to kinase.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Data and Visualization
Table 1: Example Kinome Profiling Data for a Hypothetical 6-Bromopteridin-4(3H)-one Inhibitor (Compound X)
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Notes |
| Primary Target (e.g., CDK2) | 98% | 15 | Potent on-target activity |
| Off-Target 1 (e.g., GSK3B) | 85% | 120 | Significant off-target activity |
| Off-Target 2 (e.g., CDK9) | 75% | 250 | Structurally related off-target |
| Off-Target 3 (e.g., ROCK1) | 52% | >1000 | Weaker off-target hit |
| Off-Target 4 (e.g., SRC) | 15% | >10000 | Minimal off-target activity |
This table illustrates how kinome profiling data can be structured to quickly identify the potency and selectivity of a lead compound.
Diagrams
Caption: Workflow for troubleshooting and optimizing inhibitor selectivity.
Caption: Comparison of key assays for inhibitor characterization.
References
-
Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-18. [Link]
-
Ghirlando, R. (2011). Isothermal titration calorimetry in drug discovery. Methods in Molecular Biology, 795, 1-13. [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from Reaction Biology. [Link]
-
Lovering, F. (2013). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 5(5), 513-520. [Link]
-
STEMart. (n.d.). Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF). Retrieved from STEMart. [Link]
-
Tatrai, J., et al. (2016). Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. Analytical Biochemistry, 515, 61-64. [Link]
-
Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. ResearchGate. [Link]
-
Mishra, R. K., et al. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Royal Society of Chemistry Books. [Link]
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TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from TA Instruments. [Link]
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Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from Malvern Panalytical. [Link]
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Li, D., et al. (2020). Approach in Improving Potency and Selectivity of Kinase Inhibitors. Current Medicinal Chemistry, 27(26), 4376-4398. [Link]
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Scott, J. S., et al. (2017). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1161-1166. [Link]
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Hewitt, J. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology. [Link]
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Banerjee, A., & Nussinov, R. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1365-1377. [Link]
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Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from Technology Networks. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
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Zhang, C., et al. (2022). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry, 65(3), 2388-2403. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from Eurofins Discovery. [Link]
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Zegzouti, H., et al. (2014). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from Eurofins Discovery. [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from MtoZ Biolabs. [Link]
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Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), e1800024. [Link]
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ResearchGate. (n.d.). Results obtained from a kinase panel using differential scanning fluorimetry (DSF). Retrieved from ResearchGate. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from Reaction Biology. [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8616. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology. [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from BMG LABTECH. [Link]
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ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from ResearchGate. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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MRC PPU. (n.d.). The selectivity of protein kinase inhibitors: a further update. Retrieved from MRC PPU. [Link]
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Drug Design. (2005). Structure Activity Relationships (SAR). Retrieved from Drug Design. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Zhang, Y., et al. (2021). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. RSC Medicinal Chemistry, 12(10), 1736-1746. [Link]
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Ho, H. T., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 828892. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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National Center for Biotechnology Information. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. Retrieved from National Center for Biotechnology Information. [Link]
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MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329-337. [Link]
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Technical Support Center: Addressing Off-Target Effects of Pteridinone-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pteridinone-based compounds. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of off-target effects. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these effects, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the off-target effects of pteridinone-based compounds.
Q1: What are pteridinone-based compounds and why are they a focus in drug discovery?
Pteridinones are heterocyclic aromatic compounds featuring fused pyrazine and pyrimidine rings.[1] This scaffold is found in naturally occurring molecules and has proven to be a versatile starting point for the synthesis of a wide array of therapeutic agents.[1][2] Their diverse biological activities have led to their investigation for various diseases, with a significant focus on oncology.[1][2][3] Many pteridinone derivatives have been developed as potent kinase inhibitors, targeting enzymes like p90 ribosomal S6 kinase 2 (RSK2) and PI3K/mTOR, which are crucial in cell proliferation and survival pathways.[3][4]
Q2: What are off-target effects and why are they a concern with pteridinone-based kinase inhibitors?
Off-target effects occur when a drug or compound interacts with unintended biological molecules, leading to unforeseen physiological responses.[5] For kinase inhibitors, which are often designed to fit into the highly conserved ATP-binding pocket of a specific kinase, off-target effects are a significant challenge.[6] The pteridinone scaffold, like many other kinase inhibitor backbones, can inadvertently bind to multiple kinases beyond the intended target. These unintended interactions can lead to a variety of issues, including cellular toxicity, misinterpretation of experimental results, and adverse drug reactions in a clinical setting.[6][7] It's important to note that off-target effects are not always detrimental and can sometimes be harnessed for therapeutic benefit, a concept known as polypharmacology.[8]
Q3: What are the common types of off-target interactions observed with small molecules like pteridinones?
Off-target interactions can be broadly categorized. For pteridinone-based compounds, which are often kinase inhibitors, the most common off-target effects involve binding to other kinases.[9] However, off-target effects are not limited to the kinase family. Small molecules can interact with a wide range of proteins, including other enzymes, G-protein coupled receptors (GPCRs), ion channels, and transcription factors.[10][11] For instance, the antihistamine terfenadine was found to have a deadly off-target effect on the hERG potassium channel.[12] Therefore, a comprehensive assessment of off-target interactions should ideally be proteome-wide.
Q4: How can I proactively assess the selectivity of my pteridinone-based compound?
Proactive assessment of compound selectivity is crucial. A tiered approach is often most effective. Initially, computational methods can predict potential off-target interactions.[13] Subsequently, in vitro kinase profiling against a large panel of kinases is a standard method to determine the selectivity of a kinase inhibitor.[14] For a more comprehensive view, proteome-wide approaches such as affinity purification coupled with mass spectrometry can identify a broader range of interacting proteins in a cellular lysate.[6][15] Finally, confirming target engagement in a cellular context is essential, for which the Cellular Thermal Shift Assay (CETSA) is a powerful tool.[16][17][18]
Troubleshooting Experimental Assays for Off-Target Identification
This section provides troubleshooting guidance for common experimental challenges encountered when assessing the off-target effects of pteridinone-based compounds.
Kinome Profiling & Selectivity Screening
Q: My kinome scan results show my compound inhibits multiple kinases with similar potency to my primary target. What are my next steps?
A: This is a common scenario, particularly with ATP-competitive inhibitors.
-
Causality: The ATP-binding pockets of many kinases are structurally similar, leading to cross-reactivity.
-
Troubleshooting & Next Steps:
-
Validate Hits: Do not take the initial screen at face value. Validate the most potent off-target hits using orthogonal, quantitative assays, such as IC50 determination with purified enzymes.
-
Assess Cellular Potency: Determine the potency of your compound against the validated off-target kinases in a cellular context. A compound may be potent against a purified enzyme in vitro but have poor activity in cells due to factors like cell permeability or efflux.
-
Prioritize Off-Targets: Focus on off-targets that are expressed in your cellular model system and whose inhibition could plausibly explain any observed phenotype.
-
Structure-Activity Relationship (SAR) Analysis: If you are in the process of developing the compound, this information is invaluable for guiding the next round of chemical synthesis to improve selectivity.[10]
-
Q: The results from my in vitro kinase panel do not correlate with the phenotype I observe in my cell-based assays. Why might this be?
A: Discrepancies between in vitro and cellular data are common and can be due to several factors.
-
Causality:
-
Cellular Environment: The in vitro assay conditions with purified enzymes may not accurately reflect the complex cellular milieu.[14]
-
Compound Properties: Poor membrane permeability, active efflux by transporters, or rapid metabolism of your compound can lead to a lower intracellular concentration than expected.
-
Indirect Effects: Your compound might be hitting an off-target that is not a kinase but is upstream or downstream of your observed phenotype.[9]
-
-
Troubleshooting & Next Steps:
-
Confirm Target Engagement in Cells: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to its intended target within the cell.[16][17]
-
Unbiased Proteome-Wide Screen: Consider an unbiased approach like affinity purification-mass spectrometry to identify all proteins that your compound binds to in a cellular lysate.[6][15]
-
Use a Structurally Unrelated Inhibitor: If possible, use a well-characterized inhibitor of the same target with a different chemical scaffold. If this second inhibitor recapitulates the phenotype, it strengthens the link to your intended target.
-
Cellular Thermal Shift Assay (CETSA)
Q: I am not observing a thermal shift for my target protein with my pteridinone compound, but I know it's a potent inhibitor in my enzymatic assays. What's going wrong?
A: A lack of a thermal shift in CETSA can be due to several reasons, even for a potent compound.
-
Causality:
-
Poor Cell Permeability: The compound may not be reaching its intracellular target at a sufficient concentration.
-
Rapid Metabolism: The compound could be quickly metabolized or modified by the cells.
-
Insufficient Binding Affinity in Cells: The binding affinity in the cellular environment may be weaker than in a purified system.
-
Target Protein Characteristics: Some proteins may not exhibit a significant change in thermal stability upon ligand binding.
-
-
Troubleshooting & Next Steps:
-
Optimize Compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to ensure you are using optimal conditions.
-
Control for Cell Permeability: Use a positive control compound with known cell permeability and target engagement to validate your experimental setup.
-
Lyse Cells Before Treatment: As a control, lyse the cells first and then treat the lysate with your compound. If you observe a shift in the lysate but not in intact cells, it strongly suggests a cell permeability issue.
-
Consider Alternative Target Engagement Assays: If CETSA is not suitable for your target or compound, consider other methods like NanoBRET™ target engagement assays.[8]
-
Affinity Purification-Mass Spectrometry
Q: My affinity purification-mass spectrometry experiment yielded a long list of potential binding partners. How do I distinguish true off-targets from non-specific binders?
A: Differentiating true interactors from background noise is a critical step in these experiments.
-
Causality: The technique can pull down proteins that non-specifically adhere to the beads or the linker used to immobilize your compound.
-
Troubleshooting & Next Steps:
-
Competition Experiment: This is a crucial control. Perform a parallel experiment where you co-incubate the cell lysate with your immobilized compound and an excess of your free, unmodified compound. True binding partners should be outcompeted by the free compound and will be depleted in the mass spectrometry results.
-
Use a Negative Control Compound: Synthesize a structurally similar but inactive analog of your pteridinone compound. Proteins that bind to this inactive analog are likely non-specific binders.
-
Quantitative Proteomics: Use quantitative mass spectrometry techniques (e.g., SILAC or TMT labeling) to get a quantitative measure of enrichment for each protein, allowing for better statistical analysis to identify high-confidence interactors.
-
Bioinformatic Analysis: Analyze the list of potential off-targets for enrichment of specific pathways or cellular compartments. This can provide clues about the biological relevance of the identified proteins.
-
Experimental Protocols & Workflows
This section provides generalized, step-by-step protocols for key experiments. These should be optimized for your specific compound, target, and experimental system.
Workflow for Identifying and Mitigating Off-Target Effects
Caption: A workflow for identifying and mitigating off-target effects of pteridinone-based compounds.
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to verify target engagement in intact cells.[16][17][18][19]
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Harvest the cells and adjust the cell density to a concentration that will yield sufficient protein for Western blotting or other detection methods.
-
Treat the cells with your pteridinone compound at various concentrations (and a vehicle control) for a predetermined amount of time.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures for 3 minutes. A typical temperature range is 40-70°C, with 8-12 different temperatures.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of the target protein remaining in the supernatant by Western blot, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blots) at each temperature for the vehicle and compound-treated samples.
-
Plot the percentage of soluble protein relative to the unheated control against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound is binding to and stabilizing the target protein.
-
Principle of CETSA
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Strategies for Improving Selectivity
If your pteridinone-based compound exhibits undesirable off-target effects, medicinal chemistry efforts can be employed to improve its selectivity.
Q: How can I modify my pteridinone-based compound to reduce its off-target kinase activity?
A: Improving selectivity often involves exploiting subtle differences in the ATP-binding pockets of the on-target versus off-target kinases.
-
Exploit Less Conserved Regions: While the hinge-binding region is highly conserved, regions outside of this, such as the ribose-binding pocket and the area near the "gatekeeper" residue, can have more variability. Adding chemical moieties that interact with these less conserved regions can enhance selectivity.[20]
-
Introduce Steric Hindrance: Adding a bulky chemical group to your compound can prevent it from binding to off-target kinases that have smaller binding pockets, while still allowing it to bind to your intended target if its binding pocket can accommodate the bulk. For example, introducing a methyl group at the C-4 position of the pteridinone core has been used to achieve selectivity for PI3K and mTOR.[4]
-
Conformational Locking: Most kinase inhibitors are flexible molecules.[10] Redesigning your compound to "lock" it into the specific conformation required for binding to your on-target kinase can reduce its ability to adapt to the binding sites of off-targets.[10]
-
Structure-Based Drug Design: Use co-crystal structures of your compound (or a close analog) with both its on-target and key off-target kinases. This structural information is invaluable for rationally designing modifications that will favor binding to your intended target.
Troubleshooting Phenotypic Ambiguity
Caption: A decision tree for troubleshooting ambiguous phenotypic results.
References
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-
The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News. [Link]
-
4-methylpteridinones as orally active and selective PI3K/mTOR dual inhibitors. (2010). PubMed. [Link]
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A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. [Link]
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off-target effects of drugs. (2020). YouTube. [Link]
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off-target effects. (2020). YouTube. [Link]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. [Link]
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Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. [Link]
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Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). Oxford Academic. [Link]
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Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC. [Link]
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Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays. (n.d.). PMC. [Link]
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How can off-target effects of drugs be minimised?. (2025). Patsnap Synapse. [Link]
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Substituted pteridinones as p90 ribosomal S6 protein kinase (RSK) inhibitors: A structure-activity study. (2020). PubMed. [Link]
-
Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). [Source URL not available]
-
Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. (2018). PubMed. [Link]
-
Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. (2023). NIH. [Link]
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Update on Aurora Kinase Targeted Therapeutics in Oncology. (n.d.). PMC - NIH. [Link]
-
On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2. (2020). PubMed. [Link]
-
Molecular docking of substituted pteridinones and pyrimidines to the ATP-binding site of the N-terminal domain of RSK2 and associated MM/GBSA and molecular field datasets. (n.d.). NIH. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. [Link]
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). [Source URL not available]
-
Off-target identification of kinase drug candidates. (a) Heatmaps of... (n.d.). ResearchGate. [Link]
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Thalidomide reveals path for targeting "undruggable" transcription factors for cancer treatment. (2018). Broad Institute. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed. [Link]
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Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. (2024). PubMed. [Link]
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Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect. (n.d.). Auctores | Journals. [Link]
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Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. (2023). FDA. [Link]
- Doubling down on efficacy: Exploring the potential of dual-payload ADCs. (2026). [Source URL not available]
-
bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (n.d.). ACS Publications. [Link]
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Aurora Kinase Inhibitors: Current Status and Outlook. (n.d.). Frontiers. [Link]
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Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV. [Link]
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Targeted Protein Degraders. (n.d.). NJ Bio, Inc.. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]
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Improving the pharmacokinetic properties of 6-Bromopteridin-4(3H)-one derivatives
Welcome to the technical support center for researchers engaged in the development of 6-Bromopteridin-4(3H)-one derivatives. This guide is structured to address the common and complex pharmacokinetic challenges encountered during the lead optimization phase. As many of these derivatives, particularly those developed as kinase inhibitors, suffer from poor pharmacokinetic profiles, this resource provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format.[1]
Section 1: The Solubility Challenge
Poor aqueous solubility is a primary hurdle for many heterocyclic compounds, including pteridinone derivatives. It directly impacts absorption and can lead to unreliable data in biological assays and poor bioavailability.[2][3] This section addresses common solubility-related issues.
Frequently Asked Questions & Troubleshooting
Question 1: My 6-bromopteridinone derivative consistently shows low aqueous solubility (<10 µM). What are the underlying physicochemical reasons?
Answer: The 6-Bromopteridin-4(3H)-one core is a planar, relatively rigid heterocyclic system with a bromine substituent, which contributes to its lipophilicity and high crystal lattice energy. These factors lead to poor interactions with water molecules. According to the general solubility equation, solubility is influenced by both lipophilicity (LogP) and melting point (a proxy for crystal lattice energy).[4] Your derivative likely has a high melting point and an unfavorable LogP, making it difficult for water to break the crystal lattice and solvate the individual molecules.
Question 2: My compound precipitates out of solution during my in vitro kinase assay. How can I troubleshoot this without compromising the experiment?
Answer: This is a classic issue of exceeding the thermodynamic solubility in your assay buffer. Here’s a systematic approach to resolve it:
-
Confirm the Solubility Limit: First, experimentally determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer you are using. This will define your true working concentration range.
-
Use a Co-Solvent: Introduce a small percentage (typically 1-5%) of an organic co-solvent like DMSO or ethanol into your final assay buffer. However, be cautious, as high concentrations can affect protein conformation and enzyme activity. Always run a vehicle control to assess the co-solvent's impact on your assay.
-
Explore Formulation Strategies: For compounds advancing to more complex studies, consider enabling formulations. Techniques like solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) or complexation with cyclodextrins can significantly improve apparent solubility.[2][5][6]
Workflow & Visualization: Investigating and Addressing Poor Solubility
This workflow outlines a logical progression from identifying a solubility problem to implementing a solution.
Caption: A systematic workflow for troubleshooting poor compound solubility.
Protocol: Kinetic and Thermodynamic Aqueous Solubility Assay
This protocol provides a method to determine two key solubility parameters.
Objective: To measure the kinetic and thermodynamic solubility of a 6-bromopteridinone derivative.
Materials:
-
Test compound (as DMSO stock, e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (polypropylene for sample prep, UV-transparent for analysis)
-
Plate shaker
-
Centrifuge with plate rotor
-
UV-Vis plate reader or LC-MS system
Methodology:
Part A: Kinetic Solubility
-
Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to the PBS, creating a 100 µM solution with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
Analyze the plate directly with a UV-Vis plate reader, scanning for the compound's λmax. The concentration is determined against a standard curve prepared in a 1% DMSO/PBS solution.
-
Causality Check: This method mimics the rapid precipitation that can occur when a DMSO stock is diluted into an aqueous buffer, providing a measure of immediate, or "kinetic," solubility.
Part B: Thermodynamic Solubility
-
Add an excess amount of solid compound (e.g., 1 mg) to a microcentrifuge tube containing 1 mL of PBS (pH 7.4).
-
Incubate the tube at room temperature on a shaker for 24 hours to allow the solution to reach equilibrium.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration by UV-Vis or LC-MS against a standard curve.
-
Self-Validation: The 24-hour incubation ensures that the system has reached equilibrium between the solid and dissolved states, representing the true thermodynamic solubility limit.
Section 2: Permeability and Absorption
For oral administration, a compound must be absorbed from the gastrointestinal tract. This requires sufficient permeability across the intestinal epithelium.
Frequently Asked Questions & Troubleshooting
Question 1: My derivative has improved solubility but still shows poor oral absorption in animal models. What could be the cause?
Answer: Poor absorption despite adequate solubility often points to low membrane permeability. The ability of a molecule to pass from the gut into the bloodstream is governed by its capacity to cross the lipid bilayers of intestinal cells. Even if a drug is dissolved in the gut, if it cannot permeate the cell membrane, its absorption will be low. Factors that hinder permeability include high polarity, a large number of hydrogen bond donors/acceptors (violating Lipinski's Rule of Five), or being a substrate for efflux transporters like P-glycoprotein (P-gp).[7]
Question 2: I am getting highly variable results in my Parallel Artificial Membrane Permeability Assay (PAMPA). What are the common pitfalls?
Answer: PAMPA is a high-throughput assay that models passive diffusion. Variability often stems from a few key sources:
-
Compound Precipitation: Ensure your compound is fully dissolved in the donor well at the start and end of the experiment. Precipitation will artificially lower the measured permeability.
-
Membrane Integrity: Ensure the artificial membrane is properly coated and has not been compromised. Use control compounds with known permeability (high and low) in every plate to validate the assay performance.
-
Incorrect pH: The pH of the donor and acceptor buffers is critical, especially for compounds with ionizable groups. Ensure buffers are correctly prepared and maintained.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (e.g., Millipore, Corning) with donor and acceptor plates
-
Artificial membrane solution (e.g., 2% dodecane solution of lecithin)
-
PBS (pH 7.4 for acceptor, pH 6.5 for donor to mimic gut gradient)
-
Test compound and control compounds (e.g., Propranolol - high permeability, Furosemide - low permeability)
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully add 5 µL of the artificial membrane solution to the filter of each well on the donor plate. Allow it to impregnate for 5 minutes.
-
Prepare Donor Solutions: Dissolve the test and control compounds in PBS (pH 6.5) to a final concentration of 100 µM.
-
Add Donor Solutions: Gently add 200 µL of the donor solutions to the coated donor plate wells.
-
Assemble PAMPA Sandwich: Place the donor plate into the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor buffer.
-
Incubate: Cover the plate assembly and incubate at room temperature for 4-16 hours on a shaker.
-
Analyze Concentrations: After incubation, determine the compound concentrations in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated using established formulas that account for concentrations, volumes, and incubation time.
Section 3: Metabolic Stability
Metabolic stability determines a drug's half-life in the body. Rapid metabolism by enzymes, primarily cytochrome P450s (CYPs) in the liver, can lead to low exposure and short duration of action.[8]
Frequently Asked Questions & Troubleshooting
Question 1: My lead compound is cleared very quickly in Human Liver Microsomes (HLM). What are the likely metabolic "hotspots" on the 6-bromopteridinone scaffold?
Answer: The pteridinone ring system itself can be subject to enzymatic attack. However, the most common metabolic liabilities are often found on appended functionalities. Likely hotspots include:
-
N-dealkylation: If you have alkyl groups attached to the nitrogen atoms of the pteridinone core or on side chains.
-
Aromatic Hydroxylation: On any phenyl or other aromatic rings attached to the core.
-
Oxidation of Benzylic Carbons: Carbons adjacent to aromatic rings are susceptible to oxidation. Identifying the exact site requires a metabolite identification ("MetID") study using high-resolution mass spectrometry.
Question 2: How can I improve the metabolic stability of my compound once a hotspot is identified?
Answer: Once a labile position is confirmed, several medicinal chemistry strategies can be employed:
-
Blocking the Site: Introduce a group that sterically hinders the enzyme's access to the hotspot.
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at the metabolic site can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect).[9]
-
Electronic Modification: Introduce electron-withdrawing groups (like fluorine) near the metabolic site to make it less electron-rich and thus less susceptible to oxidative metabolism.[10]
Data Presentation: Interpreting Metabolic Stability Data
In vitro half-life data from HLM assays can be used to classify compounds and predict in vivo clearance.
| In Vitro T½ (minutes) in HLM | Predicted In Vivo Clearance | Classification | Recommended Action |
| > 60 | Low | Stable | Proceed |
| 20 - 60 | Intermediate | Moderately Stable | Proceed with caution; consider optimization |
| < 20 | High | Unstable | High priority for optimization |
| Data classification based on typical industry criteria.[11] |
Workflow & Visualization: Strategy for Improving Metabolic Stability
Caption: Decision-making workflow for optimizing metabolic stability.
Section 4: Plasma Protein Binding (PPB)
Once in the bloodstream, drugs can bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to interact with its target and exert a pharmacological effect.[12]
Frequently Asked Questions & Troubleshooting
Question 1: My compound is highly potent in enzymatic assays but shows weak activity in cell-based assays containing serum. Could this be related to plasma protein binding?
Answer: Yes, this is a strong indicator of high plasma protein binding (PPB). The serum in your cell culture media contains proteins, primarily albumin, that can bind to your compound. If your compound has high PPB, the free concentration available to enter the cells and hit the target is significantly lower than the total concentration you added, leading to a drop in apparent potency. It is crucial to measure the fraction unbound (fu) to understand this discrepancy.
Question 2: My compound has >99.5% PPB. Is this compound still viable, and how can I accurately measure the unbound fraction?
Answer: A compound with >99.5% PPB can still be viable, but it presents challenges. The very small free fraction means that minor variations in protein levels or displacement by other drugs can lead to large changes in free drug exposure, potentially causing toxicity.[13] Accurately measuring a very low fu (<0.5%) is difficult with standard methods. Equilibrium dialysis is the gold standard, but may require longer dialysis times or the use of radiolabeled compound for sufficient sensitivity.
Visualization: The Concept of Plasma Protein Binding
Sources
- 1. Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Improving Solubility and Permeability of Hesperidin through Electrospun Orange-Peel-Extract-Loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Solubility and Permeability of Hesperidin through Electrospun Orange-Peel-Extract-Loaded Nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
- 12. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 13. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: Evaluating the Efficacy of 6-Bromopteridin-4(3H)-one Derivatives Against the Benchmark Anthracycline, Doxorubicin
This guide provides a comprehensive comparison of the established anticancer agent, doxorubicin, with the emerging class of 6-Bromopteridin-4(3H)-one derivatives. As researchers and drug development professionals, the pursuit of novel therapeutic agents with improved efficacy and reduced toxicity is paramount. This document aims to equip you with a critical analysis of the available data, highlight key areas for future investigation, and provide robust experimental protocols to facilitate your own comparative studies.
Introduction: The Clinical Landscape and the Quest for Alternatives
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for decades, demonstrating efficacy against a broad spectrum of solid tumors and hematological malignancies.[1] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and the induction of apoptosis in rapidly dividing cancer cells.[2][3]
However, the clinical utility of doxorubicin is significantly hampered by its dose-dependent cardiotoxicity, which can lead to life-threatening heart failure.[1] Furthermore, the development of multidrug resistance often limits its long-term efficacy. These significant drawbacks underscore the urgent need for novel anticancer agents with improved safety profiles and the ability to overcome resistance mechanisms.
Pteridinone derivatives have emerged as a promising class of heterocyclic compounds with diverse biological activities, including anticancer effects.[4] The 6-Bromopteridin-4(3H)-one scaffold, in particular, represents a focal point for medicinal chemistry efforts due to its structural features that suggest potential interactions with various biological targets. While direct comparative data for 6-Bromopteridin-4(3H)-one derivatives against doxorubicin is currently limited in publicly available literature, this guide will synthesize information from the broader class of pteridinone and related quinazolinone analogues to provide a forward-looking perspective on their potential.
Mechanisms of Action: A Tale of Two Compound Classes
The divergent mechanisms of action between doxorubicin and the putative mechanisms of pteridinone derivatives form the basis of our comparison.
Doxorubicin: A Multi-pronged Assault on Cancer Cells
Doxorubicin's anticancer activity is multifaceted. As illustrated below, its primary modes of action include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, distorting the double helix and preventing the normal functioning of topoisomerase II, an enzyme essential for DNA replication and repair.[2][3] This leads to the accumulation of DNA strand breaks and the activation of apoptotic pathways.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic effects.[1]
Caption: Doxorubicin's primary mechanisms of action.
6-Bromopteridin-4(3H)-one Derivatives: A Focus on Targeted Inhibition?
While direct mechanistic studies on 6-Bromopteridin-4(3H)-one derivatives are scarce, research on the broader pteridinone and structurally similar quinazolinone classes suggests a more targeted approach to cancer therapy. Potential mechanisms include:
-
Kinase Inhibition: Many heterocyclic compounds, including pteridinone analogues, have been shown to act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. For instance, some pteridinone derivatives have been identified as dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), or as selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Inhibition of these kinases can lead to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Pteridinone derivatives are hypothesized to induce apoptosis through intrinsic and extrinsic pathways, potentially by modulating the expression of pro- and anti-apoptotic proteins.
Caption: Putative mechanisms of action for pteridinone derivatives.
Comparative Efficacy: A Look at the In Vitro Data
A direct comparison of the half-maximal inhibitory concentration (IC50) values is a standard method for evaluating the relative potency of anticancer compounds.
Doxorubicin: Potent but Variable Cytotoxicity
Doxorubicin exhibits potent cytotoxicity against a wide range of cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range. However, its efficacy can vary significantly depending on the cancer type and the expression of drug resistance proteins.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | ~0.1 - 1.0 |
| A549 | Lung Cancer | ~0.5 - 5.0 |
| HCT116 | Colon Cancer | ~0.2 - 2.0 |
| HeLa | Cervical Cancer | ~0.1 - 1.0 |
Note: IC50 values are approximate and can vary based on experimental conditions.
6-Bromopteridin-4(3H)-one Derivatives: An Area Ripe for Investigation
As of the date of this guide, there is a notable absence of published studies detailing the IC50 values of 6-Bromopteridin-4(3H)-one derivatives against a panel of cancer cell lines. However, studies on other pteridinone and quinazolinone derivatives have shown promising results, with some compounds exhibiting potent anticancer activity in the low micromolar range. This suggests that the 6-Bromopteridin-4(3H)-one scaffold is a promising starting point for the development of novel anticancer agents. The lack of specific data for the 6-bromo analogues represents a critical knowledge gap and a compelling area for future research.
Experimental Protocols for Comparative Efficacy Studies
To facilitate direct and robust comparisons, we provide the following detailed protocols for key in vitro assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of doxorubicin and the 6-Bromopteridin-4(3H)-one derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.
Mechanistic Insights: Western Blotting for Apoptosis-Related Proteins
Western blotting can be used to investigate the effect of the compounds on the expression levels of key proteins involved in apoptosis, such as caspases, Bcl-2 family proteins, and PARP.
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with the compounds as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
Doxorubicin remains a potent and widely used chemotherapeutic agent, but its clinical application is constrained by significant toxicity and the emergence of resistance. The exploration of novel anticancer agents with improved therapeutic windows is therefore a critical endeavor in oncology research.
While direct evidence for the efficacy of 6-Bromopteridin-4(3H)-one derivatives is currently lacking, the promising anticancer activities observed in the broader class of pteridinone and quinazolinone compounds provide a strong rationale for their investigation. Their potential to act as targeted inhibitors of key cellular pathways, such as cell cycle regulation, suggests a possible departure from the broad-spectrum cytotoxicity of doxorubicin, which could translate to a more favorable safety profile.
This guide provides the foundational knowledge and experimental framework for researchers to embark on a direct and rigorous comparison of 6-Bromopteridin-4(3H)-one derivatives with doxorubicin. The key takeaways are:
-
The Urgent Need for Data: There is a critical need for in vitro and in vivo studies to determine the anticancer efficacy and mechanism of action of 6-Bromopteridin-4(3H)-one derivatives.
-
A Promising Scaffold: The pteridinone core represents a promising scaffold for the development of novel, targeted anticancer therapies.
-
A Call to Action: We encourage researchers to utilize the protocols outlined in this guide to generate the data necessary to fully evaluate the therapeutic potential of this intriguing class of compounds.
The path to a new cancer therapeutic is long and challenging, but the systematic evaluation of novel chemical entities like 6-Bromopteridin-4(3H)-one derivatives is an essential step in this journey.
References
- A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. (2022). International Journal of Pharmaceutical Sciences and Research.
- Doxorubicin. (n.d.). Cancer Research UK.
- A Comprehensive Review on Doxorubicin and it's Mechanism of Action. (n.d.). JETIR.
- Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). BOC Sciences.
Sources
- 1. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
Navigating the Structure-Activity Landscape of Pteridinone Analogs as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, understanding the relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-bromopteridin-4(3H)-one analogs, a class of compounds with significant potential as kinase inhibitors. While direct and extensive SAR data for this specific scaffold is emerging, we will draw upon established principles and comparative data from structurally related kinase inhibitors to illuminate the path for rational drug design and optimization.
The Pteridinone Scaffold: A Privileged Structure in Kinase Inhibition
The pteridinone core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. Its bicyclic, nitrogen-rich structure provides a rigid framework for the precise positioning of functional groups that can engage in key interactions within the ATP-binding site of various kinases. The 6-bromo substituent on the pteridinone ring serves as a crucial handle for synthetic diversification, allowing for the exploration of a wide chemical space to modulate potency, selectivity, and pharmacokinetic properties.
One of the primary kinase targets for pteridinone-based inhibitors is the p38 mitogen-activated protein (MAP) kinase.[1][2] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[2]
Decoding the Structure-Activity Relationship of 6-Bromopteridin-4(3H)-one Analogs
The biological activity of 6-bromopteridin-4(3H)-one analogs is finely tuned by the nature and position of various substituents. The following sections dissect the key structural modifications and their impact on inhibitory activity, drawing parallels from well-characterized related heterocyclic kinase inhibitors.
The Significance of the N3 Position
The N3 position of the pteridinone core is a critical vector for interaction with the hinge region of the kinase ATP-binding site. Small, lipophilic substituents are often favored. For instance, in related quinazolinone inhibitors, a methyl or ethyl group at the analogous position can enhance potency. Bulky substituents at this position are generally detrimental to activity, likely due to steric hindrance.
Exploring the C2 Position: A Gateway to the Solvent-Front
Modifications at the C2 position can significantly impact both potency and selectivity. This position often points towards the solvent-exposed region of the ATP-binding site. Introducing polar groups, such as morpholino or piperazinyl moieties, can improve aqueous solubility and provide opportunities for additional hydrogen bonding interactions.
The Role of the C7 Position: Targeting the Selectivity Pocket
The C7 position offers a prime location for introducing substituents that can interact with the "selectivity pocket" adjacent to the ATP-binding site. This pocket varies in size and amino acid composition among different kinases, providing a basis for achieving selectivity. For example, the introduction of a substituted phenyl ring at this position can lead to potent and selective inhibitors. The nature of the substituents on this phenyl ring is critical, with electron-withdrawing groups often enhancing activity.
Comparative Analysis with Established p38 MAPK Inhibitors
To contextualize the potential of 6-bromopteridin-4(3H)-one analogs, it is instructive to compare their hypothetical SAR with that of well-established p38 MAPK inhibitors.
| Compound | Core Scaffold | Key Interactions | Reported IC50 (p38α) |
| BIRB-796 | Pyrazolopyridine | Allosteric binding, DFG-out conformation stabilization | ~0.1 nM[3] |
| SB-203580 | Pyridinylimidazole | Hinge binding, ATP-competitive | ~50 nM[4][5] |
| VX-745 | Pyrimido-pyridazinone | Hinge binding, ATP-competitive | ~10 nM[4][6] |
| Hypothetical 6-Bromopteridin-4(3H)-one Analog | Pteridinone | Hinge binding, potential interactions with selectivity pocket | To be determined |
Table 1: Comparison of a hypothetical 6-Bromopteridin-4(3H)-one analog with established p38 MAPK inhibitors.
This comparison highlights the diverse chemical scaffolds that can achieve potent p38 MAPK inhibition. While BIRB-796 represents a distinct class of allosteric inhibitors, SB-203580 and VX-745, like the pteridinone analogs, are ATP-competitive inhibitors that interact with the kinase hinge region.[3] The potential advantage of the 6-bromopteridin-4(3H)-one scaffold lies in its synthetic tractability and the multiple points for diversification to optimize for potency, selectivity, and drug-like properties.
Experimental Protocols for Evaluation
The robust evaluation of novel 6-bromopteridin-4(3H)-one analogs requires well-defined experimental protocols. The following outlines a standard workflow for assessing their inhibitory activity against p38 MAPK.
General p38α Kinase Inhibition Assay Protocol
This protocol is based on a luminescent kinase assay that measures the amount of ADP produced during the kinase reaction.[7]
Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]
-
ATP
-
Substrate (e.g., ATF2)
-
Test compounds (6-bromopteridin-4(3H)-one analogs)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add:
-
1 µl of test compound or DMSO (control).
-
2 µl of p38α kinase in kinase buffer.
-
2 µl of a mixture of ATP and substrate in kinase buffer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for p38α Kinase Inhibition Assay.
Synthetic Strategy: A Generalized Approach
The synthesis of 6-bromopteridin-4(3H)-one analogs typically starts from a suitably substituted pyrimidine precursor. A generalized synthetic scheme is presented below, which can be adapted based on the desired substitutions.
Caption: Generalized synthetic route for 6-Bromopteridin-4(3H)-one analogs.
This modular synthetic approach allows for the late-stage introduction of diversity at key positions, facilitating the rapid generation of analog libraries for SAR studies.
Future Directions and Conclusion
The 6-bromopteridin-4(3H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors. Future SAR studies should focus on:
-
Systematic exploration of substituents at the N3, C2, and C7 positions to build a comprehensive SAR model.
-
Optimization of pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.
-
In vivo evaluation of lead compounds in relevant disease models to establish efficacy and safety.
By leveraging the principles of medicinal chemistry and a systematic approach to SAR, researchers can unlock the full therapeutic potential of this versatile chemical scaffold. This guide provides a foundational framework for these endeavors, paving the way for the discovery of next-generation kinase inhibitors.
References
-
Guma, M., & Firestein, G. S. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). PMC. [Link]
-
Xing, L. (2013). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Mini reviews in medicinal chemistry. [Link]
-
Xing, L. (2015). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. MAP Kinase, 4(1), 5508. [Link]
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268–272. [Link]
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. promega.com [promega.com]
A Comparative Analysis of 6-Bromopteridin-4(3H)-one and Quinazolin-4(3H)-one Scaffolds: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The quinazolin-4(3H)-one framework is a well-established and privileged scaffold, renowned for its versatile biological activities. In contrast, the pteridin-4(3H)-one scaffold, while fundamentally important in biological systems, is less explored as a foundational element for synthetic drug development. This guide provides a comparative analysis of the 6-Bromopteridin-4(3H)-one and quinazolin-4(3H)-one scaffolds, offering insights into their physicochemical properties, synthetic accessibility, and therapeutic potential to aid researchers in making informed decisions for their drug design strategies.
Structural and Physicochemical Properties: A Tale of Two Heterocycles
The quinazolin-4(3H)-one and pteridin-4(3H)-one scaffolds are bicyclic heteroaromatic systems. Quinazolin-4(3H)-one features a fusion of a benzene ring and a pyrimidinone ring, while pteridin-4(3H)-one is composed of fused pyrazine and pyrimidine rings. This seemingly subtle difference in one of the six-membered rings has profound implications for the electronic properties and, consequently, the biological activities of the resulting molecules.
The introduction of a bromine atom at the 6-position of the pteridinone scaffold is anticipated to significantly modulate its physicochemical properties. While experimental data for 6-Bromopteridin-4(3H)-one is scarce, we can extrapolate its characteristics based on known chemical principles. The electron-withdrawing nature of the bromine atom would likely decrease the pKa of the N3-proton, making it more acidic. Furthermore, the bromine substituent is expected to increase the lipophilicity of the molecule, which could enhance membrane permeability.[1]
Below is a table summarizing the key physicochemical differences:
| Property | Quinazolin-4(3H)-one | 6-Bromopteridin-4(3H)-one (Predicted) |
| Core Structure | Benzene fused to Pyrimidinone | Pyrazine fused to Pyrimidinone |
| Aromaticity | Higher due to the benzene ring | Lower due to the pyrazine ring |
| Hydrogen Bonding | Donor (N3-H), Acceptor (C4=O, N1) | Donor (N3-H), Acceptor (C4=O, N1, N5, N8) |
| Lipophilicity (logP) | Moderately lipophilic | Higher due to the bromine atom |
| pKa (N3-H) | Less acidic | More acidic due to electron-withdrawing Br |
Synthetic Strategies: Accessibility and Derivatization
The synthetic accessibility of a scaffold is a crucial factor in its utility for drug discovery. In this regard, the quinazolin-4(3H)-one scaffold is highly favored due to its straightforward and versatile synthesis routes.
Synthesis of Quinazolin-4(3H)-one Derivatives
A plethora of methods exist for the synthesis of quinazolin-4(3H)-ones, often starting from readily available anthranilic acid or its derivatives.[2][3][4][5][6] A common and efficient approach involves the condensation of anthranilic acid with an appropriate amine and an orthoester under microwave irradiation, exemplifying a green chemistry approach.[2]
Experimental Protocol: Microwave-Assisted Synthesis of 3-Substituted-Quinazolin-4(3H)-ones [2]
-
Combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired primary amine (6 mmol) in ethanol (10 mL) in a microwave-safe vessel.
-
Seal the vessel and subject the mixture to microwave irradiation at 120 °C for 30 minutes.
-
After cooling, pour the reaction mixture over crushed ice.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to yield the pure 3-substituted-quinazolin-4(3H)-one.
This method's key advantage lies in its speed and efficiency, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Synthesis of 6-Bromopteridin-4(3H)-one: A Proposed Route
Direct synthetic routes for 6-Bromopteridin-4(3H)-one are not well-documented in the literature. However, based on established pteridine chemistry, a plausible synthetic strategy can be proposed. The synthesis would likely commence from a substituted pyrimidine, followed by the construction of the pyrazine ring.
Proposed Synthetic Workflow:
A proposed synthetic pathway for 6-Bromopteridin-4(3H)-one.
This proposed pathway leverages the known reactivity of diaminopyrimidines with dicarbonyl compounds to form the pteridine core. The initial bromination of the pyrimidine ring would be a critical step, and the reaction conditions would need to be carefully optimized to achieve the desired regioselectivity.
Biological Activities and Therapeutic Potential: Established vs. Exploratory
The biological profile of the quinazolin-4(3H)-one scaffold is extensive and well-characterized, with numerous derivatives exhibiting a wide range of pharmacological activities. In contrast, the therapeutic potential of 6-Bromopteridin-4(3H)-one remains largely unexplored, offering a frontier for novel drug discovery.
The Broad Spectrum of Quinazolin-4(3H)-one's Biological Activities
The quinazolin-4(3H)-one scaffold is a cornerstone in the development of anticancer agents.[7][8][9][10][11][12][13] Derivatives of this scaffold have been shown to inhibit various protein kinases, including EGFR, VEGFR-2, and Aurora kinases, which are critical targets in oncology.[7][8][9]
Quantitative Anticancer Activity of Representative Quinazolin-4(3H)-one Derivatives:
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone Derivative 58 | HepG-2 (Liver Cancer) | 3.74 ± 0.14 | [9] |
| Quinazolinone Derivative 56 | MCF-7 (Breast Cancer) | Potent (specific value not provided) | [9] |
| Quinazolinone Derivative 46 | Aurora B Kinase | 0.014 | [9] |
| Quinazolinone Derivative 3j | MCF-7 (Breast Cancer) | 0.20 ± 0.02 | [7] |
| Quinazolinone Derivative 4 | Caco-2 (Colon Cancer) | 23.31 ± 0.09 | [13] |
Beyond cancer, the quinazolin-4(3H)-one scaffold has demonstrated significant potential as an anti-inflammatory, antimicrobial, and antiviral agent.[5]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay) [14]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivatives (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The Pteridin-4(3H)-one Scaffold: From Cofactors to Therapeutic Targets
The pteridine core is of immense biological importance, forming the basis of essential cofactors like tetrahydrobiopterin (BH4), which is involved in the synthesis of neurotransmitters and nitric oxide.[15][16][17][18][19] This inherent biological relevance suggests that pteridin-4(3H)-one derivatives could be designed to modulate the activity of enzymes that utilize these cofactors.
The introduction of a bromine atom at the 6-position of the pteridinone scaffold could impart novel biological activities. Halogen bonding is an increasingly recognized interaction in drug-receptor binding, and the bromine atom could serve as a halogen bond donor, potentially enhancing the binding affinity and selectivity of the molecule for its target.[20] Furthermore, the increased lipophilicity conferred by the bromine atom may improve cell permeability and oral bioavailability.[1]
Hypothesized Biological Targets for 6-Bromopteridin-4(3H)-one:
-
Dihydropteroate Synthase (DHPS): As a structural analog of the pterin portion of folic acid, it could inhibit this key enzyme in the folate biosynthesis pathway, leading to antimicrobial activity.
-
Kinases: The pteridine scaffold, like the quinazolinone scaffold, can be adapted to target the ATP-binding site of various kinases.
-
Enzymes in the BH4 Pathway: Derivatives could be designed to modulate the synthesis or regeneration of BH4, with potential applications in neurological and cardiovascular diseases.
Illustrative Signaling Pathway: Folate Biosynthesis and the Potential Role of a Pteridinone Inhibitor
Hypothesized mechanism of action for a 6-bromopteridin-4(3H)-one derivative as an inhibitor of dihydropteroate synthase.
Comparative Summary and Future Outlook
| Feature | Quinazolin-4(3H)-one Scaffold | 6-Bromopteridin-4(3H)-one Scaffold |
| Current Status | Well-established, privileged scaffold | Largely unexplored, novel scaffold |
| Synthetic Accessibility | High, with multiple established routes | Moderate, requires development of specific routes |
| Known Biological Activities | Anticancer, anti-inflammatory, antimicrobial, antiviral | Primarily as a precursor to biological cofactors |
| Therapeutic Potential | Broad, with several drugs in the market | High, with potential for novel mechanisms of action |
| Key Advantages | Extensive SAR data, proven therapeutic value | Novelty, potential for unique biological activities |
| Key Challenges | Potential for "me-too" drugs | Lack of experimental data, requires foundational research |
Conversely, the 6-Bromopteridin-4(3H)-one scaffold offers an exciting opportunity for innovation and the discovery of first-in-class drugs. Its structural novelty and the potential for unique biological interactions, such as halogen bonding, make it an attractive starting point for exploratory drug discovery programs targeting novel biological pathways. Researchers venturing into this space should be prepared to invest in foundational synthetic and biological studies to unlock the full potential of this promising, yet enigmatic, scaffold.
The choice between these two scaffolds will ultimately depend on the specific goals and risk tolerance of the drug discovery program. For those seeking to build upon a solid foundation of knowledge, the quinazolin-4(3H)-one scaffold is the clear choice. For those with a pioneering spirit, the uncharted territory of the 6-Bromopteridin-4(3H)-one scaffold awaits exploration.
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A Researcher's Guide to Validating the Mechanism of Action of Pteridinone-Based Dihydropteroate Synthase (DHPS) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison and experimental validation framework for a new class of pteridinone-based inhibitors targeting Dihydropteroate Synthase (DHPS). Moving beyond the classical sulfonamides, these novel compounds target the pterin-binding site of DHPS, offering a promising strategy to circumvent established resistance mechanisms. This document outlines the critical experimental cascade required to rigorously validate their mechanism of action, supported by comparative data and detailed protocols.
Introduction: The Rationale for Targeting the DHPS Pterin Site
Dihydropteroate synthase (DHPS) is a critical enzyme in the bacterial folate biosynthesis pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[1][2] Since mammals obtain folate from their diet, this pathway is an attractive target for antimicrobial agents.[3] For over seven decades, sulfonamides, which are competitive inhibitors of pABA, have been the mainstay of DHPS inhibition.[4][5] However, widespread resistance, primarily due to mutations in the folP gene encoding DHPS, has significantly diminished their clinical efficacy.[6]
This has spurred the development of a new generation of inhibitors that, instead of competing with pABA, target the binding site of the pterin substrate, DHPPP.[4][6] Pteridinone-based compounds have emerged as a promising scaffold for these novel inhibitors.[6] Validating that these compounds indeed act via this intended mechanism is paramount for their development as effective therapeutics. This guide provides a comprehensive framework for this validation process.
The Bacterial Folate Biosynthesis Pathway and DHPS Inhibition
The bacterial folate pathway is a multi-step process essential for the synthesis of nucleotides and certain amino acids. DHPS catalyzes a key step in this pathway. A simplified representation of this pathway and the points of inhibition for both classical sulfonamides and novel pteridinone-based inhibitors is depicted below.
Caption: Bacterial folate biosynthesis pathway and points of inhibition.
A Multi-faceted Approach to Mechanism of Action Validation
A robust validation of the mechanism of action for novel pteridinone-based DHPS inhibitors requires a tiered approach, moving from initial biochemical characterization to detailed biophysical and cellular assays. This ensures a comprehensive understanding of the inhibitor's interaction with its target and its ultimate effect on the cell.
Caption: A tiered workflow for validating the mechanism of action.
Biochemical Validation: Enzyme Inhibition and Kinetics
The initial step in characterizing a novel inhibitor is to determine its potency and mode of action against the purified target enzyme.
DHPS Enzymatic Assay
A continuous spectrophotometric assay is a reliable method for determining DHPS activity. This coupled assay measures the oxidation of NADPH at 340 nm, which is proportional to the amount of dihydropteroate produced by DHPS.[7]
Experimental Protocol: Coupled Spectrophotometric DHPS Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Substrates: Prepare stock solutions of DHPPP and pABA in the assay buffer.
-
Coupling Enzyme: Dihydrofolate Reductase (DHFR) from a commercial source.
-
Cofactor: NADPH.
-
Enzyme: Purified recombinant DHPS.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer containing DHFR (excess), NADPH (saturating concentration), and pABA (at or near its Km value).
-
Add 2 µL of the pteridinone inhibitor at various concentrations (typically a 10-point serial dilution). For the control, add 2 µL of DMSO.
-
Initiate the reaction by adding 50 µL of assay buffer containing DHPS and DHPPP (at or near its Km value).
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15 minutes) using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Determining the Mode of Inhibition
To confirm that the pteridinone-based inhibitors are competitive with DHPPP, kinetic studies are performed by varying the concentration of one substrate while keeping the other constant, in the presence and absence of the inhibitor.
Experimental Protocol: Kinetic Analysis
-
Competitive Inhibition with respect to DHPPP:
-
Perform the DHPS assay with a fixed, saturating concentration of pABA.
-
Vary the concentration of DHPPP across a range (e.g., 0.2x to 5x the Km of DHPPP).
-
Repeat these measurements at several fixed concentrations of the pteridinone inhibitor.
-
-
Data Analysis:
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[DHPPP]).
-
For a competitive inhibitor, the lines will intersect on the y-axis, indicating that the inhibitor does not affect Vmax but increases the apparent Km for DHPPP.
-
Calculate the inhibition constant (Ki) from the replots of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.
-
Comparative Data: Pteridinone Inhibitors vs. Sulfonamides
The following table presents hypothetical but representative data comparing a novel pteridinone inhibitor with a classical sulfonamide.
| Compound | Target Site | IC50 (µM)[6] | Ki (µM) | Mode of Inhibition |
| Pteridinone-75 | Pterin-binding site | 19.3 | 15.2 | Competitive with DHPPP |
| Sulfamethoxazole | pABA-binding site | 25.0 | 20.5 | Competitive with pABA |
Biophysical Validation: Direct Binding and Thermodynamics
Biophysical methods provide direct evidence of the inhibitor binding to the target protein and offer insights into the thermodynamics and kinetics of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (inhibitor) to a ligand (DHPS) immobilized on a sensor chip. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
Experimental Protocol: SPR Analysis
-
Immobilization:
-
Immobilize purified DHPS onto a CM5 sensor chip using standard amine coupling chemistry.
-
A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Inject a series of concentrations of the pteridinone inhibitor over the sensor surface.
-
Monitor the change in the refractive index (measured in response units, RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface with a suitable buffer (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
Isothermal Titration Calorimetry (ITC)
ITC measures the heat change that occurs upon the binding of an inhibitor to its target protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS).[6]
Experimental Protocol: ITC Analysis
-
Sample Preparation:
-
Dialyze the purified DHPS and dissolve the pteridinone inhibitor in the same buffer to minimize heats of dilution.
-
Degas all solutions before use.
-
-
Titration:
-
Fill the ITC sample cell with the DHPS solution.
-
Load the injection syringe with a concentrated solution of the inhibitor.
-
Perform a series of small injections of the inhibitor into the DHPS solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine KD, n, ΔH, and calculate ΔG and ΔS.
-
Comparative Data: Biophysical Characterization
| Compound | KD (SPR, µM) | ka (10^3 M⁻¹s⁻¹) | kd (10⁻³ s⁻¹) | KD (ITC, µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Pteridinone-75 | 18.5 | 5.2 | 96.2 | 20.1 | -8.5 | 1.2 |
| Sulfamethoxazole | 22.3 | 4.8 | 107.0 | 24.5 | -7.9 | 1.5 |
Cellular Validation: Target Engagement and Antimicrobial Activity
The final and most critical step is to confirm that the inhibitor engages its target in a cellular context and exhibits the desired biological effect.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells. The principle is that the binding of a ligand (inhibitor) can stabilize its target protein against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment:
-
Treat bacterial cells with the pteridinone inhibitor or a vehicle control (DMSO).
-
Harvest the cells and resuspend them in a suitable buffer.
-
-
Thermal Challenge:
-
Aliquot the cell suspension and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Cool the samples on ice and lyse the cells.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody specific for DHPS.
-
-
Data Analysis:
-
Quantify the band intensities and plot the amount of soluble DHPS as a function of temperature for both the treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Antimicrobial Susceptibility Testing
The ultimate validation of an antimicrobial agent is its ability to inhibit bacterial growth. This is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable growth medium (e.g., Mueller-Hinton broth).
-
-
Assay Setup:
-
In a 96-well plate, prepare serial dilutions of the pteridinone inhibitor and a control antibiotic (e.g., sulfamethoxazole).
-
Add the bacterial inoculum to each well.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Comparative Data: Cellular Assays
| Compound | CETSA Thermal Shift (°C) | MIC (µg/mL) vs. E. coli |
| Pteridinone-75 | +4.2 | 16 |
| Sulfamethoxazole | +3.8 | 32 |
Conclusion
The validation of the mechanism of action for novel pteridinone-based DHPS inhibitors requires a systematic and multi-pronged experimental approach. By combining biochemical assays to determine potency and mode of inhibition, biophysical techniques to characterize the direct binding interaction, and cellular assays to confirm target engagement and antimicrobial efficacy, researchers can build a comprehensive and compelling case for the development of these promising new therapeutic agents. The data presented in this guide, while illustrative, highlights the expected outcomes of such a validation cascade and provides a framework for comparing the performance of these next-generation inhibitors against established alternatives.
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Patsnap Synapse. (2024, June 21). What are DHPS inhibitors and how do they work? Retrieved from [Link]
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El-Sayed, M. A., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10435–10449. [Link]
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El-Sayed, M. A., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10435–10449. [Link]
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Biology Department, Davidson College. (n.d.). Dihydropteroate Synthase (DHPS). Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are bacterial DHPS inhibitors and how do they work? Retrieved from [Link]
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Hammoudeh, D. I., et al. (2013). Replacing sulfa drugs with novel DHPS inhibitors. Future Medicinal Chemistry, 5(11), 1331-1340. [Link]
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PubMed. (2016, December 15). Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. Retrieved from [Link]
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National Institutes of Health. (n.d.). Structural and kinetic insights into the stereospecific oxidation of R-2,3-dihydroxypropanesulfonate by DHPS-3-dehydrogenase from Cupriavidus pinatubonensis. Retrieved from [Link]
-
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-
National Institutes of Health. (n.d.). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for various DHPs synthesized in this study. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Structural and kinetic insights into the stereospecific oxidation of R-2,3-dihydroxypropanesulfonate by DHPS-3-dehydrogenase from Cupriavidus pinatubonensis. Retrieved from [Link]
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PubMed. (n.d.). Reaction of tetrahydrobiopterin with superoxide: EPR-kinetic analysis and characterization of the pteridine radical. Retrieved from [Link]
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PubMed. (n.d.). Chemical library screening using a SPR-based inhibition in solution assay: simulations and experimental validation. Retrieved from [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Bromopteridin-4(3H)-one Based Kinase Inhibitors
For Immediate Distribution to the Drug Discovery and Development Community
Introduction: The Pteridinone Scaffold - A Privileged Structure in Kinase Inhibition
The pteridinone core represents a versatile and promising scaffold in the design of potent kinase inhibitors. Its inherent ability to form key hydrogen bonding interactions within the ATP-binding pocket of various kinases has led to the development of inhibitors targeting a range of crucial cellular signaling pathways. One such derivative, 6-Bromopteridin-4(3H)-one, serves as a foundational building block for a class of inhibitors whose selectivity profile dictates their therapeutic potential and potential liabilities. Understanding the cross-reactivity of these inhibitors across the human kinome is not merely an academic exercise but a critical step in translational drug development, directly impacting efficacy and safety.[1][2][3][4]
This guide provides a comprehensive analysis of the cross-reactivity profiling of 6-Bromopteridin-4(3H)-one based kinase inhibitors. We will delve into the rationale behind selectivity screening, present comparative data for a well-characterized pteridinone analog, BI-D1870, and provide detailed experimental protocols for assessing kinase inhibition.
The Imperative of Selectivity Profiling
While the goal of targeted therapy is to inhibit a specific kinase driving a disease state, absolute specificity is rarely achieved.[2] Most kinase inhibitors exhibit some degree of polypharmacology, binding to multiple kinases with varying affinities.[2] This cross-reactivity can lead to off-target effects, which may manifest as undesirable side effects or, in some cases, contribute to the drug's therapeutic efficacy through synergistic pathway modulation.[2][5] Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount for interpreting biological data and predicting clinical outcomes.
Comparative Analysis: The Case of BI-D1870, a Dihydropteridinone Analog
While comprehensive, publicly available kinome-wide screening data for the specific parent compound, 6-Bromopteridin-4(3H)-one, is limited, we can draw valuable insights from the extensively studied dihydropteridinone derivative, BI-D1870 . This compound, originally developed as a potent inhibitor of the p90 ribosomal S6 kinase (RSK) family, serves as an excellent case study for the cross-reactivity of the pteridinone scaffold.[6][7][8][9][10][11]
BI-D1870 potently inhibits RSK1, RSK2, RSK3, and RSK4 with IC50 values in the low nanomolar range (15-31 nM).[9][10][11] However, broader screening has revealed its activity against other kinases, highlighting the importance of comprehensive profiling. For instance, BI-D1870 also shows inhibitory activity against Polo-like kinase 1 (PLK1) and has been used as a starting point for the development of inhibitors for other kinases like Vaccinia-Related Kinase 1 (VRK1).[5][12][13][14]
Table 1: Comparative Kinase Inhibition Profile of BI-D1870
| Kinase Target | IC50 (nM) | Kinase Family | Reference(s) |
| RSK1 | 31 | AGC | [9][10] |
| RSK2 | 24 | AGC | [9][10] |
| RSK3 | 18 | AGC | [9][10] |
| RSK4 | 15 | AGC | [9][10] |
| PLK1 | ~10 | Ser/Thr | [10] |
| VRK1 | - (starting point for inhibitors) | Ser/Thr | [5][12][13] |
| BRD4(1) (off-target) | 3500 (Kd) | - | [10] |
This data underscores that while BI-D1870 is a potent RSK inhibitor, its activity against other kinases like PLK1, and its potential to inspire inhibitors for VRK1, demonstrates the inherent capacity of the pteridinone scaffold to interact with multiple kinase targets. The weaker interaction with the bromodomain-containing protein BRD4 also illustrates the importance of screening against non-kinase targets to fully characterize a compound's selectivity.[10]
Visualizing Kinase Selectivity
The following diagram illustrates the concept of kinase inhibitor selectivity, showcasing a hypothetical inhibitor based on the 6-Bromopteridin-4(3H)-one scaffold with a primary target and several off-targets.
Caption: Kinase inhibitor selectivity profile.
Experimental Protocols for Kinase Cross-Reactivity Profiling
A variety of robust methods are available to determine the cross-reactivity profile of a kinase inhibitor. A common and effective approach is a large-panel kinase screen using a radiometric or fluorescence-based assay format.
Protocol: In Vitro Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)
This protocol outlines a standard method for determining the inhibitory activity of a compound against a panel of kinases.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol, 0.1 mg/mL BSA). The exact composition may vary depending on the specific kinase.
-
Substrate Solution: Dissolve the specific peptide or protein substrate for each kinase in the kinase buffer to the desired final concentration (typically 5-20 µM).
-
ATP Solution: Prepare a stock solution of ATP. For IC50 determination, a concentration close to the Km of each kinase for ATP is often used. Spike the cold ATP with [γ-³³P]ATP to a specific activity of approximately 500 cpm/pmol.
-
Test Compound Dilution Series: Prepare a serial dilution of the 6-Bromopteridin-4(3H)-one based inhibitor in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).
2. Assay Procedure:
-
Add 2.5 µL of the test compound dilutions to the wells of a 96-well plate. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor for each kinase as a positive control.
-
Add 20 µL of a master mix containing the kinase and substrate to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the [γ-³³P]ATP solution.
-
Incubate the reaction for a predetermined time (e.g., 30-120 minutes) at 30°C. The incubation time should be optimized for each kinase to ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add liquid scintillant to each well.
-
Count the radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
The following diagram outlines the general workflow for kinase profiling.
Caption: Radiometric kinase assay workflow.
Conclusion: A Strategic Approach to Pteridinone-Based Inhibitor Development
The 6-Bromopteridin-4(3H)-one scaffold represents a valuable starting point for the development of novel kinase inhibitors. However, as with any privileged scaffold, a thorough and early assessment of its cross-reactivity profile is essential for successful drug development. By employing comprehensive kinase screening panels and robust assay methodologies, researchers can gain a clear understanding of a compound's selectivity, enabling more informed decisions in lead optimization and preclinical development. The insights gained from well-characterized analogs like BI-D1870 provide a valuable roadmap for navigating the complex landscape of the human kinome and ultimately contribute to the design of safer and more effective targeted therapies.
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A-Scientist-Led Comparative Guide: Benchmarking 6-Bromopteridin-4(3H)-one Derivatives Against Known BRD4 Inhibitors
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of epigenetic therapeutics, the Bromodomain and Extra-Terminal (BET) family of proteins, and specifically BRD4, has been identified as a pivotal target for intervention in oncology and inflammatory diseases.[1][2] BRD4 acts as an epigenetic "reader," recognizing acetylated lysine residues on histones and recruiting the transcriptional machinery necessary for the expression of key oncogenes, most notably MYC.[3] The therapeutic strategy of inhibiting BRD4's function with small molecules has shown considerable promise, leading to a surge in the development of novel chemical scaffolds.[4]
This guide provides an in-depth, technically-grounded framework for the comprehensive benchmarking of a novel class of compounds, 6-Bromopteridin-4(3H)-one derivatives, against established, well-characterized BRD4 inhibitors. As senior application scientists, our goal is to not only present protocols but to instill a deep understanding of the experimental rationale, ensuring that the data generated is both robust and translatable.
The Scientific Imperative: Why Target BRD4?
BRD4 is a critical node in the transcriptional regulation of genes essential for cancer cell proliferation and survival. Its two bromodomains, BD1 and BD2, serve as docking sites for acetylated histones, thereby acting as a scaffold to bring transcription factors and RNA Polymerase II to the chromatin. This process is particularly crucial at super-enhancers, genomic regions that drive high-level expression of cell identity and oncogenes.[5] By competitively binding to the acetyl-lysine pockets of BRD4's bromodomains, small molecule inhibitors can displace it from chromatin, leading to a potent and specific downregulation of oncogenic transcriptional programs.[6] This disruption of a fundamental cancer-driving mechanism underscores the therapeutic potential of BRD4 inhibition.
Figure 1: The BRD4-mediated transcriptional activation of the MYC oncogene and the mechanism of its inhibition by competitive binders.
The Competitors: A Head-to-Head Overview
A robust benchmarking study requires well-validated comparators. We have selected two of the most widely studied BRD4 inhibitors, JQ1 and OTX-015, to serve as the reference standards against our novel 6-Bromopteridin-4(3H)-one derivatives.
| Compound | Chemical Scaffold | Key Characteristics |
| JQ1 | Thieno-triazolo-1,4-diazepine | The prototypical BET inhibitor, JQ1 is a potent and selective chemical probe that has been instrumental in validating BRD4 as a therapeutic target.[6][7] It exhibits high affinity for both bromodomains of BRD4. |
| OTX-015 (Birabresib) | Dibenzosuberane derivative | An orally bioavailable BET inhibitor that has advanced into clinical trials for various hematological malignancies and solid tumors.[8][9][10][11] |
| 6-Bromopteridin-4(3H)-one Derivatives | Pteridinone | A novel chemical class with the potential for improved potency, selectivity, and pharmacokinetic profiles. The biological activity of pteridine derivatives has been explored in various contexts. |
A Multi-Tiered Experimental Blueprint for Comprehensive Evaluation
To ensure a thorough and unbiased comparison, we advocate for a tiered experimental approach that progresses from in vitro biochemical assays to cell-based functional readouts. This workflow provides a holistic view of a compound's potential, from target engagement to cellular efficacy.
Figure 2: A structured workflow for the comprehensive benchmarking of novel BRD4 inhibitors.
Gold-Standard Protocols for Rigorous Benchmarking
Protocol 1: AlphaScreen Assay for BRD4 Binding Affinity
Rationale: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a robust, high-throughput method for quantifying the binding of inhibitors to BRD4.[12][13][14][15] It relies on the proximity of donor and acceptor beads, which generate a signal when brought together by the interaction of a biotinylated histone peptide and a GST-tagged BRD4 protein. Competitive inhibitors disrupt this interaction, leading to a measurable decrease in signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the 6-Bromopteridin-4(3H)-one derivatives, JQ1, and OTX-015 in 100% DMSO.
-
Prepare working solutions of GST-tagged BRD4(BD1) and biotinylated histone H4 peptide in the assay buffer.
-
-
Assay Plate Setup (384-well format):
-
Add the compound dilutions to the assay plate.
-
Add the BRD4/histone peptide mix to all wells.
-
Incubate at room temperature to allow for binding equilibration.
-
-
Bead Addition and Signal Detection:
-
Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads to all wells.
-
Incubate in the dark to allow for bead-protein/peptide binding.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no BRD4) controls.
-
Generate dose-response curves and calculate IC50 values using a suitable nonlinear regression model.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Rationale: ITC provides a comprehensive thermodynamic profile of the inhibitor-protein interaction, directly measuring the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[16][17][18][19][20] This label-free technique is considered the gold standard for characterizing binding thermodynamics.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dialyze the purified BRD4 protein extensively against the ITC buffer.
-
Dissolve the inhibitor in the final dialysis buffer to minimize buffer mismatch effects.
-
-
ITC Experiment Setup:
-
Load the BRD4 protein solution into the sample cell.
-
Load the inhibitor solution into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
-
Titration and Data Acquisition:
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the data to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
-
Protocol 3: Cellular Proliferation Assay
Rationale: To assess the functional consequences of BRD4 inhibition, a cell-based proliferation assay is essential. Cancer cell lines known to be dependent on BRD4 activity, such as those with MYC amplifications, are ideal model systems.
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate a suitable cancer cell line (e.g., MV4-11, a human leukemia cell line) in 96-well plates at a predetermined density.
-
Allow the cells to adhere and resume logarithmic growth.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compounds.
-
Include appropriate vehicle controls.
-
Incubate for a period that allows for multiple cell doublings (typically 72 hours).
-
-
Viability Assessment:
-
Utilize a commercially available cell viability reagent (e.g., CellTiter-Glo® or MTT).
-
Measure the luminescence or absorbance according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Calculate the GI50 (concentration that causes 50% growth inhibition) for each compound.
-
Data Interpretation and The Path Forward
The successful benchmarking of 6-Bromopteridin-4(3H)-one derivatives will be determined by a holistic analysis of the data generated from this multi-tiered approach. The ultimate goal is to identify lead candidates that exhibit superior potency, selectivity, and cellular activity compared to the established inhibitors. Promising compounds can then be advanced to more complex preclinical models, including in vivo xenograft studies, to further evaluate their therapeutic potential. This rigorous, data-driven approach is fundamental to the successful translation of novel chemical matter into next-generation epigenetic therapies.
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In Vivo Validation of Pteridinone-Based Kinase Inhibitors: A Comparative Guide for Preclinical Efficacy Assessment
For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated in vivo candidate is fraught with challenges. This guide provides an in-depth technical comparison of the in vivo validation of pteridinone-based compounds, with a focus on their potential as kinase inhibitors in oncology. While specific in vivo data for 6-Bromopteridin-4(3H)-one is not yet publicly available, this guide will leverage data from closely related dihydropteridinone and pteridine-7(8H)-one analogs to provide a robust framework for preclinical evaluation. We will dissect the experimental choices, present comparative data, and offer detailed protocols to empower your research endeavors.
Pteridines, heterocyclic compounds composed of fused pyrazine and pyrimidine rings, and their derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Many have been investigated for their therapeutic potential in oncology, inflammation, and infectious diseases.[1][2] A key mechanism of action for many pteridinone-based compounds is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways often dysregulated in cancer.[3][4]
The Imperative of In Vivo Validation: Bridging the Gap from Benchtop to Bedside
While in vitro assays are invaluable for initial screening and mechanistic studies, they cannot fully recapitulate the complex physiological environment of a living organism. In vivo validation in animal models is a critical step to assess a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile before it can be considered for clinical development. The choice of animal model, experimental design, and endpoints are paramount for generating meaningful and translatable data.
Case Study: In Vivo Validation of a Dihydropteridinone Analog (BI-D1870) in a Neuroblastoma Xenograft Model
To illustrate the in vivo validation process, we will examine the publicly available data for BI-D1870, a potent inhibitor of the p90 ribosomal S6 kinase (RSK) family with a dihydropteridinone core structure.[5][6]
Efficacy in a Neuroblastoma Xenograft Model
In a study investigating its anti-cancer effects, BI-D1870 was evaluated in a mouse xenograft model of neuroblastoma.[6]
Table 1: In Vivo Efficacy of BI-D1870 in a Neuroblastoma Xenograft Model [6]
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Key Observations |
| Vehicle Control | - | - | Progressive tumor growth. |
| BI-D1870 | 10 | Significant | Dose-dependent inhibition of tumor growth. |
| BI-D1870 | 20 | More pronounced | Increased tumor cell apoptosis observed. |
| BI-D1870 | 40 | Most significant | No significant body weight loss reported. |
Data synthesized from the findings reported in Jin et al., 2023.[6]
The results demonstrated that BI-D1870 effectively suppressed tumor growth in a dose-dependent manner.[6] Histological analysis of the excised tumors revealed increased apoptosis and reduced cell proliferation in the treated groups, providing mechanistic evidence for the observed efficacy.[6]
Experimental Rationale and Design
The choice of a xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard approach in preclinical oncology research. It allows for the evaluation of a compound's direct anti-tumor activity against human cancer cells in a living system. The selection of the neuroblastoma cell line would have been based on its known dependence on signaling pathways regulated by the RSK family of kinases.
The dosing regimen was likely determined from prior in vitro potency data and preliminary tolerability studies. The administration route (e.g., intraperitoneal, oral) would be chosen based on the compound's physicochemical properties and intended clinical route. Monitoring tumor volume and body weight are standard primary endpoints in such studies to assess efficacy and toxicity, respectively.
Comparative Compound: Pteridine-7(8H)-one Derivatives in a U-937 Xenograft Model
To provide a comparative perspective, another study focused on pteridine-7(8H)-one derivatives as potent and selective Bruton's tyrosine kinase (BTK) inhibitors.[7]
Table 2: In Vivo Efficacy of a Pteridine-7(8H)-one Derivative (Compound 24a) in a U-937 Xenograft Model [7]
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | - |
| Compound 24a | 50 | 57.85% |
Data extracted from Li et al., 2022.[7]
This example further underscores the potential of the broader pteridinone scaffold in oncology. The significant tumor growth inhibition observed with this BTK inhibitor in a different cancer model highlights the versatility of this chemical class.[7]
Key Experimental Protocols for In Vivo Validation
Below are detailed, step-by-step methodologies for key in vivo experiments crucial for validating compounds like 6-Bromopteridin-4(3H)-one.
Cancer Xenograft Model Efficacy Study
This protocol outlines the essential steps for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.
Caption: Key stages of an in vivo pharmacokinetic study in mice.
Acute Toxicity Study
Assessing the safety profile of a new chemical entity is a regulatory requirement. An acute toxicity study provides initial information on the potential adverse effects of a single high dose.
Table 3: General Protocol for an Acute Toxicity Study in Rodents
| Step | Procedure |
| 1. Animal Selection | Use healthy, young adult rodents of a single strain (e.g., Sprague-Dawley rats or CD-1 mice). |
| 2. Dose Groups | Establish multiple dose groups, including a vehicle control and at least three dose levels of the test compound. |
| 3. Administration | Administer a single dose of the test compound via the intended route of administration. |
| 4. Observation | Observe the animals for clinical signs of toxicity at regular intervals (e.g., 30 min, 1, 2, 4, and 24 hours) and then daily for 14 days. |
| 5. Body Weight | Record the body weight of each animal before dosing and at least weekly thereafter. |
| 6. Necropsy | At the end of the observation period, perform a gross necropsy on all animals. |
| 7. Histopathology | For animals that die during the study or are euthanized at the end, collect and preserve organs for histopathological examination. |
Signaling Pathway Context: Kinase Inhibition in Cancer
Many pteridinone-based compounds exert their anti-cancer effects by inhibiting specific kinases within critical signaling pathways. The diagram below illustrates a simplified, generic kinase signaling pathway often implicated in cancer cell proliferation and survival.
Caption: Inhibition of a generic kinase signaling pathway by a pteridinone compound.
Conclusion and Future Directions
The in vivo validation of 6-Bromopteridin-4(3H)-one and related pteridinone compounds represents a critical step in their development as potential therapeutic agents. The case studies of BI-D1870 and other pteridinone derivatives demonstrate the promise of this scaffold, particularly in the realm of oncology through kinase inhibition. By employing robust and well-designed animal models, researchers can gain crucial insights into the efficacy, safety, and pharmacokinetic properties of these compounds.
Future work should focus on conducting in vivo studies on a wider range of pteridinone derivatives to establish a more comprehensive structure-activity relationship in a physiological context. Furthermore, exploring these compounds in models of inflammation and other diseases where kinase signaling is implicated could unveil new therapeutic opportunities. This guide provides a foundational framework to assist scientists in navigating the complexities of in vivo validation and accelerating the translation of promising molecules from the laboratory to the clinic.
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Jin, Y., et al. (2023). BI-D1870 Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis. Cancers, 15(7), 2055. [Link]
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Sapkota, G. P., et al. (2007). BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo. University of Copenhagen Research Portal. [Link]
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Vineesha, M., et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(2), 28-33. [Link]
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A Head-to-Head Comparison of Synthetic Routes for 6-Bromopteridin-4(3H)-one: A Guide for Medicinal and Process Chemists
The pteridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules, including antifolates and kinase inhibitors. 6-Bromopteridin-4(3H)-one, in particular, serves as a crucial intermediate for the synthesis of a variety of therapeutic candidates. The strategic placement of the bromine atom at the 6-position provides a versatile handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions, enabling the exploration of chemical space and the optimization of drug-like properties.
This guide provides an in-depth, head-to-head comparison of two distinct synthetic strategies for the preparation of 6-Bromopteridin-4(3H)-one. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and safety. This document is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the optimal synthetic route for their specific research and development needs.
The Strategic Importance of the Pteridinone Scaffold
The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a cornerstone of various essential biological cofactors, such as folic acid and biopterin.[1] This inherent biological relevance has made pteridine derivatives attractive targets for drug discovery. The introduction of a bromine atom, as in 6-Bromopteridin-4(3H)-one, significantly enhances the synthetic utility of the scaffold, allowing for the facile introduction of diverse substituents to probe structure-activity relationships (SAR).
Synthetic Strategies: A Tale of Two Approaches
Two primary strategies for the synthesis of 6-Bromopteridin-4(3H)-one are presented and compared herein:
-
Route A: The Late-Stage Bromination Approach. This linear strategy involves the initial construction of the pteridin-4(3H)-one core followed by a regioselective bromination at the C6 position.
-
Route B: The Convergent Approach with a Brominated Precursor. This strategy relies on the synthesis of a pre-brominated pyrimidine intermediate, which is then cyclized to form the target pteridinone.
Below, we will dissect each route, providing a rationale for the experimental choices and detailed protocols.
Route A: Late-Stage Bromination
This approach is arguably the more traditional and direct method, starting from a readily available pyrimidine precursor. The key challenge in this route lies in achieving high regioselectivity during the final bromination step.
Workflow for Route A
Caption: Workflow for the Late-Stage Bromination (Route A).
Part 1: Synthesis of Pteridin-4(3H)-one via Gabriel-Isay Condensation
The cornerstone of this initial step is the Gabriel-Isay condensation, a classic and reliable method for constructing the pteridine ring system.[2] This reaction involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, in this case, glyoxal.[1]
Mechanistic Insight: The reaction proceeds via a double condensation. The more nucleophilic 5-amino group of the pyrimidine typically attacks one of the carbonyls of glyoxal first, followed by an intramolecular cyclization and dehydration to form the pyrazine ring. The choice of 2,4,5-triamino-6-hydroxypyrimidine as the starting material is strategic, as the electron-donating amino and hydroxyl groups activate the pyrimidine ring, facilitating the condensation.
Experimental Protocol: Synthesis of Pteridin-4(3H)-one
-
Preparation of Starting Material: 2,4,5-Triamino-6-hydroxypyrimidine sulfate is the commercially available and stable form of the key pyrimidine precursor. It is typically prepared by the nitrosation of 2,4-diamino-6-hydroxypyrimidine followed by reduction.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,4,5-triamino-6-hydroxypyrimidine sulfate (1.0 eq) in deionized water.
-
pH Adjustment: Carefully add a solution of sodium hydroxide to adjust the pH of the suspension to approximately 5-6, liberating the free base in situ.
-
Condensation: To the resulting mixture, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature. The product, pteridin-4(3H)-one, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Part 2: Regioselective Bromination of Pteridin-4(3H)-one
This is the most critical and challenging step of Route A. The pteridine ring system has several positions susceptible to electrophilic attack. However, the electronic nature of the pteridin-4(3H)-one directs the bromination preferentially to the electron-rich pyrazine ring.
Mechanistic Insight: The bromination of pteridin-4(3H)-one is an electrophilic aromatic substitution. The choice of brominating agent and solvent is crucial for achieving high regioselectivity for the C6 position over the C7 position.[4] Using bromine in a polar protic solvent like acetic acid is a common method for such transformations.[5]
Experimental Protocol: Synthesis of 6-Bromopteridin-4(3H)-one
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel and a stirrer, suspend pteridin-4(3H)-one (1.0 eq) in glacial acetic acid.
-
Bromination: From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the suspension at room temperature. A color change from reddish-brown to yellow is typically observed upon consumption of bromine.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the product and the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Isolation: Pour the reaction mixture into ice-water. The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then with a dilute solution of sodium thiosulfate to quench any unreacted bromine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, to afford 6-Bromopteridin-4(3H)-one as a solid.
Route B: Convergent Synthesis with a Brominated Precursor
This strategy introduces the bromine atom at an early stage of the synthesis, circumventing the need for a potentially non-selective late-stage bromination. The success of this route hinges on the efficient preparation of the key brominated pyrimidine intermediate.
Workflow for Route B
Caption: Workflow for the Convergent Synthesis (Route B).
Part 1: Synthesis of 5-Bromo-2,4,6-triaminopyrimidine
The initial step involves the regioselective bromination of the commercially available 2,4,6-triaminopyrimidine. The three amino groups strongly activate the pyrimidine ring, making the C5 position highly susceptible to electrophilic substitution.
Mechanistic Insight: The electron-donating nature of the three amino groups directs the electrophilic attack of bromine to the C5 position. The reaction is typically fast and can be carried out under mild conditions.
Experimental Protocol: Synthesis of 5-Bromo-2,4,6-triaminopyrimidine
-
Reaction Setup: Dissolve 2,4,6-triaminopyrimidine (1.0 eq) in a suitable solvent such as water or acetic acid.
-
Bromination: Cool the solution in an ice bath and add a solution of bromine (1.0 eq) in the same solvent dropwise with vigorous stirring.
-
Isolation: The brominated product often precipitates from the reaction mixture as the hydrobromide salt. Collect the solid by filtration, wash with a small amount of cold solvent, and dry. The free base can be obtained by neutralization with a suitable base.
Part 2: Selective Hydrolysis to 5-Bromo-2,4-diamino-6-hydroxypyrimidine
This step requires the selective conversion of one of the three amino groups to a hydroxyl group. The amino group at the C6 position is often the most susceptible to hydrolysis under acidic conditions due to electronic effects.
Mechanistic Insight: Acid-catalyzed hydrolysis of an aminopyrimidine proceeds via protonation of the ring nitrogen, followed by nucleophilic attack of water and subsequent elimination of ammonia. The regioselectivity is governed by the relative stability of the intermediates.
Experimental Protocol: Synthesis of 5-Bromo-2,4-diamino-6-hydroxypyrimidine
-
Reaction Setup: Suspend 5-bromo-2,4,6-triaminopyrimidine (1.0 eq) in an aqueous acidic solution (e.g., dilute sulfuric acid).
-
Hydrolysis: Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by TLC.
-
Isolation: Cool the reaction mixture. The desired product, being less soluble, will precipitate. Collect the solid by filtration, wash with water, and dry.
Part 3: Gabriel-Isay Condensation to 6-Bromopteridin-4(3H)-one
The final step is analogous to the condensation in Route A, but starts with the brominated pyrimidine.
Experimental Protocol: Synthesis of 6-Bromopteridin-4(3H)-one
-
Reaction Setup: Suspend 5-bromo-2,4-diamino-6-hydroxypyrimidine (1.0 eq) in water.
-
Condensation: Add a 40% aqueous solution of glyoxal (1.1 eq) and heat the mixture to reflux for 2-4 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitated product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Head-to-Head Comparison of Synthetic Routes
| Parameter | Route A: Late-Stage Bromination | Route B: Convergent Synthesis | Analysis |
| Overall Yield | Potentially lower due to the regioselectivity of the final step. | Can be higher if all steps are efficient. | Route B may offer a higher overall yield by avoiding a potentially low-yielding regioselective bromination. |
| Purity Profile | The main impurity is likely the C7-bromo isomer, which can be difficult to separate. | Impurities from incomplete hydrolysis in Part 2 may be present. | Purification challenges exist in both routes, but the isomeric impurity in Route A can be particularly problematic. |
| Scalability | The final bromination step may require careful control on a large scale to ensure consistent regioselectivity and manage the handling of bromine. | The multi-step nature may be less ideal for large-scale campaigns, though each step is relatively straightforward. | Route A might be more convergent for producing analogs from a common intermediate, but Route B could be more robust for the specific target. |
| Cost of Goods | Starts from a more advanced and potentially more expensive intermediate (2,4,5-triamino-6-hydroxypyrimidine). | Begins with a cheaper starting material (2,4,6-triaminopyrimidine). | Route B is likely more cost-effective from a starting material perspective. |
| Safety & Handling | Involves handling elemental bromine in the final step, which is highly corrosive and toxic. | Bromine is used in an earlier step on a simpler molecule. Both routes involve standard laboratory reagents. | Both routes require appropriate safety precautions for handling bromine and other reagents. |
| Versatility | The intermediate pteridin-4(3H)-one can be used to synthesize other halogenated or functionalized analogs. | Less versatile for creating a library of analogs at the 6-position unless a variety of brominated pyrimidines are synthesized. | Route A offers greater flexibility for late-stage diversification. |
Conclusion and Recommendation
Both Route A and Route B present viable pathways for the synthesis of 6-Bromopteridin-4(3H)-one. The choice between the two will ultimately depend on the specific goals of the research program.
Route A (Late-Stage Bromination) is recommended for:
-
Exploratory and medicinal chemistry settings where access to the common intermediate, pteridin-4(3H)-one, is valuable for synthesizing a diverse range of analogs.
-
Situations where the starting material, 2,4,5-triamino-6-hydroxypyrimidine, is readily available.
Route B (Convergent Synthesis) is recommended for:
-
Process development and large-scale synthesis where a robust and potentially higher-yielding process for the specific target is required.
-
Cost-sensitive projects, as it starts from a more basic and less expensive raw material.
Ultimately, a careful evaluation of the experimental conditions for each step, particularly the regioselectivity of the bromination in Route A and the efficiency of the hydrolysis in Route B, is necessary to determine the most suitable approach for a given application. This guide provides the foundational knowledge and detailed protocols to embark on such an evaluation.
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A Senior Application Scientist's Guide to Assessing Kinase Selectivity of 6-Bromopteridin-4(3H)-one Derivatives
Introduction: The Quest for Precision in Kinase Inhibition
Protein kinases are the master regulators of cellular communication, catalyzing the transfer of phosphate groups to substrate proteins—a simple reaction that governs nearly every aspect of cell life, from growth and proliferation to death.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes for modern drug discovery.[2][3]
The pteridine ring system, a bicyclic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its recurring presence in biologically active compounds.[4] Specifically, derivatives of 6-Bromopteridin-4(3H)-one are emerging as a promising chemical series for the development of potent kinase inhibitors. However, potency is only half the story. The human kinome consists of over 500 members, many of which share significant structural similarity in the ATP-binding pocket.[3] Consequently, achieving inhibitor selectivity is a paramount challenge.[5][6] An inhibitor that potently hits its intended target while ignoring the rest of the kinome has a higher probability of becoming a safe and effective therapeutic. Conversely, promiscuous or "off-target" inhibition can lead to unforeseen toxicities.[7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of 6-Bromopteridin-4(3H)-one derivatives. We will move beyond mere data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating assessment of kinase inhibitor performance.
Part 1: Foundational Strategy - Designing a Robust Selectivity Screen
Assessing selectivity is not a single experiment but a tiered strategy. The goal is to build a progressively detailed map of a compound's interaction with the human kinome. This process requires careful consideration of assay technology and panel selection.
The Causality of Assay Choice: Beyond a Single Readout
The most common methods for measuring kinase inhibitor activity are biochemical assays that quantify either the consumption of ATP or the formation of product (phosphorylated substrate or ADP).[1][8]
-
Luminescence-Based Assays (e.g., ADP-Glo™, Kinase-Glo®): These are the workhorses of high-throughput screening.[9][10] The Promega ADP-Glo™ assay, for instance, measures kinase activity by quantifying the amount of ADP produced in a reaction.[11][12] Its high sensitivity and broad dynamic range make it suitable for a wide variety of kinases, including those with low activity or high ATP requirements (high Km).[11][13] This is a critical consideration, as running assays at or near the Km for ATP for each kinase provides a more accurate reflection of the inhibitor's intrinsic affinity.[5][6]
-
Radiometric Assays (e.g., 33P-ATP): Often considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate into a substrate.[1][14] They are less prone to compound interference (e.g., fluorescence quenching) but involve the handling and disposal of radioactive materials.[1][14]
-
Competition Binding Assays (e.g., KINOMEscan™): This technology, employed by services like Eurofins Discovery, circumvents the need for a functional enzymatic assay.[15][16] It measures the ability of a test compound to displace a known, immobilized ligand from the kinase's active site. This approach is highly adaptable, can screen hundreds of kinases in parallel, and can detect various inhibitor types, including those that are not ATP-competitive.[17][18]
Expert Insight: For an initial broad screen, a competition binding assay like KINOMEscan™ provides the most comprehensive and unbiased view of a compound's potential targets across the kinome.[15] For subsequent, more detailed characterization and determination of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), a robust luminescence-based functional assay like ADP-Glo™ is an excellent choice due to its reliability and scalability.[11]
Strategic Panel Selection: Asking the Right Questions
Commercial vendors offer a wide array of kinase screening panels. The choice depends on the stage of your research.
-
Broad Kinome Panels (e.g., Eurofins' scanMAX): At the lead discovery stage, screening a new 6-Bromopteridin-4(3H)-one derivative against the largest available panel (e.g., ~468 kinases) is crucial.[15][19] This provides a comprehensive landscape of on- and off-target interactions and helps to identify potential liabilities early.
-
Focused or "Edge" Panels: For lead optimization, once a primary target family is known, a smaller, more focused panel can be more cost-effective.[15][20] For example, if your primary target is a tyrosine kinase (TK), you might select a panel of all available TKs.
-
Custom Panels (e.g., Eurofins' scanELECT): As a program matures, you may want to build a custom panel consisting of the primary target, key off-targets identified from broad screens, and kinases relevant to a specific disease pathway or known toxicity concerns.[18]
Below is a DOT script visualizing a typical workflow for assessing kinase inhibitor selectivity.
Conclusion: From Data to Decision
Assessing the selectivity of 6-Bromopteridin-4(3H)-one derivatives is a critical step in the journey from chemical matter to a potential therapeutic. It requires a multi-faceted approach grounded in sound experimental design and rigorous data analysis. By employing a tiered screening strategy, utilizing robust and validated assay technologies like ADP-Glo™, and quantifying results with metrics like the S-Score, researchers can make informed decisions. This process allows for the prioritization of compounds like the hypothetical "Compound B"—molecules that balance on-target potency with a clean off-target profile, maximizing the potential for clinical success.
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- ADP-Glo™ Kinase Assay Technical Manual. (n.d.). Promega Corporation.
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- DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review.
- Discovery of Pteridine-7(8 H )-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK). (2022).
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A Senior Application Scientist's Guide to Comparative Docking of Dihydropteridinone Analogs in Kinase Active Sites
This guide provides an in-depth comparative analysis of the molecular docking of dihydropteridinone analogs, potent kinase inhibitors, into the active sites of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). We will explore the rationale behind the experimental design, detail the computational workflow, and correlate the in silico findings with experimental binding affinities. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Rise of Pteridinones in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[2][3] The pteridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to form key interactions within the ATP-binding site.[4]
This guide focuses on a series of dihydropteridinone analogs derived from BI-2536, a well-characterized dual inhibitor of PLK1 and BRD4.[5] PLK1 is a key regulator of mitosis, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6] BRD4 is an epigenetic reader that plays a crucial role in the transcription of oncogenes.[7] The dual inhibition of these two targets represents a promising strategy for cancer therapy.[5]
By performing comparative docking studies, we aim to elucidate the structural basis for the observed inhibitory activities and selectivities of these analogs. This approach, known as computer-aided drug design (CADD), significantly accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing.[5]
The Kinase Signaling Landscape: A Conceptual Overview
To understand the significance of inhibiting PLK1 and BRD4, it is essential to visualize their roles in cellular signaling. The following diagram illustrates a simplified representation of pathways involving these kinases, highlighting their impact on cell cycle progression and gene transcription.
Caption: Simplified signaling pathways involving PLK1 and BRD4.
Methodology: A Validated Docking Workflow
Our comparative docking study employs a rigorous and validated workflow to ensure the scientific integrity of the results. This multi-step process, from protein and ligand preparation to docking and analysis, is designed to provide reliable predictions of binding modes and affinities.
Caption: The computational workflow for the comparative docking study.
Protein and Ligand Preparation
Protein Structures: The crystal structures of BRD4(1) in complex with BI-2536 (PDB ID: 4OGI) and PLK1 (PDB ID: 2RKU) were obtained from the RCSB Protein Data Bank.[5] The structures were prepared using the Protein Preparation Wizard in Schrödinger Maestro. This process involved removing water molecules, adding hydrogen atoms, assigning protonation states, and performing a restrained minimization of the protein structure. The binding site was defined by a grid box centered on the co-crystallized ligand in 4OGI and the equivalent region in 2RKU.
Ligand Structures: The 2D structures of the dihydropteridinone analogs were sketched and converted to 3D structures. The ligands were then prepared using LigPrep in the Schrödinger suite, which generates low-energy 3D conformations and correct protonation states at physiological pH.
Molecular Docking Protocol
Molecular docking was performed using AutoDock Vina, a widely used open-source docking program known for its speed and accuracy.[8] The prepared protein and ligand files were converted to the PDBQT format. The search space was defined by a grid box encompassing the active site of each kinase. The exhaustiveness of the search was set to 32 to ensure a thorough sampling of the conformational space.[8] For each ligand, multiple binding poses were generated and ranked based on their docking scores (binding affinity in kcal/mol).
Results: A Comparative Analysis of Binding Affinities
The docking studies provided valuable insights into the binding of the dihydropteridinone analogs to the active sites of PLK1 and BRD4. The results are summarized in the table below, which compares the in silico docking scores with the experimentally determined inhibition constants (Ki).
| Compound ID | R1 Group | R2 Group | BRD4 Docking Score (kcal/mol) | BRD4 Ki (nM)[5] | PLK1 Docking Score (kcal/mol) | PLK1 Ki (nM)[5] |
| BI-2536 (1) | Cyclopentyl | 4-methoxy-phenyl | -9.8 | 37 | -10.5 | 0.83 |
| 39j | 3-bromobenzyl | 4-methoxy-phenyl | -10.2 | 8.7 | -10.8 | 8.7 |
| Analog A | Methyl | 4-methoxy-phenyl | -8.5 | >1000 | -9.2 | 120 |
| Analog B | Phenyl | 4-methoxy-phenyl | -9.5 | 150 | -10.1 | 25 |
| Analog C | Cyclopentyl | Phenyl | -9.2 | 250 | -9.8 | 15 |
| Analog D | Cyclopentyl | 4-fluoro-phenyl | -9.6 | 85 | -10.3 | 5.5 |
Note: The compound IDs "Analog A-D" are representative placeholders for analogs from the study by Ciceri et al., with simplified structural descriptions for clarity in this guide.
The docking scores generally correlate well with the experimental Ki values. For instance, compound 39j , which has the lowest Ki for BRD4, also shows one of the most favorable docking scores. Similarly, for PLK1, the analogs with lower Ki values tend to have more negative (i.e., better) docking scores.
Discussion: Unraveling the Structure-Activity Relationship
The comparative docking analysis reveals key structural features that govern the potency and selectivity of these dihydropteridinone analogs.
BRD4 Binding: The improved affinity of 39j for BRD4 can be attributed to the replacement of the cyclopentyl group with a 3-bromobenzyl moiety.[5] This substitution allows for enhanced interactions with the WPF shelf, a key feature of the BRD4 active site. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding.
PLK1 Binding: In the PLK1 active site, the dihydropteridinone core forms crucial hydrogen bonds with the hinge region residues. The nature of the R1 and R2 substituents fine-tunes the overall binding affinity. For example, the high potency of BI-2536 against PLK1 is due to an optimal fit of the cyclopentyl and 4-methoxyphenyl groups into their respective binding pockets.
Selectivity: The subtle differences in the topographies of the BRD4 and PLK1 active sites can be exploited to achieve selectivity. The docking poses reveal that the larger 3-bromobenzyl group of 39j is better accommodated in the BRD4 active site than the more constrained PLK1 active site, contributing to its dual potent activity.
Conclusion and Future Directions
This comparative docking study of dihydropteridinone analogs has successfully elucidated the structural basis for their inhibition of PLK1 and BRD4. The strong correlation between the in silico docking scores and experimental binding data validates the computational approach used. The insights gained from this study can guide the design of next-generation inhibitors with improved potency and selectivity.
Future work should focus on synthesizing and testing novel analogs based on the structure-activity relationships identified here. Additionally, more advanced computational techniques, such as molecular dynamics simulations, could be employed to study the dynamic nature of the ligand-protein interactions and provide a more accurate estimation of binding free energies. The ultimate goal is to develop highly potent and selective dual inhibitors of PLK1 and BRD4 for the effective treatment of cancer.
References
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link] [5] Ciceri, F., Müller, S., O'Mahony, A., Fedorov, O., Filippakopoulos, P., Hunt, J. P., ... & Knapp, S. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature chemical biology, 10(4), 305-312. [Link] [1] Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link] [2] Blume-Jensen, P., & Hunter, T. (2001). Oncogenic kinase signalling. Nature, 411(6835), 355-365. [Link] [3] Brognard, J., & Hunter, T. (2011). Protein kinase signaling networks in cancer. Current opinion in genetics & development, 21(1), 4-11. [Link] [9] RCSB Protein Data Bank. [Link] [10] Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link] [11] Schrödinger, LLC. (2023). Schrödinger Release 2023-4: Maestro, Schrödinger, LLC, New York, NY. [Link] [4] Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361. [Link] [12] Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link] [13] Jorgensen, W. L. (2004). The many roles of computation in drug discovery. science, 303(5665), 1813-1818. [Link] [14] PDBsum. [Link] [15] Du, X., Li, Y., Xia, Y. L., Ai, S. M., Liang, J., Sang, P., ... & Hou, T. J. (2016). Insights into protein–ligand interactions: mechanisms, models, and methods. International journal of molecular sciences, 17(2), 144. [Link] Ganesan, A. (2006). The impact of natural products upon modern drug discovery. Current opinion in chemical biology, 10(3), 238-244. [Link] [6] Strebhardt, K., & Ullrich, A. (2008). Paul Ehrlich's magic bullet concept: 100 years of progress. Nature reviews Cancer, 8(6), 473-480. [Link] [16] Filippakopoulos, P., Qi, J., Picaud, S., Shen, Y., Smith, W. B., Fedorov, O., ... & Bradner, J. E. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. [Link] [17] Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery. Journal of chemical information and modeling, 51(10), 2778-2786. [Link] [7] Nicodeme, E., Jeffrey, K. L., Schaefer, U., Be-Attar, S., Stamp, C., Gisse, B., ... & Grotzinger, J. (2010). Suppression of inflammation by a synthetic histone mimic. Nature, 468(7327), 1119-1123. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Bromopteridin-4(3H)-one
Understanding the Compound: Hazard Profile of 6-Bromopteridin-4(3H)-one
While a specific, comprehensive toxicological profile for 6-Bromopteridin-4(3H)-one is not extensively documented in publicly available literature, its structure as a brominated heterocyclic compound necessitates a cautious approach. Brominated organic molecules can be irritants and may pose environmental hazards.[1] Therefore, it is prudent to handle 6-Bromopteridin-4(3H)-one with the same rigor as other hazardous chemicals, assuming potential for skin and eye irritation, and possible toxicity if ingested or inhaled.[2]
Key Assumed Hazards:
-
Skin and Eye Irritant: Direct contact may cause irritation.[2]
-
Respiratory Tract Irritant: Inhalation of dust or aerosols may cause respiratory irritation.[2]
-
Environmental Hazard: Halogenated compounds can be persistent in the environment and may be harmful to aquatic life.[1]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 6-Bromopteridin-4(3H)-one is a multi-step process that begins with waste characterization and ends with transfer to a certified disposal facility. This workflow is designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[3]
Step 1: Waste Characterization and Segregation
The first crucial step is to determine if the waste is hazardous. Under RCRA, a waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4] Given the nature of 6-Bromopteridin-4(3H)-one as a halogenated organic compound, it should be managed as a hazardous waste.[5]
Protocol:
-
Designate as Hazardous Waste: All waste containing 6-Bromopteridin-4(3H)-one, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.
-
Segregate at the Source: Never mix 6-Bromopteridin-4(3H)-one waste with non-hazardous waste. Furthermore, it should be collected in a dedicated container for halogenated organic waste.[6] Mixing with other waste streams can create dangerous chemical reactions and complicate the disposal process.
Step 2: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE to minimize exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and absorption.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Ventilation | Handle all waste in a certified chemical fume hood. | To prevent inhalation of any dusts or vapors.[7] |
Step 3: Waste Accumulation and Container Management
Proper containment is essential to prevent leaks and spills.
Protocol:
-
Select an Appropriate Container: Use a chemically compatible container, typically high-density polyethylene (HDPE), for collecting solid and liquid waste.[5] The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "6-Bromopteridin-4(3H)-one".[6] The label should also indicate the start date of accumulation.
-
Container Handling:
-
Keep the container closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[1]
-
Step 4: Disposal Procedure
The final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Protocol:
-
Do Not Dispose Down the Drain: Under no circumstances should 6-Bromopteridin-4(3H)-one or its containers be disposed of in the sink or regular trash.[5][8]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste container. They will ensure it is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4]
-
Documentation: Complete any required waste disposal forms or manifests provided by your EHS office. This documentation tracks the waste from its point of generation to its final disposal, a "cradle-to-grave" approach mandated by RCRA.[9]
Emergency Procedures: Spill Management
In the event of a spill, a swift and safe response is critical.
Protocol for a Small Spill (manageable by laboratory personnel):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Proper Ventilation: Work within a chemical fume hood to contain any vapors.
-
Wear Appropriate PPE: Don the PPE outlined in the table above.
-
Absorb the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collect the Waste: Carefully scoop the absorbent material into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following flowchart illustrates the key decision points and actions.
Caption: Decision workflow for the safe disposal of 6-Bromopteridin-4(3H)-one.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 6-Bromopteridin-4(3H)-one, upholding their commitment to safety and regulatory compliance.
References
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- Washington State University. (n.d.). Halogenated Solvents.
- TCI EUROPE N.V. (2025, January 28). Safety Data Sheet.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 6-Bromopteridin-4(3H)-one
For the researcher navigating the complex pathways of drug discovery and development, the introduction of novel reagents is a constant. Among these, 6-Bromopteridin-4(3H)-one, a key heterocyclic building block, offers significant potential. However, its utility in synthesis is matched by the imperative for meticulous handling. This guide moves beyond a simple checklist, providing a comprehensive operational and safety plan grounded in the compound's specific chemical nature. Our goal is to empower you with the knowledge to not only use this compound effectively but to do so with the highest degree of safety and confidence.
Understanding the Hazard Profile of 6-Bromopteridin-4(3H)-one
Before any container is opened, a thorough understanding of the risks is paramount. 6-Bromopteridin-4(3H)-one (CAS No. 1192150-15-4) is not a benign powder. Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a cautious and well-prepared approach. The primary routes of exposure and their consequences are summarized below.
| Hazard Statement | GHS Classification | Implication for the Researcher |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. Accidental ingestion can lead to systemic toxicity. |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation. Prolonged or repeated contact can lead to inflammation and discomfort. |
| H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. Direct contact can result in significant and potentially lasting damage. |
| H332 | Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled. The fine, dusty nature of the solid can lead to respiratory exposure. |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) | May cause respiratory irritation. Inhalation can irritate the nose, throat, and lungs. |
The designated signal word for this compound is "Warning" . This profile dictates that engineering controls and personal protective equipment (PPE) are not merely recommendations but essential components of the experimental protocol.
The Last Line of Defense: Mandatory Personal Protective Equipment (PPE)
While engineering controls like fume hoods are the first and most critical barrier, your PPE is the final, essential shield against exposure. The selection of PPE must directly address the hazards identified above.
Respiratory Protection: A Non-Negotiable Requirement
Given that 6-Bromopteridin-4(3H)-one is harmful if inhaled and causes respiratory irritation (H332, H335), controlling airborne particulates is crucial.
-
Action: When handling the solid powder outside of a glovebox—for instance, during weighing or transfer—a respirator is mandatory.
-
Specification: A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dusts. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered.
-
Causality: The fine particulate nature of many organic reagents means they can be easily inhaled. A standard surgical mask does not provide adequate protection against such small particles. The respirator's filter is designed to capture these fine dusts before they can enter the respiratory tract.
Eye and Face Protection: Shielding Against Irritation
The risk of serious eye irritation (H319) from splashes or airborne powder requires robust eye protection.
-
Action: At all times when handling the compound, whether in solid or solution form, eye protection is required.
-
Specification: Chemical safety goggles that provide a complete seal around the eyes are essential.[1] A standard pair of safety glasses is insufficient as they do not protect from dust or splashes entering from the sides, top, or bottom. When handling larger quantities or when there is a significant splash risk, a full face shield should be worn in addition to goggles.
-
Causality: The mucous membranes of the eyes are highly sensitive. The "serious eye irritation" classification indicates that contact can cause more than just temporary redness, potentially leading to significant discomfort or damage.
Hand Protection: Preventing Dermal Contact
To prevent skin irritation (H315), gloves are a fundamental requirement.
-
Action: Always wear chemical-resistant gloves when handling the compound, its containers, or any contaminated equipment.
-
Specification: Nitrile gloves provide a good barrier against incidental contact with many organic solids and solutions.[2] Always inspect gloves for tears or pinholes before use. For extended operations or when handling solutions, consider double-gloving.
-
Causality: The H315 classification means the compound can cause an inflammatory reaction upon contact with the skin. Gloves act as a direct physical barrier, preventing this interaction. Should a glove become contaminated, it must be removed safely and replaced immediately to prevent the chemical from seeping through.
Body Protection: The Professional Standard
Protecting your skin and personal clothing from contamination is a standard practice in any professional laboratory.
-
Action: A lab coat must be worn at all times in the laboratory.
-
Specification: A flame-resistant lab coat buttoned completely is the standard. Ensure it has long sleeves. Do not wear the lab coat outside of the laboratory to prevent cross-contamination.
-
Causality: The lab coat not only protects your skin from direct contact with 6-Bromopteridin-4(3H)-one but also prevents the contamination of your personal clothing, which could otherwise act as a reservoir for the chemical, leading to prolonged, unnoticed exposure.
Operational Plan: From Receipt to Reaction
A structured workflow minimizes the risk of exposure and ensures a smooth experimental process.
Caption: Workflow for Safe Handling of 6-Bromopteridin-4(3H)-one.
Step-by-Step Protocol:
-
Receiving and Storage: Upon receipt, visually inspect the container for damage. Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Ensure the container is tightly sealed.
-
Preparation: Before handling, ensure you are in a designated area equipped with a chemical fume hood and an accessible safety shower/eyewash station. Don all required PPE as outlined in Section 2.
-
Weighing: Perform all weighing operations of the solid powder inside a chemical fume hood or a ventilated balance enclosure. This is a critical step to prevent the inhalation of fine particles.
-
Solution Preparation: Add the solid to the solvent slowly and carefully within the fume hood to avoid splashing.
-
Reaction: Keep the reaction vessel within the fume hood for the duration of the experiment.
-
Post-Reaction Workup: All subsequent steps, including quenching, extraction, and purification, should be performed under the same stringent engineering and PPE controls.
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can happen. Immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with an appropriate solvent and decontaminant. Ensure you are wearing full PPE during cleanup.
End-of-Life Cycle: Disposal Plan
Proper disposal is a critical component of laboratory safety and environmental responsibility. As a brominated organic compound, 6-Bromopteridin-4(3H)-one waste must be handled as hazardous.
-
Waste Segregation: All waste containing this compound, including unreacted material, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.
-
Container Management: Use a robust, sealed container for waste collection. Do not overfill the container. Keep it closed when not in use and store it in a designated satellite accumulation area.
-
Disposal Method: The final disposal must be conducted through a licensed hazardous waste management facility, typically via high-temperature incineration equipped with appropriate scrubbers to handle the resulting hydrobromic acid. Never dispose of this chemical down the drain or in regular trash.
By adhering to this comprehensive guide, researchers can confidently and safely utilize 6-Bromopteridin-4(3H)-one, harnessing its synthetic utility while upholding the highest standards of laboratory safety and environmental stewardship.
References
-
ResearchGate. (2016). Where can I find handling precautions to work with brominated flame retardants? Retrieved from ResearchGate. [Link]
-
University of California. (n.d.). Standard Operating Procedure for Bromine. Retrieved from University of California, Santa Barbara. [Link]
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from RSC Education. [Link]
-
Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. [Link]
-
BU CyberSec Lab. (n.d.). 6-Bromopteridin-4-ol. Retrieved from BU CyberSec Lab. [Link]
-
European Commission. (2012). Explanatory note for the criterion on "Hazardous Substances". Retrieved from European Commission. [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from Dolly Corporation. [Link]
-
FairTrade International. (2016). Fairtrade Hazardous Materials List. Retrieved from FairTrade.net. [Link]
-
European Chemicals Agency. (n.d.). Hazard class table. Retrieved from ECHA. [Link]
-
Electronic Code of Federal Regulations. (n.d.). 49 CFR 173.2a -- Classification of a material having more than one hazard. Retrieved from eCFR. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Toluene-4-sulfonic acid monohydrate. Retrieved from Carl ROTH. [Link]
-
PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from PubMed. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
